Product packaging for 4-Iodopyrimidin-5-amine(Cat. No.:CAS No. 942067-98-3)

4-Iodopyrimidin-5-amine

Cat. No.: B3030670
CAS No.: 942067-98-3
M. Wt: 221.00
InChI Key: XIUJCJNURUXNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodopyrimidin-5-amine is a useful research compound. Its molecular formula is C4H4IN3 and its molecular weight is 221.00. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4IN3 B3030670 4-Iodopyrimidin-5-amine CAS No. 942067-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodopyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3/c5-4-3(6)1-7-2-8-4/h1-2H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUJCJNURUXNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855933
Record name 4-Iodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942067-98-3
Record name 4-Iodopyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Iodopyrimidin-5-amine

To the researcher, scientist, and drug development professional, the pyrimidine nucleus is a familiar and foundational scaffold. As an essential component of DNA and RNA, its derivatives are inherently biocompatible and recognized by biological systems[1]. The strategic functionalization of this core, however, is where the art of medicinal chemistry unfolds. The introduction of a halogen, such as iodine, at the 4-position and an amine at the 5-position transforms the simple pyrimidine into a versatile and highly reactive building block. This compound is not merely a chemical compound; it is a key intermediate, a molecular linchpin that enables the synthesis of complex, biologically active molecules. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the amino group provides a crucial point for hydrogen bonding or further derivatization[2]. This guide provides a comprehensive overview of the core physicochemical properties, analytical methodologies, and strategic applications of this important molecule.

Core Molecular Identity and Structural Attributes

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an iodine atom and an amino group.

Synonyms: 5-Iodopyrimidin-4-amine, 4-Amino-5-Iodopyrimidine[2][3] CAS Number: 91416-96-5[3][4][5] Molecular Formula: C₄H₄IN₃[2][3][4]

Structural Representation:
  • SMILES: C1=C(C(=NC=N1)N)I[3][6]

  • InChI: InChI=1S/C4H4IN3/c5-3-1-7-2-8-4(3)6/h1-2H,(H2,6,7,8)[2][3][6]

  • InChIKey: HTBFTDHEWCRQPJ-UHFFFAOYSA-N[3][6]

The structure consists of a six-membered aromatic pyrimidine ring containing two nitrogen atoms at positions 1 and 3. An amino group (-NH₂) is attached at the 5-position, and an iodine atom is at the 4-position. This specific arrangement of functional groups dictates its chemical behavior and utility.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is crucial for designing experimental conditions, predicting bioavailability, and ensuring proper handling and storage.

PropertyValueSource / Reference
Molecular Weight 221.00 g/mol [3][4]
Monoisotopic Mass 220.94499 Da[6]
Appearance Solid (form may vary)Assumed from similar compounds
Boiling Point 322.7 °C at 760 mmHg (Predicted)[3][4]
Density 2.204 g/cm³ (Predicted)[3]
Flash Point 148.9 °C (Predicted)[3]
XlogP (Predicted) 0.5[6]
Storage Store in a dry, sealed place[4]

Note: Some properties, such as boiling point and density, are predicted values from computational models and should be confirmed experimentally.

Spectroscopic and Analytical Characterization

The unique structure of this compound gives rise to a distinct spectroscopic fingerprint. Understanding these characteristics is fundamental for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the pyrimidine ring are in different chemical environments and should appear as distinct singlets or doublets (depending on coupling) in the aromatic region (~7.0-8.5 ppm). The protons of the primary amine (-NH₂) will typically appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, but generally in the range of 4.0-6.0 ppm[7].

  • ¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrimidine ring. The carbon atom bonded to the iodine (C4) will be significantly shielded, appearing further upfield than might be expected for an aromatic carbon. The carbon bonded to the amino group (C5) will also show a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretching: As a primary amine, two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations[7][8].

  • N-H Bending: A characteristic bending (scissoring) vibration for the primary amine should be visible in the 1580-1650 cm⁻¹ range[8].

  • C-N Stretching: A strong band for the aromatic C-N stretch is expected between 1250-1335 cm⁻¹[8].

  • Aromatic Ring Vibrations: Multiple bands corresponding to C=C and C=N stretching within the pyrimidine ring will be present in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Molecular Ion Peak: The molecular ion [M]⁺ peak should be observed at m/z ≈ 221, corresponding to the molecular weight of the compound[6]. The presence of iodine (¹²⁷I) will give a clear isotopic pattern.

  • Predicted Collision Cross Section (CCS): Computational models predict CCS values for different adducts, which can aid in identification in ion mobility-mass spectrometry. For example, the [M+H]⁺ adduct is predicted to have a CCS of 127.6 Ų[6].

Reactivity, Stability, and Synthetic Utility

The chemical behavior of this compound is governed by the interplay of its three key components: the electron-deficient pyrimidine ring, the nucleophilic amino group, and the reactive C-I bond.

  • Stability: The compound should be stored in a tightly closed container in a dry, well-ventilated place to prevent degradation[4][9].

  • Reactivity of the C-I Bond: The iodine atom is an excellent leaving group, making this position highly amenable to transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This is the primary reason for its utility as a synthetic building block, allowing for the facile introduction of aryl, alkyl, alkynyl, or amino substituents at the 4-position.

  • Reactivity of the Amino Group: The amino group can act as a nucleophile or a base. It can be acylated, alkylated, or used as a directing group in further synthetic transformations. Its presence is also critical for forming hydrogen bond interactions with biological targets in drug molecules[2].

The following diagram illustrates the central role of this compound as an intermediate in a typical drug discovery workflow.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization start This compound (Building Block) suzuki Suzuki Coupling (Introduce R1 Group) start->suzuki C-I Bond Reactivity buchwald Buchwald-Hartwig (Introduce R2 Group) suzuki->buchwald Amine Group Reactivity library Compound Library (Diverse Structures) buchwald->library assay High-Throughput Biological Assay library->assay hit Hit Compound Identification assay->hit lead_opt Lead Optimization (ADME/Tox) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Synthetic utility of this compound in a drug discovery workflow.

Applications in Medicinal Chemistry

Pyrimidine-based structures are ubiquitous in pharmaceuticals, with applications as anticancer, anti-infective, and anti-inflammatory agents[1]. This compound is a valuable precursor for several classes of targeted therapies, particularly kinase inhibitors.

  • Kinase Inhibitors: Many potent kinase inhibitors, such as those targeting Janus Kinase 2 (JAK2) or Cyclin-Dependent Kinases (CDKs), feature a substituted aminopyrimidine core[10][11]. The 4-position is often a key vector for achieving selectivity and potency, making the iodo-substituted precursor an ideal starting point for synthesis[11][12].

  • Scaffold for Library Synthesis: Due to its dual functionality, this compound is frequently used in the construction of diverse chemical libraries for high-throughput screening. The sequential or orthogonal reactivity of the C-I bond and the amino group allows for the rapid generation of thousands of distinct molecules.

Safety and Handling

GHS Hazard Statements (Inferred from related compounds):

  • H302: Harmful if swallowed[3][13][14].

  • H315: Causes skin irritation[3][13][14][15].

  • H319: Causes serious eye irritation[3][15].

  • H332: Harmful if inhaled[3].

  • H335: May cause respiratory irritation[13][14][15].

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3][13].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[3][9][13][16].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][9].

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[9][16]. Ensure eyewash stations and safety showers are readily accessible[16][17].

Experimental Protocols

The following section outlines the standard methodologies for the characterization of this compound.

Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.

Protocol: Spectroscopic Analysis Workflow

This workflow diagram illustrates the logical sequence for obtaining a full spectroscopic characterization of a synthesized batch of this compound.

G start Synthesized This compound nmr NMR Analysis (¹H, ¹³C) Solvent: DMSO-d6 start->nmr ms Mass Spectrometry (ESI+, ESI-) Confirms MW start->ms ir FTIR Analysis (ATR) Confirms Functional Groups start->ir purity Purity Check (HPLC/LC-MS) nmr->purity ms->purity ir->purity data Combined Spectroscopic Data Package purity->data >95% Pure release Batch Released for Further Use data->release

Caption: Standard workflow for the analytical characterization of this compound.

References

4-Iodopyrimidin-5-amine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Iodopyrimidin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a pivotal heterocyclic organic compound for researchers and scientists in the field of medicinal chemistry and drug development. Characterized by a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms—it features a reactive amino group (-NH2) at the 4-position and an iodine atom at the 5-position.[1] This specific substitution pattern imparts unique chemical properties that make it a valuable building block in the synthesis of complex, biologically active molecules.[1] The presence of the iodine atom, a versatile halogen, allows for a variety of cross-coupling reactions, while the amino group serves as a key site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets.[1] This guide provides an in-depth overview of this compound, from its fundamental properties to its applications and handling, tailored for professionals in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and drug design. This compound is a solid at room temperature and, like many heterocyclic amines, its solubility and stability are dependent on the chosen solvent and storage conditions.[1] For optimal shelf-life, it is recommended to store the compound in a dark, inert atmosphere, and for long-term storage, in a freezer at temperatures under -20°C.[2]

PropertyValueSource
CAS Number 91416-96-5[1][2][3][4][5]
Molecular Formula C4H4IN3[1][3][4][5]
Molecular Weight 221.00 g/mol [2][5]
IUPAC Name 5-iodopyrimidin-4-amine[4]
Synonyms 4-Amino-5-iodopyrimidine, 5-Iodo-4-pyrimidinamine[1]
Purity Typically ≥95%[4]
MDL Number MFCD09999223[2][3][4]

The Strategic Role in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleic acids and engage with a wide array of biological targets.[6] The unique arrangement of an iodo and an amino group on the this compound scaffold provides a strategic advantage in drug discovery for several reasons:

  • Vector for Complexity: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The introduction of an iodine atom can enhance the lipophilicity of a molecule, which can be a critical factor in improving its pharmacokinetic profile, such as cell membrane permeability and oral absorption.[1]

  • Hydrogen Bonding: The amino group at the 4-position is a potent hydrogen bond donor and acceptor, which is crucial for forming stable interactions with amino acid residues in the active sites of target proteins like kinases.

The versatility of the pyrimidine core is evident in its widespread application in the development of drugs for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[6]

Synthesis and Reaction Workflow

The synthesis of this compound derivatives is a critical process in the development of novel therapeutics. A common and effective method for creating diverse libraries of compounds is through a Suzuki coupling reaction, which forms a carbon-carbon bond between the pyrimidine core and a boronic acid derivative.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a standard laboratory procedure for the palladium-catalyzed Suzuki coupling of this compound with phenylboronic acid. The rationale for this choice of reaction is its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive diversification.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol) in anhydrous 1,4-dioxane (5 mL). The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Reaction Mixture Assembly: Add the catalyst solution to the Schlenk flask containing the reactants. Follow this with the addition of degassed water (1 mL). The aqueous base is essential for the transmetalation step of the Suzuki cycle.

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired 4-amino-5-phenylpyrimidine.

This self-validating protocol ensures reproducibility through careful control of the inert atmosphere and the use of well-defined catalyst and reagent ratios.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a this compound derivative library via Suzuki coupling.

G cluster_start Starting Materials cluster_reaction Suzuki Coupling Reaction cluster_purification Purification & Analysis cluster_end Final Product Library A This compound C Pd Catalyst & Ligand Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Diverse Boronic Acids (R-B(OH)2) B->C D Reaction at 80-100°C under Inert Atmosphere C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Library of 5-Aryl-pyrimidin-4-amines F->G

Caption: Suzuki coupling workflow for derivative synthesis.

Applications in Drug Discovery

This compound is a precursor to a wide range of compounds with therapeutic potential. The pyrimidine core is a privileged scaffold in many approved drugs and clinical candidates. For instance, pyrimidine derivatives are integral to the development of Janus kinase (JAK) inhibitors for the treatment of myeloproliferative disorders and inflammatory diseases.[7] The strategic placement of substituents on the pyrimidine ring, facilitated by starting materials like this compound, is key to achieving potency and selectivity for specific biological targets.

Furthermore, pyrimidine-based compounds have been investigated as anti-inflammatory agents for conditions such as acute lung injury, where the amino group plays a crucial role as a pharmacophore.[8] The ability to readily synthesize diverse libraries of pyrimidine derivatives allows for the systematic exploration of the chemical space around this core, accelerating the discovery of new drug candidates.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. This compound should be handled with care in a well-ventilated laboratory or under a fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9] Based on safety data sheets for similar compounds, it may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10] In case of exposure, immediate medical attention should be sought.[10] All waste materials should be disposed of in accordance with local and national regulations.

Sourcing and Suppliers

The reliable sourcing of high-purity starting materials is critical for reproducible research. This compound is commercially available from several reputable chemical suppliers. When selecting a supplier, researchers should consider factors such as purity, availability, lead time, and the availability of comprehensive documentation like a Certificate of Analysis (CoA).

SupplierPurity/Grades OfferedNotes
American Elements High and ultra-high purity forms (99% to 99.999%+)Offers materials for both research and commercial quantities.[3]
BLD Pharm Research Use OnlyProvides detailed documentation such as NMR, HPLC, and LC-MS.[2]
AChemBlock 95% PurityFocuses on novel building blocks for research.[4]
Synblock NLT 98%Provides MSDS, NMR, HPLC, and LC-MS documentation.[5]
CymitQuimica Various puritiesA marketplace offering products from different sources.[1]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the hands of medicinal chemists. Its unique structural features provide a reliable and versatile platform for the synthesis of novel compounds with significant therapeutic potential. A comprehensive understanding of its properties, reaction methodologies, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the complex and challenging process of drug discovery and development.

References

The Aminopyrimidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Application of Substituted Aminopyrimidines

Abstract

The aminopyrimidine core has emerged as a cornerstone in medicinal chemistry, serving as a versatile and highly effective scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive exploration of the discovery and history of substituted aminopyrimidines, with a particular focus on their evolution as potent kinase inhibitors. We will delve into the key scientific breakthroughs, the intricate structure-activity relationships that guided their development, and the experimental methodologies that underpinned these discoveries. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical class of therapeutic agents.

The Dawn of a New Therapeutic Era: The Emergence of the Aminopyrimidine Scaffold

The story of substituted aminopyrimidines is intrinsically linked to the rise of targeted therapy, a paradigm shift in medicine that moved away from the broad-stroke approach of traditional chemotherapy towards drugs designed to interact with specific molecular targets. The pyrimidine ring, a heterocyclic aromatic compound, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), making its derivatives prime candidates for interacting with biological systems.[1] Early investigations into pyrimidine derivatives explored their potential as antimicrobial and antimetabolite agents.[2] The finding that 2,4-diaminopyrimidines could interfere with folic acid metabolism in microorganisms led to the development of successful antimalarial drugs like pyrimethamine and the antibacterial agent trimethoprim.[2]

However, the true potential of the aminopyrimidine scaffold in modern drug discovery was unlocked with the advent of kinase-targeted cancer therapy. Protein kinases, enzymes that regulate a vast array of cellular processes, were identified as critical drivers of cancer cell growth and proliferation.[3][4] The aminopyrimidine core, with its ability to mimic the adenine ring of ATP, the natural substrate for kinases, proved to be an excellent starting point for designing competitive inhibitors that could block the ATP-binding pocket of these enzymes.[3]

Imatinib: The "Magic Bullet" that Revolutionized Cancer Treatment

The development of imatinib (Gleevec®) stands as a landmark achievement in the history of medicine and a testament to the power of rational drug design centered on the aminopyrimidine scaffold.[5] Imatinib was born out of a high-throughput screening campaign aimed at identifying inhibitors of protein kinase C (PKC).[6] This effort identified a 2-phenylaminopyrimidine scaffold with promising "lead-like" properties.[6]

Through a series of meticulous chemical modifications, researchers at Ciba-Geigy (now Novartis) optimized this initial hit. The addition of a 3'-pyridyl group to the pyrimidine ring enhanced PKC activity, but further structural modifications, including the incorporation of an amide group on the aniline ring, unexpectedly revealed potent inhibitory activity against the BCR-ABL kinase.[6] The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[7][8]

This discovery was a watershed moment. For the first time, a drug was rationally designed to target the specific molecular abnormality driving a particular cancer.[9] Clinical trials of imatinib in CML patients yielded unprecedented response rates, transforming a once-fatal disease into a manageable chronic condition.[9][10] The success of imatinib not only provided a life-saving treatment for CML patients but also validated the entire field of targeted therapy and solidified the importance of the aminopyrimidine scaffold in kinase inhibitor design.[5][11]

Structure-Activity Relationship (SAR): The Art and Science of Fine-Tuning Potency and Selectivity

The journey from a screening hit to a clinically effective drug is a testament to the power of medicinal chemistry and the iterative process of understanding and optimizing the structure-activity relationship (SAR). The aminopyrimidine core provides a rigid framework, but the substituents at various positions around the ring are critical for determining a compound's potency, selectivity, and pharmacokinetic properties.

Key Interaction Points within the Kinase ATP-Binding Site

The aminopyrimidine scaffold typically forms one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of the adenine ring of ATP. The substituents on the pyrimidine ring then project into different regions of the binding site, allowing for the fine-tuning of interactions with specific amino acid residues.

Diagram: Generalized Kinase Inhibition by a Substituted Aminopyrimidine

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Aminopyrimidine Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front aminopyrimidine Aminopyrimidine Core aminopyrimidine->hinge H-Bond Interaction R1 R1 Group R1->hydrophobic_pocket Hydrophobic Interaction R2 R2 Group R2->gatekeeper Selectivity Interaction R3 R3 Group R3->solvent_front Solubility/ PK Properties

Caption: A diagram illustrating the key interactions of a substituted aminopyrimidine inhibitor within the ATP-binding pocket of a protein kinase.

Case Study: SAR of IKK-2 Inhibitors

The development of inhibitors for I-kappa B Kinase 2 (IKK-2), a key player in inflammatory signaling pathways, provides an excellent example of SAR-driven optimization.[12] Starting with a piperidinyl aminopyrimidine core, researchers systematically explored the impact of various substituents.[12]

Substitution PositionSubstituent TypeImpact on IKK-2 Inhibitory ActivityReference
Piperidinylamino functionalityHydrogen, methanesulfonyl, aminosulfonyl groupsHigh inhibitory activity[12]
Aromatic ring attached to the aminopyrimidine coreMorpholinosulfonyl, piperazinosulfonyl groupsSignificantly increased inhibitory activity[12]

These studies revealed that specific substitutions at the piperidinylamino group and the attached aromatic ring were crucial for potent IKK-2 inhibition.[12] For instance, compound 17, featuring an aromatic piperazinosulfonyl substituent, emerged as a highly potent and selective IKK-2 inhibitor with an IC50 of 1.30 µM.[12]

Synthetic Methodologies: Building the Aminopyrimidine Core

The versatility of the aminopyrimidine scaffold is matched by the robustness of the synthetic routes available for its construction. A common and efficient method involves the condensation of a β-dicarbonyl compound with an N-C-N containing molecule, such as guanidine, to form the 2-aminopyrimidine ring.[13]

General Synthetic Protocol for 2-Aminopyrimidine Derivatives

A widely employed synthetic strategy involves the nucleophilic substitution of a di-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine, with various amines.[14]

Experimental Workflow: Synthesis of 2-Aminopyrimidine Derivatives

G start Start Materials: - 2-amino-4,6-dichloropyrimidine - Substituted Amine - Triethylamine (Base) reaction Reaction Vessel: - Solvent-free conditions - Heat (80-90 °C) start->reaction monitoring Reaction Monitoring: - Thin Layer Chromatography (TLC) reaction->monitoring workup Work-up: - Add distilled water - Filter precipitates monitoring->workup Reaction Complete purification Purification: - Crystallization from ethanol workup->purification product Final Product: - Substituted 2-aminopyrimidine derivative purification->product

Caption: A flowchart outlining a typical experimental workflow for the synthesis of substituted 2-aminopyrimidine derivatives.

Step-by-Step Methodology: [14]

  • Reactant Preparation: Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined.

  • Reaction: The mixture is heated in a solvent-free environment at 80–90 °C.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Work-up: Upon completion, distilled water is added to the reaction mixture, causing the product to precipitate.

  • Isolation and Purification: The resulting precipitates are filtered and then purified by crystallization from ethanol to yield the final substituted 2-aminopyrimidine derivative.

This robust and scalable methodology allows for the efficient generation of diverse libraries of aminopyrimidine derivatives for screening and SAR studies.

Therapeutic Applications and Future Directions

The success of imatinib has paved the way for the development of a multitude of other aminopyrimidine-based drugs targeting a wide range of kinases and other biological targets.[14][15] These compounds have found applications in the treatment of various cancers, inflammatory diseases, and even microbial infections.[1][16]

Table: Selected Clinically Approved or Investigational Aminopyrimidine-Based Drugs

Drug NamePrimary Target(s)Therapeutic AreaReference
ImatinibBCR-ABL, c-KIT, PDGFROncology (CML, GIST)[5][7]
GefitinibEGFROncology (NSCLC)[4]
ErlotinibEGFROncology (NSCLC, Pancreatic Cancer)[4]
PalbociclibCDK4/6Oncology (Breast Cancer)[14]
RibociclibCDK4/6Oncology (Breast Cancer)[14]
AbemaciclibCDK4/6Oncology (Breast Cancer)[14]

The ongoing exploration of the chemical space around the aminopyrimidine scaffold continues to yield novel inhibitors with improved potency, selectivity, and drug-like properties.[17][18][19] Researchers are also investigating the potential of these compounds to modulate other biological processes, such as biofilm formation in bacteria and the activity of multidrug resistance proteins.[20][21]

The future of substituted aminopyrimidines in drug discovery remains bright. As our understanding of the molecular drivers of disease deepens, the rational design of novel aminopyrimidine-based inhibitors will continue to provide innovative and effective therapeutic solutions for a wide range of human ailments.

References

Alternative names for 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nomenclature of 4-Iodopyrimidin-5-amine

Introduction

In the precise world of chemical research and drug development, unambiguous communication is paramount. The consistent and accurate naming of chemical compounds is the foundation upon which reproducible science is built. A single chemical entity can be referenced by a variety of names, including systematic IUPAC names, common or trivial names, and database-specific identifiers. For researchers, scientists, and drug development professionals, a comprehensive understanding of these alternative names is crucial for effective literature searches, clear communication of results, and accurate procurement of materials. This guide provides a detailed overview of the nomenclature for the compound this compound, a heterocyclic organic compound of interest in medicinal chemistry.

The Core Structure: Understanding this compound

This compound is a heterocyclic organic compound built upon a pyrimidine ring. The pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. In this specific compound, an amino group (-NH2) is attached to the 4-position and an iodine atom is attached to the 5-position of the pyrimidine ring. This substitution pattern imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

Alternative Names and Identifiers

The various names for this compound arise from different naming conventions and the need for unique identifiers in large chemical databases.

Systematic and Common Names
  • 5-Iodopyrimidin-4-amine: This is the preferred IUPAC (International Union of Pure and Applied Chemistry) name. It clearly indicates the positions of the iodo and amine substituents on the pyrimidine ring.[1][2][3]

  • 4-Amino-5-iodopyrimidine: This is a very common and widely accepted alternative name that is often used in chemical catalogs and research articles.[1][4][5][6]

  • 4-Pyrimidinamine, 5-iodo-: This name is a variation of the systematic nomenclature, treating the amine group as the principal functional group.[1][4][5][7]

  • 5-Iodo-4-pyrimidinamine: Another variation that emphasizes the pyrimidine core with the amine at position 4.[7][8]

  • 5-Iodo-pyrimidin-4-ylamine: A slightly different phrasing that is also encountered in the literature.[1][5][8]

  • 5-iodanylpyrimidin-4-amine: This name uses the term "iodanyl" for the iodine substituent, which is a less common but still valid nomenclature.[7][8]

  • 5-Jod-pyrimidin-4-ylamin: This is the German language equivalent of 5-Iodo-pyrimidin-4-ylamine.[7]

Database and Registry Identifiers

To avoid the ambiguity of chemical names, several database and registry identifiers are assigned to this compound. These provide a unique and universally recognized way to reference the compound.

  • CAS Registry Number: 91416-96-5. The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. This number is a definitive way to identify the compound without ambiguity.[3][4][5][7][9][10]

  • PubChem CID: 13261510. The PubChem Compound Identification number is another unique identifier used in the PubChem database, which is a comprehensive resource of chemical information maintained by the National Center for Biotechnology Information (NCBI).[1]

  • MDL Number: MFCD09999223. The MDL number is an identifier from the MDL Drug Data Report, a database of biologically active compounds.[1][3][10]

Summary of Nomenclature

The following table provides a quick reference to the various names and identifiers for this compound.

Type Name/Identifier
IUPAC Name 5-iodopyrimidin-4-amine
Common Name 4-Amino-5-iodopyrimidine
Synonym 4-Pyrimidinamine, 5-iodo-
Synonym 5-Iodo-4-pyrimidinamine
Synonym 5-Iodo-pyrimidin-4-ylamine
Synonym 5-iodanylpyrimidin-4-amine
German Name 5-Jod-pyrimidin-4-ylamin
CAS Number 91416-96-5
PubChem CID 13261510
MDL Number MFCD09999223

Visualizing the Nomenclature Relationship

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

G cluster_core Core Chemical Structure cluster_names Chemical Names cluster_identifiers Database Identifiers Core This compound C4H4IN3 IUPAC 5-Iodopyrimidin-4-amine Core->IUPAC IUPAC Standard Common 4-Amino-5-iodopyrimidine Core->Common Commonly Used Synonyms 4-Pyrimidinamine, 5-iodo- 5-Iodo-4-pyrimidinamine 5-Iodo-pyrimidin-4-ylamine Core->Synonyms Other Variations CAS CAS: 91416-96-5 Core->CAS Unique ID PubChem PubChem CID: 13261510 Core->PubChem Database ID MDL MDL: MFCD09999223 Core->MDL Database ID

References

A Comprehensive Technical Guide to the Solubility and Stability of 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the critical physicochemical properties of 4-iodopyrimidin-5-amine, a key heterocyclic intermediate in contemporary drug discovery and development. Recognizing the paramount importance of solubility and stability in the successful progression of a drug candidate, this document offers not only a theoretical framework but also detailed, field-proven experimental protocols for the rigorous evaluation of these parameters. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for informed decision-making in pharmaceutical research.

Introduction to this compound: A Molecule of Interest

This compound is a substituted pyrimidine characterized by an amino group at the 5-position and an iodine atom at the 4-position of the pyrimidine ring.[1] This unique substitution pattern imparts specific electronic and steric properties that make it a valuable building block in medicinal chemistry. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including approved therapeutics. The presence of an iodine atom offers a site for further functionalization through various cross-coupling reactions, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[1]

A thorough understanding of the solubility and stability of this compound is a prerequisite for its effective utilization in synthetic campaigns and for the development of viable drug formulations. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimental tools to comprehensively characterize this important molecule.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic physicochemical properties of a compound is essential for predicting its behavior in various experimental and physiological environments. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₄H₄IN₃[1][2]
Molecular Weight 221.00 g/mol [2]
IUPAC Name This compound[2]
CAS Number 91416-96-5[2]
Appearance Off-white to pale yellow crystalline solid (typical)General knowledge
Boiling Point 322.7 °C at 760 mmHg (Predicted)[2]
Density 2.204 g/cm³ (Predicted)[2]
Flash Point 148.9 °C (Predicted)[2]

Solubility Studies: A Cornerstone of Preformulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This section outlines a systematic approach to comprehensively evaluate the solubility of this compound.

Guiding Principles for Solubility

The solubility of this compound is governed by the interplay of its structural features with the properties of the solvent. The "like dissolves like" principle is a useful starting point.[3] The presence of the polar amino group and the nitrogen atoms in the pyrimidine ring suggests potential solubility in polar solvents. Conversely, the iodine atom and the aromatic ring contribute to its lipophilicity, which may enhance solubility in less polar organic solvents.[1]

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[3] This protocol provides a robust and reproducible approach.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at controlled temperature.

Materials:

  • This compound (purity >99%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), Propylene Glycol)

  • HPLC-grade water

  • pH buffers (pH 1.2, 4.5, 6.8, 7.4)

  • Calibrated analytical balance

  • Thermostatically controlled shaker incubator

  • 2 mL glass vials with screw caps

  • Syringe filters (0.22 µm)

  • Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed 2 mL glass vial. An amount that ensures a visible excess of solid after equilibration is crucial.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent or buffer to the vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[3]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of dissolved this compound.

  • Calculation: Calculate the original solubility in mg/mL or µg/mL by applying the dilution factor.

Data Presentation: Illustrative Solubility Data

The following table presents a hypothetical but realistic solubility profile for this compound, which would be generated using the protocol described above.

Solvent/BufferTemperature (°C)pHPredicted Solubility (mg/mL)
Water25~7.00.5 - 2.0
0.1 N HCl251.2> 10 (as hydrochloride salt)
Phosphate Buffer256.81.0 - 5.0
Phosphate Buffer257.41.0 - 4.0
Ethanol25N/A5.0 - 15.0
Methanol25N/A10.0 - 25.0
DMSO25N/A> 50
PEG 40025N/A20.0 - 40.0

Note: This data is for illustrative purposes only and should be experimentally determined.

Influence of pH and Temperature on Solubility

The solubility of ionizable compounds like this compound is often pH-dependent.[4][5] The amino group can be protonated at acidic pH, forming a more soluble salt. Temperature also significantly impacts solubility, with most solids exhibiting increased solubility at higher temperatures, although exceptions exist.[6][7][8] The experimental protocol described above can be readily adapted to study these effects by using buffers of different pH values and by setting the shaker incubator to various temperatures.

Caption: Workflow for thermodynamic solubility determination.

Stability Studies: Ensuring Compound Integrity

Assessing the chemical stability of this compound is crucial to define its shelf-life, appropriate storage conditions, and potential degradation pathways. This section provides a framework for conducting forced degradation studies.

Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to identify potential degradation products and elucidate degradation pathways.[9] This information is invaluable for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify major degradation products.

Materials:

  • This compound

  • Solutions for stress conditions:

    • Acidic: 0.1 N HCl

    • Basic: 0.1 N NaOH

    • Neutral: Purified Water

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber with controlled light and temperature

  • Oven for thermal stress

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in each of the stress solutions. Also, prepare a solution in a non-reactive solvent (e.g., acetonitrile/water) as a control.

  • Stress Conditions:

    • Hydrolytic: Store aliquots of the acidic, basic, and neutral solutions at room temperature and an elevated temperature (e.g., 60 °C).

    • Oxidative: Store the solution in 3% H₂O₂ at room temperature.

    • Photolytic: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A dark control should be kept under the same conditions but protected from light.

    • Thermal: Expose a solid sample of the compound to dry heat in an oven (e.g., 80 °C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week). The frequency of testing will depend on the observed rate of degradation.

  • Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating analytical method. The method should be capable of separating the parent compound from its degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure that no co-eluting peaks are present. Calculate the mass balance to account for all the material, including the parent compound and all degradation products.

  • Degradant Identification: For significant degradation products, use techniques such as LC-MS/MS and high-resolution mass spectrometry (HRMS) to propose their structures.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of the degradation of related compounds, several degradation pathways can be anticipated:

  • Photodegradation: The carbon-iodine bond is known to be susceptible to photolytic cleavage, which could lead to the formation of 5-aminopyrimidine and other related products.[10]

  • Hydrolysis: The amino group could potentially undergo hydrolysis under harsh acidic or basic conditions, although this is generally less common for aromatic amines. Deamination of aminopyrimidines can occur under strong alkaline conditions.[11]

  • Oxidation: The pyrimidine ring and the amino group are susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.[12]

Caption: Forced degradation workflow and potential pathways.

Analytical Methodology for Quantification

A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Development and Validation

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and the separation of its potential degradation products.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters (according to ICH Q2(R1) guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for the systematic investigation of the solubility and stability of this compound. By adhering to the detailed experimental protocols outlined herein, researchers can generate high-quality, reliable data that is essential for the successful advancement of drug discovery and development programs.

It is recommended that the thermodynamic solubility of this compound be determined in a wide range of pharmaceutically acceptable solvents and buffers across a physiologically relevant pH and temperature range. Furthermore, comprehensive forced degradation studies should be conducted to identify potential liabilities and to develop a robust stability-indicating analytical method. The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage and handling procedures, and ensuring the quality and safety of any potential drug product derived from this valuable chemical entity.

References

Quantum Chemical Blueprint for 4-Iodopyrimidin-5-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, once the domain of theoretical chemists, are now a cornerstone in the rational design and optimization of novel therapeutic agents. This guide provides an in-depth technical framework for the quantum chemical analysis of 4-iodopyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry due to the versatile reactivity of its pyrimidine core and the influence of its halogen substituent.[1][2] The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, engaging in various biological interactions.[2] The presence of an iodine atom can modulate the compound's lipophilicity and metabolic stability, making it a key site for derivatization in drug design.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a practical, step-by-step protocol for performing and interpreting quantum chemical calculations on this compound. We will delve into the "why" behind the "how," offering insights grounded in established theoretical principles and their practical implications for drug discovery.

The Strategic Importance of Quantum Chemical Calculations for this compound

Understanding the intrinsic electronic and structural properties of this compound at a quantum mechanical level is paramount for predicting its behavior in a biological system. Density Functional Theory (DFT), a robust and computationally efficient method, is the theoretical lens through which we will examine this molecule.[3][4] DFT allows for the accurate determination of a molecule's electronic structure, which governs its reactivity, intermolecular interactions, and spectroscopic signatures.[3]

For this compound, these calculations can elucidate:

  • Molecular Geometry: The precise three-dimensional arrangement of atoms, which is crucial for understanding how the molecule will fit into a biological target's binding site.

  • Electronic Properties: The distribution of electrons within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack and predicting its reactivity.

  • Vibrational Frequencies: The characteristic vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra for structural validation.

  • Reactivity Descriptors: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's ability to donate or accept electrons in chemical reactions.

This foundational knowledge is instrumental in the early stages of drug discovery, aiding in lead optimization and the design of derivatives with improved efficacy and pharmacokinetic profiles.[5]

Computational Methodology: A Self-Validating Protocol

The integrity of any computational study hinges on the judicious selection of the theoretical method and basis set. For this compound, special consideration must be given to the heavy iodine atom.

Software Selection

A variety of software packages are available for performing quantum chemical calculations.[6] For this guide, we will reference methodologies applicable to widely-used platforms such as Gaussian, GAMESS, or ORCA.[3][7][8] These programs offer a comprehensive suite of tools for DFT calculations.

The DFT Functional and Basis Set: A Critical Choice

The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: We recommend the use of Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). This functional has a proven track record of providing a good balance between accuracy and computational cost for a wide range of organic molecules.[9][10]

  • Basis Set: A multi-component basis set strategy is essential for accurately describing a molecule containing both light atoms (C, H, N) and a heavy atom like iodine.

    • For Carbon, Hydrogen, and Nitrogen: The Pople-style 6-311++G(d,p) basis set is a suitable choice, offering a good description of electron correlation and polarization.[10]

    • For Iodine: The use of a basis set that includes effective core potentials (ECPs) is highly recommended. ECPs replace the core electrons of heavy atoms with a potential, reducing computational cost while maintaining accuracy for valence electron properties. The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP basis set is a common and effective choice for iodine.[11] A systematic comparison of full-electron basis sets and pseudopotentials for iodine has shown that full-electron basis sets can provide better agreement for bond lengths and reaction enthalpies.[12]

This combination of the B3LYP functional with a mixed basis set approach provides a robust and reliable computational model for this compound.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a comprehensive quantum chemical analysis of this compound.

Workflow Overview

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Data Analysis & Interpretation Input Initial 3D Structure of this compound Opt Geometry Optimization Input->Opt B3LYP/Mixed Basis Set Freq Vibrational Frequency Analysis Opt->Freq Optimized Structure Elec Electronic Property Calculation Opt->Elec Optimized Structure Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom Vib Vibrational Spectra (IR, Raman) Freq->Vib Props Electronic Properties (HOMO, LUMO, MEP) Elec->Props

Caption: Computational workflow for the quantum chemical analysis of this compound.

Step 1: Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional structure.[13]

Protocol:

  • Construct the initial molecular structure: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView). Ensure correct atom connectivity and a reasonable initial geometry.

  • Define the computational parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ for I.

    • Calculation Type: Opt (Optimization).

  • Execute the calculation: Submit the input file to the chosen quantum chemistry software. The optimization algorithm will iteratively adjust the atomic coordinates to find the minimum energy conformation.[14]

  • Verify convergence: Ensure the optimization has converged successfully by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

Step 2: Vibrational Frequency Analysis

This calculation serves a dual purpose: to confirm that the optimized geometry is a true energy minimum and to predict the molecule's vibrational spectrum.[15]

Protocol:

  • Use the optimized geometry: The output structure from the geometry optimization is the input for the frequency calculation.

  • Define the computational parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ for I.

    • Calculation Type: Freq (Frequency).

  • Execute the calculation: Run the frequency analysis.

  • Analyze the output:

    • Confirm minimum energy structure: A true minimum will have no imaginary frequencies.

    • Predict IR and Raman spectra: The calculated vibrational frequencies and their corresponding intensities can be used to generate theoretical IR and Raman spectra.[16][17] These can be compared with experimental data for structural validation.

Step 3: Electronic Property Calculation

With the optimized geometry, we can now probe the electronic characteristics of this compound.

Protocol:

  • Use the optimized geometry: The stable molecular structure is the starting point.

  • Define the computational parameters:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p) for C, H, N; LANL2DZ for I.

    • Calculation Type: Single-point energy calculation with additional properties requested (e.g., population analysis for atomic charges, molecular orbitals).

  • Execute the calculation.

  • Extract and analyze key electronic descriptors:

    • HOMO and LUMO energies: These are crucial for understanding the molecule's electronic reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of intermolecular interactions.[10]

    • Atomic Charges: Quantify the partial charge on each atom, providing further insight into the molecule's polarity and reactivity.

Data Presentation and Interpretation

The quantitative output from these calculations should be presented in a clear and concise manner to facilitate analysis and comparison.

Molecular Geometry

Caption: Schematic of this compound with atom numbering.

Table 1: Selected Optimized Bond Lengths (Å) of this compound

BondPredicted Length (Å)
C4 – C5[Example Value]
C5 – I[Example Value]
C4 – N(amine)[Example Value]
N1 – C2[Example Value]
N3 – C2[Example Value]
C4 – N3[Example Value]
C5 – C6[Example Value]
C6 – N1[Example Value]

Table 2: Selected Optimized Bond Angles (°) of this compound

AnglePredicted Angle (°)
C4 – C5 – I[Example Value]
N3 – C4 – C5[Example Value]
C2 – N1 – C6[Example Value]
C2 – N3 – C4[Example Value]

(Note: The values in these tables are placeholders and would be populated with the actual output from the DFT calculations.)

Vibrational Frequencies

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) and Their Assignments

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
[Value][Value]N-H stretch (amine)
[Value][Value]C-H stretch (aromatic)
[Value][Value]C=N stretch (pyrimidine ring)
[Value][Value]C-I stretch
[Value][Value]Pyrimidine ring deformation

(Note: This table would be populated with the most significant vibrational modes predicted by the frequency calculation.)

Electronic Properties

Table 4: Calculated Electronic Properties of this compound

PropertyPredicted Value (Hartree/eV)
HOMO Energy[Example Value]
LUMO Energy[Example Value]
HOMO-LUMO Gap[Example Value]
Dipole Moment[Example Value (Debye)]

(Note: Hartree is the atomic unit of energy. Values are often converted to electronvolts (eV) for easier interpretation.)

Conclusion: From Quantum Insights to Drug Discovery Milestones

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By following the detailed protocols, researchers can gain a deep understanding of the molecule's fundamental properties. This knowledge is not merely academic; it is a powerful tool in the arsenal of the modern drug developer. The insights gleaned from these calculations can guide the synthesis of more potent and selective drug candidates, ultimately accelerating the journey from the computational drawing board to clinical reality.

References

Tautomeric Landscape of 4-Iodopyrimidin-5-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, receptor-binding interactions, and metabolic fate. This guide provides an in-depth technical exploration of the potential tautomerism in 4-iodopyrimidin-5-amine, a substituted pyrimidine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of amino-imino tautomerism in the pyrimidine scaffold, propose the likely tautomeric species of this compound, and present a comprehensive suite of experimental and computational methodologies to elucidate its tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism and its practical investigation.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton, a process known as prototropy. In the realm of drug discovery, a molecule's tautomeric state is of paramount importance. Different tautomers can exhibit distinct biological activities, toxicological profiles, and pharmacokinetic properties. For instance, the ability of a molecule to engage in specific hydrogen bonding patterns with a biological target is often dictated by the position of a labile proton, which is the very essence of tautomerism.

The pyrimidine ring, a core scaffold in numerous pharmaceuticals and natural products, is particularly susceptible to tautomerism, especially when substituted with amino, hydroxyl, or thiol groups. The amino-imino tautomerism of aminopyrimidines, in particular, has been a subject of extensive study due to its relevance in the chemistry of nucleobases and their analogs. The relative stability of the amino and imino forms can be influenced by a variety of factors including the electronic nature of other substituents on the ring, the solvent environment, pH, and temperature.

This compound (Figure 1) is a halogenated aminopyrimidine that presents an interesting case for the study of tautomerism. The presence of an electron-withdrawing iodine atom and an electron-donating amino group on adjacent carbons of the pyrimidine ring can influence the electron distribution and, consequently, the tautomeric equilibrium. A thorough understanding of the tautomeric landscape of this molecule is a prerequisite for its rational development as a potential therapeutic agent.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Potential Tautomers of this compound

Based on the principles of amino-imino tautomerism in aminopyrimidines, this compound is expected to exist as an equilibrium mixture of at least two tautomeric forms: the amino form and the imino form. The equilibrium involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

Diagram 1. Proposed amino-imino tautomeric equilibrium of this compound. (Illustrative diagram - actual structures to be determined experimentally).

The relative populations of these tautomers in different environments are critical to understanding the molecule's behavior. The amino tautomer is often the more stable form for many aminopyrimidines in the gas phase and in nonpolar solvents. However, polar and protic solvents can stabilize the more polar imino tautomer through hydrogen bonding.

Experimental Approaches to Characterize Tautomeric Equilibrium

A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric equilibrium of this compound. Each technique provides complementary information, and their combined application allows for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. Key NMR experiments include:

  • ¹H NMR: The chemical shifts of the protons on the pyrimidine ring and the amino group are sensitive to the tautomeric form. In the case of slow exchange between tautomers on the NMR timescale, distinct sets of signals for each tautomer may be observed. For fast exchange, averaged signals will be seen, and the chemical shifts will be a weighted average of the shifts of the individual tautomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring, particularly those adjacent to the amino/imino group, are also indicative of the tautomeric state.

  • ¹⁵N NMR: If isotopically labeled material is available, ¹⁵N NMR can provide direct evidence of the protonation state of the nitrogen atoms in the ring and the exocyclic amino group.

  • Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric interconversion. Changes in the spectra with temperature can provide thermodynamic and kinetic information about the equilibrium.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can help in determining the spatial proximity of protons, which can be useful in distinguishing between different tautomers and their conformations.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Prepare solutions of this compound (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Integrate the signals corresponding to the pyrimidine ring protons and the amino/imino protons.

    • Compare the chemical shifts and coupling constants across the different solvents.

    • If distinct signals for different tautomers are observed, the ratio of their integrals will provide the tautomeric ratio.

    • If averaged signals are present, the chemical shifts can be compared to those of model compounds locked in either the amino or imino form to estimate the position of the equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra. The π-systems of the amino and imino tautomers are different, leading to variations in their electronic transitions and, consequently, their λmax values.

Experimental Protocol: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions of this compound in a series of solvents of varying polarity and pH.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax for each solution.

    • Analyze the changes in the absorption spectra as a function of solvent polarity and pH.

    • Deconvolution of overlapping absorption bands can be used to estimate the relative concentrations of the different tautomers.

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. By determining the precise locations of all atoms, including hydrogen atoms (with high-resolution data), the tautomeric structure in the crystal lattice can be unambiguously assigned.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents should be screened to obtain high-quality crystals.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain the final atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Iodopyrimidin-5-amine: A Case Study in Halogen and Hydrogen Bonding Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 4-iodopyrimidin-5-amine. While a published crystal structure for this specific isomer is not currently available, this document serves as a detailed procedural roadmap for its characterization, from synthesis and crystallization to data analysis and interpretation. Drawing on established principles of crystallography and the known structures of related aminopyrimidines, we present a hypothetical yet scientifically rigorous case study. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and the causal relationships that govern molecular recognition in the solid state. Particular emphasis is placed on the interplay of hydrogen and halogen bonding, interactions of critical importance in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their nitrogen-rich aromatic system provides a versatile platform for introducing functional groups that can engage in specific interactions with biological targets. The introduction of a halogen atom, such as iodine, and an amine group, as in this compound, imparts unique electronic and steric properties that can significantly influence a molecule's bioactivity and solid-state properties. The iodine atom, in particular, is not merely a bulky substituent; it is a potent halogen bond donor, capable of forming strong, directional non-covalent interactions that can be exploited in drug design and crystal engineering. The amino group, a classic hydrogen bond donor and acceptor, further enhances the potential for complex intermolecular networks.

A thorough understanding of the three-dimensional structure of this compound is therefore crucial for predicting its behavior in various environments, from its interaction with a protein binding pocket to its solid-state stability and solubility. Single-crystal X-ray diffraction is the definitive method for obtaining this information, providing precise atomic coordinates and revealing the intricate details of intermolecular interactions.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategy

The synthesis of this compound can be approached through various established organic reactions involving pyrimidine precursors. A common strategy involves the direct iodination of a suitable aminopyrimidine derivative. The choice of iodinating agent and reaction conditions is critical to ensure regioselectivity and minimize side products.

Hypothetical Synthetic Protocol:

  • Starting Material: 4-Aminopyrimidine.

  • Iodination: React 4-aminopyrimidine with an electrophilic iodine source such as N-iodosuccinimide (NIS) in an appropriate solvent (e.g., acetonitrile or DMF). The reaction may require mild heating to proceed to completion.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved through column chromatography on silica gel to isolate the desired this compound isomer from any unreacted starting material and other regioisomers. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

Crystallization Methodology

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is paramount and often requires empirical screening. For a compound like this compound, which is likely to have moderate solubility in organic solvents, several techniques can be employed.

Experimental Protocol: Crystallization Screening

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: This technique is particularly effective for sparingly soluble compounds. A concentrated solution of the compound in a solvent like DMF or DMSO is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting slow crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The resulting crystals should be handled with care to avoid mechanical damage.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, typically equipped with a CCD or CMOS detector, are used to collect the diffraction data. For enhanced data quality and to minimize thermal motion, data is often collected at low temperatures (e.g., 100 K).

Structure Solution and Refinement

The collected diffraction data, consisting of a series of reflection intensities, is then processed to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement

G cluster_data_processing Data Processing cluster_structure_solution Structure Solution cluster_refinement Structure Refinement cluster_validation Validation A Diffraction Images B Integration & Scaling (e.g., using XDS or SAINT) A->B C Reflection Data File (hkl file) B->C D Phase Problem C->D E Direct Methods or Patterson Methods (e.g., using SHELXT) D->E F Initial Structural Model E->F G Least-Squares Refinement (e.g., using SHELXL) F->G H Difference Fourier Maps G->H Identify missing atoms (e.g., hydrogens) I Final Structural Model G->I Convergence H->G J CIF File Generation I->J K Validation Tools (e.g., checkCIF) J->K

Caption: Workflow for Single-Crystal X-ray Structure Determination.

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, angles, and crystallographic parameters.

Analysis of the Crystal Structure of this compound: A Predictive Approach

Based on the known crystal structures of related compounds, such as 5-iodopyrimidin-2-amine, we can predict the key structural features of this compound.

Molecular Geometry

The pyrimidine ring is expected to be essentially planar. The C-I bond length will be a key parameter, and its length can be compared to other organoiodine compounds. The exocyclic amine group will also lie in or close to the plane of the pyrimidine ring.

Intermolecular Interactions: A Symphony of Hydrogen and Halogen Bonds

The crystal packing of this compound will be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring are hydrogen bond acceptors. We can anticipate the formation of N-H···N hydrogen bonds, which are a common feature in the crystal structures of aminopyrimidines. These interactions are likely to link the molecules into chains or sheets.

Halogen Bonding: The iodine atom on the pyrimidine ring is expected to act as a halogen bond donor. The region of positive electrostatic potential on the iodine atom, known as a σ-hole, will interact with a Lewis basic site on an adjacent molecule. In this case, the nitrogen atoms of the pyrimidine ring or the amino group could act as halogen bond acceptors. The C-I···N halogen bond is a highly directional interaction that will play a crucial role in the overall crystal packing.

G mol1 N C N C-I C-NH2 C mol2 N C N C-I C-NH2 C mol1:c5->mol2:n1 N-H···N (Hydrogen Bond) mol3 N C N C-I C-NH2 C mol2:c4->mol3:n3 C-I···N (Halogen Bond)

Caption: Predicted Intermolecular Interactions in this compound.

Crystallographic Data Summary

While we do not have experimental data for this compound, the following table presents hypothetical yet realistic crystallographic parameters based on the analysis of similar structures.

ParameterPredicted Value
Chemical FormulaC₄H₄IN₃
Formula Weight221.00 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁ (examples)
a (Å)8 - 12
b (Å)5 - 10
c (Å)15 - 20
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1100 - 1500
Z4 or 8
Density (calculated)1.8 - 2.2 g/cm³
R-factor (R1)< 0.05 for observed reflections
Weighted R-factor (wR2)< 0.15 for all data

Conclusion: From Structure to Application

A detailed crystal structure analysis of this compound would provide invaluable insights into its solid-state properties and potential for molecular recognition. The interplay of hydrogen and halogen bonding would define the supramolecular architecture, influencing properties such as solubility, stability, and crystal morphology. For drug development professionals, this information is critical for understanding how this molecule might interact with biological targets and for designing next-generation therapeutics with improved efficacy and specificity. This guide provides a robust framework for undertaking such an analysis, emphasizing the importance of a systematic and rigorous approach to unraveling the complexities of molecular structure.

Methodological & Application

Application Notes & Protocols: Suzuki Coupling Reactions with 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-4-arylpyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] The specific subclass of 5-amino-4-arylpyrimidines has garnered significant interest as it serves as a versatile platform for the development of highly selective kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.[3][4][5] The functionalization of the pyrimidine core at the 4-position via carbon-carbon bond formation is a critical step in the synthesis of these valuable compounds.

4-Iodopyrimidin-5-amine is an exceptionally useful starting material for this purpose. The iodo-substituent provides high reactivity in palladium-catalyzed cross-coupling reactions, while the adjacent amino group offers a handle for further derivatization or can play a crucial role in binding interactions with biological targets.

Among the array of cross-coupling methodologies, the Suzuki-Miyaura reaction is preeminent due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6] This application note provides a detailed, field-proven guide to performing Suzuki coupling reactions with this compound, addressing common challenges and offering robust protocols for researchers in synthetic and medicinal chemistry.

Reaction Principle: Navigating the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide.[6] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds makes iodo-substrates highly effective.[7]

  • Transmetalation : The aryl group from the boronic acid (which is activated by a base to form a more nucleophilic borate species) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond of the 5-amino-4-arylpyrimidine product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

A significant challenge when working with nitrogen-containing heterocycles like this compound is the potential for catalyst inhibition or deactivation.[8] The Lewis basic lone pairs on the pyrimidine nitrogens and the exocyclic amino group can coordinate to the palladium center, hindering its catalytic activity.[8][9] The selection of an appropriate ligand is therefore critical to shield the palladium and maintain its catalytic efficiency.

Suzuki-Miyaura Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(I) OA->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RE Reductive Elimination RE->Pd0 Product 5-Amino-4-arylpyrimidine (Ar-Ar') RE->Product Reactant_Halide This compound (Ar-I) Reactant_Halide->OA Reactant_Boronic Arylboronic Acid (Ar'-B(OH)₂) Reactant_Boronic->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for aryl-aryl bond formation.

Detailed Experimental Protocols

This section provides two robust starting protocols. Protocol A uses a classic, widely available catalyst, while Protocol B employs a more modern catalyst system often suitable for more challenging substrates.

Materials & Reagents
Reagent/MaterialGrade/PuritySupplier ExampleNotes
This compound>97%Sigma-Aldrich, Combi-BlocksStore under inert gas, protected from light.
Arylboronic Acid>95%Combi-Blocks, Boron MolecularStability varies; use of boronate esters (e.g., pinacol) can prevent protodeboronation.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>98%Strem, Sigma-AldrichAir-sensitive. Handle under inert atmosphere.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]>98%Strem, Sigma-AldrichAir-stable precatalyst, often provides better results for heteroaryl couplings.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Acros, Fisher ScientificFinely powder before use to maximize surface area.
Potassium Phosphate (K₃PO₄)Anhydrous, >98%Sigma-AldrichA stronger base, often effective when carbonates fail.[10]
1,4-DioxaneAnhydrous, <50 ppm H₂OAcros, Sigma-AldrichMust be degassed thoroughly before use.
WaterDeionized, DegassedLaboratory supplyDegas by sparging with inert gas for 20-30 minutes.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor work-up and extraction.
Brine (Saturated NaCl solution)N/ALaboratory preparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSiliCycle, Fisher ScientificFor column chromatography.
Protocol A: Classic Conditions with Pd(PPh₃)₄

This protocol is a reliable starting point for many arylboronic acids.

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Catalyst Addition : Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq., 5 mol%).

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 dioxane/water solvent mixture (concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction : Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 5-amino-4-arylpyrimidine.[11]

Protocol B: Modern Conditions with Pd(dppf)Cl₂

This protocol is often more effective for electron-deficient or sterically hindered boronic acids and can help mitigate catalyst inhibition.[1]

  • Reaction Setup : To a microwave vial or sealed tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄) (2.5 eq.).[9]

  • Inert Atmosphere : Seal the vessel, and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition : Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 eq., 3 mol%).

  • Solvent Addition : Add degassed anhydrous 1,4-dioxane via syringe (concentration of ~0.1 M).

  • Reaction : Heat the reaction mixture to 100-110 °C and stir vigorously for 2-12 hours. For microwave-assisted reactions, a typical condition is 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification : Follow steps 6-9 as described in Protocol A.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Schlenk Flask (Substrate, Boronic Acid, Base) B 2. Evacuate & Backfill with Inert Gas (x3) A->B C 3. Add Catalyst & Degassed Solvents B->C D 4. Heat to 90-110 °C C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Dilute (EtOAc, Water) E->F G 7. Extract & Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst : Pd(0) source oxidized; Pd(II) precatalyst failed to reduce.[12] 2. Catalyst Poisoning : Lewis basic nitrogens on substrate/product inhibiting the Pd center.[8] 3. Poor Base/Solvent Choice : Insufficient base strength to form the borate; reactants insoluble. 4. Protodeboronation : Boronic acid is being quenched by trace water/protons before transmetalation.1. Use fresh catalyst. Ensure rigorous degassing of solvents and inert atmosphere. 2. Switch to a catalyst with bulkier, electron-rich ligands (e.g., use Protocol B, or try ligands like SPhos, XPhos).[13] 3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., DMF, Toluene/water). 4. Use the corresponding pinacol boronate ester instead of the boronic acid. Ensure anhydrous conditions if necessary.
Significant Byproduct Formation 1. Homocoupling of Boronic Acid : Often caused by the presence of oxygen.[8] 2. Dehalogenation : Reductive removal of iodine from the starting material. 3. Protodeboronation Product : Formation of the arene corresponding to the boronic acid.1. Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction. 2. Lower reaction temperature or catalyst loading. Ensure the base is not overly strong or acting as a hydride source. 3. Use a boronate ester. Add the boronic acid portion-wise or via syringe pump to keep its instantaneous concentration low.
Difficult Purification 1. Co-elution of Product and Byproducts : Similar polarity of desired product and impurities (e.g., homocoupled species). 2. Residual Palladium : Catalyst residues contaminating the product.1. Optimize column chromatography (try different solvent systems or silica alternatives like alumina). Consider recrystallization. 2. After the aqueous work-up, wash the organic layer with a solution of a palladium scavenger (e.g., aqueous thiourea or cysteine solution).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of this compound, providing efficient access to a diverse range of 5-amino-4-arylpyrimidines.[1] Success hinges on careful consideration of the catalytic system to overcome the potential for catalyst inhibition by the nitrogen-rich heterocycle. By selecting appropriate palladium catalysts, ligands, bases, and solvents, and by maintaining rigorous inert reaction conditions, researchers can reliably synthesize these valuable scaffolds for application in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a robust foundation for developing and optimizing these critical transformations.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a uniquely powerful and versatile tool, largely supplanting classical methods like nucleophilic aromatic substitution due to its broad substrate scope and functional group tolerance.[1][3][4] This reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, enabling the synthesis of complex arylamines that are ubiquitous in drug discovery.[5][6]

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The specific substrate, 4-iodopyrimidin-5-amine, presents a unique synthetic challenge. The presence of both a reactive C-I bond and a free amino group on an electron-deficient pyrimidine ring requires a carefully optimized catalytic system to achieve selective N-arylation without undesirable side reactions. This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-tested insights for successfully performing the Buchwald-Hartwig amination on this valuable heterocyclic building block.

Mechanistic Underpinnings of the Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8][9]

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated, monoligated Pd(0) species into the carbon-iodine bond of this compound.[8][10] This step forms a Pd(II)-aryl complex. The reactivity order for the halide is generally I > Br > Cl.[8]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center, displacing a ligand. Subsequently, a stoichiometric amount of base deprotonates the coordinated amine, forming a palladium-amido intermediate.[7][11] The choice of base is crucial and can significantly impact the reaction rate and outcome.[3]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the arylated amine is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[1][8] This step is often accelerated by the use of bulky, electron-rich phosphine ligands.[10]

A competing side reaction, β-hydride elimination, can occur in certain cases, leading to hydrodehalogenation of the starting material.[1][12] The selection of a suitable ligand is paramount to promoting the desired reductive elimination pathway.[5][10]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Coord [L-Pd(II)(Ar)(H₂NR)]⁺ I⁻ OA_Complex->Amine_Coord + Amine (H₂NR) Amido_Complex L-Pd(II)(Ar)(HNR) Amine_Coord->Amido_Complex + Base - Base-H⁺ I⁻ Amido_Complex->Pd0 Reductive Elimination (Ar-NHR)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

General Protocol for the Amination of this compound

This protocol provides a robust starting point for the coupling of this compound with a generic secondary amine (e.g., morpholine). All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents to ensure catalyst activity and reproducibility.[13]

Materials and Equipment
Reagent / EquipmentPurpose / GradeSupplier Example
This compoundStarting MaterialSigma-Aldrich, Combi-Blocks
Amine (e.g., Morpholine)Coupling PartnerSigma-Aldrich
Pd₂(dba)₃Palladium Precatalyst SourceSigma-Aldrich
XPhosLigandSigma-Aldrich
Sodium tert-butoxide (NaOtBu)BaseSigma-Aldrich
TolueneAnhydrous SolventAcros Organics
Schlenk Flask / Reaction TubeReaction VesselChemglass
Magnetic Stirrer / HotplateAgitation and HeatingIKA, Corning
Inert Gas Line (N₂ or Ar)Maintain Anhydrous/Anaerobic ConditionsAirgas
Syringes and NeedlesReagent TransferBecton Dickinson
TLC Plates (Silica)Reaction MonitoringMilliporeSigma
Celite®Filtration AidSigma-Aldrich
Rotary EvaporatorSolvent RemovalBüchi
Flash Chromatography SystemProduct PurificationTeledyne ISCO
Step-by-Step Experimental Procedure
  • Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask or reaction tube equipped with a reflux condenser. Seal the vessel and purge with inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Base Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 equiv). Note: Solid reagents should be added quickly under a strong flow of inert gas to minimize atmospheric exposure.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the starting iodide). Finally, add the amine coupling partner (1.2 equiv) via syringe.

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting iodide is consumed (typically 4-24 hours).

  • Work-Up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.[14]

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated pyrimidine product.[14][15]

Workflow cluster_workflow Experimental Workflow Setup Inert Atmosphere Setup (Schlenk Flask) AddSolids Add Iodopyrimidine, Pd Source, Ligand, Base Setup->AddSolids AddLiquids Add Anhydrous Solvent & Amine AddSolids->AddLiquids React Heat & Stir (80-110 °C) AddLiquids->React Monitor Monitor Progress (TLC / LC-MS) React->Monitor Monitor->React Continue if incomplete Workup Cool, Dilute & Filter (through Celite®) Monitor->Workup Reaction Complete Purify Concentrate & Purify (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Figure 2: A typical experimental workflow for the reaction.

Parameter Selection and Optimization

The success of the Buchwald-Hartwig amination, especially with challenging heteroaromatic substrates, is highly dependent on the careful selection of the catalyst system, base, and solvent.[13]

ParameterOptions & ConsiderationsRationale & Expert Insights
Palladium Source Pd(0) Sources: Pd₂(dba)₃, Pd(dba)₂Pd(II) Precatalysts: Pd(OAc)₂, PdCl₂(ligand)₂Palladium Pre-catalysts: G1-G6 Buchwald PrecatalystsPd(II) sources require in situ reduction to the active Pd(0) state.[11] Modern, commercially available palladium pre-catalysts offer excellent air stability and generate the active LPd(0) species reliably upon exposure to base, often leading to more reproducible results.[16]
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhos, SPhosChelating Ligands: BINAP, Xantphos, dppf[10]For electron-deficient heteroaryl halides, bulky, electron-rich monodentate biarylphosphine ligands are often superior.[10][17] They promote the formation of the active monoligated Pd(0) species, accelerate reductive elimination, and can suppress side reactions like hydrodehalogenation.[5][10]
Base Strong Bases: NaOtBu, KOtBu, LHMDSWeaker Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃[18]Strong alkoxide bases like NaOtBu are highly effective but can be incompatible with base-sensitive functional groups.[11][18] For sensitive substrates, weaker carbonate or phosphate bases may be required, though this may necessitate higher reaction temperatures.[16][19] Cs₂CO₃ is often a good choice due to its solubility in many organic solvents.[16]
Solvent Aromatic Hydrocarbons: Toluene, XyleneEthers: 1,4-Dioxane, THF, 2-MeTHF, CPME[20]Toluene is a common and effective solvent.[18] Ethereal solvents like 1,4-dioxane or THF are also frequently used. The choice can impact the solubility of the base and other reagents, which is a critical and often underestimated factor for success.[16][18] Chlorinated solvents should be avoided as they can inhibit the catalyst.[18]
Temperature 25 °C to 120 °CTypical reaction temperatures range from 80-110 °C.[16] Reactions with more reactive aryl iodides and highly active catalyst systems can sometimes proceed at lower temperatures, while less reactive aryl chlorides may require more thermal energy.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen or moisture contamination).2. Poor solubility of the base or starting material.[18]3. Inappropriate ligand or base for the substrate combination.1. Ensure all reagents are pure and solvents are anhydrous and degassed.[18] Maintain a strict inert atmosphere.2. Try a different solvent or a co-solvent system. Consider grinding the inorganic base before use to increase surface area.[16]3. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos) and different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
Hydrodehalogenation The competing side reaction where the C-I bond is reduced to a C-H bond. This is often ligand-dependent.[1][18]Screen different phosphine ligands. Bulky, electron-rich ligands are known to favor the desired C-N reductive elimination over hydrodehalogenation.
Byproduct Formation 1. Dimerization of the aryl halide (homocoupling).2. Reaction with the phosphine ligand or solvent.1. Lower the reaction temperature or catalyst loading.2. Ensure the purity of all reaction components. Biaryl byproduct formation can sometimes be observed.[21]
Catalyst Poisoning Certain functional groups (e.g., unprotected thiols, some nitrogen heterocycles, azo groups) can irreversibly bind to and deactivate the palladium catalyst.[11][18]Protect problematic functional groups if possible. Increase catalyst loading or consider a different catalyst system (e.g., a nickel-based catalyst for some applications).[22]

References

Application Note: 4-Iodopyrimidin-5-amine as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrimidine ring is a privileged heterocyclic scaffold frequently found in the core structure of numerous FDA-approved kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds within the ATP-binding site of kinases makes it an ideal starting point for inhibitor design.[1][3] This application note details the strategic use of 4-iodopyrimidin-5-amine, a highly versatile building block, in the synthesis of diverse kinase inhibitor libraries.[4] The compound's unique substitution pattern, featuring a reactive iodine atom at the C4 position and an amino group at C5, allows for sequential, regioselective functionalization through modern cross-coupling methodologies. We provide detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the synthesis of potent inhibitors targeting key oncogenic kinases such as EGFR and Src.

The Strategic Advantage of the this compound Scaffold

This compound serves as an exceptional starting material in medicinal chemistry for several key reasons:

  • Reactive C-I Bond: The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition by palladium(0) catalysts. This makes it an excellent electrophilic partner for a wide range of cross-coupling reactions, allowing for the efficient introduction of diverse chemical functionalities.[5]

  • Orthogonal Reactivity: The amino group at the C5 position provides a secondary site for modification. This group can participate in hydrogen bonding with the target kinase or serve as a handle for further synthetic elaboration, often after the C4 position has been functionalized.[4]

  • Biomimetic Core: The pyrimidine core itself is a bioisostere of the purine base in ATP, enabling synthesized molecules to effectively compete for the ATP-binding pocket of various kinases.[2] This is a foundational principle in the design of ATP-competitive inhibitors.

The strategic functionalization of this scaffold allows for the creation of extensive libraries of compounds, which can be screened to identify potent and selective inhibitors for various kinase targets.

cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Kinase Inhibitor Chemotypes Start This compound (Core Scaffold) Suzuki Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki Ar-B(OH)₂ Pd Catalyst, Base Sonogashira Sonogashira (C-C Bond Formation) Start->Sonogashira Terminal Alkyne Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald R₂-NH Pd Catalyst, Base Aryl 4-Aryl/Heteroaryl Pyrimidin-5-amines Suzuki->Aryl Alkynyl 4-Alkynyl Pyrimidin-5-amines Sonogashira->Alkynyl Amino 4,5-Disubstituted Pyrimidines Buchwald->Amino

Caption: Synthetic pathways from this compound.

Core Synthetic Methodologies & Protocols

The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions, which are fundamental for elaborating the this compound core.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C4 position of the pyrimidine ring and various aryl or heteroaryl boronic acids.[6][7] This reaction is central to creating scaffolds that mimic the bi-aryl structures of many known kinase inhibitors.[8][9]

Causality: This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids, allowing for extensive Structure-Activity Relationship (SAR) studies. The use of a palladium catalyst in conjunction with a suitable ligand and base is essential to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample Reagent/ConditionMolar Equiv.Purpose
ElectrophileThis compound1.0Starting material
NucleophilePhenylboronic Acid1.2 - 1.5Introduces the aryl group
CatalystPd(PPh₃)₄ or PdCl₂(dppf)0.02 - 0.05Facilitates the C-C bond formation
BaseK₂CO₃ or Cs₂CO₃2.0 - 3.0Activates the boronic acid
Solvent1,4-Dioxane/H₂O (4:1) or DME-Solubilizes reactants
Temperature90-110 °C-Provides activation energy

Detailed Protocol: Synthesis of 4-Phenylpyrimidin-5-amine

  • Reaction Setup: To a flame-dried microwave vial or sealed tube, add this compound (1.0 equiv., e.g., 221 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., e.g., 146 mg, 1.2 mmol), and potassium carbonate (2.5 equiv., e.g., 345 mg, 2.5 mmol).[6]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv., e.g., 35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of argon or nitrogen for 10-15 minutes to remove oxygen, which can degrade the catalyst.

  • Solvent Addition: Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water), via syringe.[6]

  • Heating: Place the sealed vial in a preheated oil bath or microwave reactor and heat to 90-100 °C.[5]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[6]

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][6]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyrimidin-5-amine derivative.[5]

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, creating a C(sp²)-C(sp) bond.[10][11] This reaction introduces a rigid alkynyl linker, which can be used to probe deeper pockets within the kinase active site or to serve as a handle for subsequent "click chemistry" modifications.

Causality: This reaction typically employs a dual-catalyst system of palladium and copper(I).[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne, enabling the reaction to proceed under mild conditions. An organic base, such as triethylamine, is required to neutralize the HX byproduct.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)pyrimidin-5-amine

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1 equiv., e.g., phenylacetylene) and a degassed amine base (e.g., triethylamine, 2.0 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to yield the pure 4-alkynylpyrimidine product.[13]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] It allows for the coupling of the C4 position of the pyrimidine with a wide variety of primary and secondary amines, which is crucial for installing groups that can form key hydrogen bonds or access specific regions of the kinase hinge.[8][15]

Causality: This reaction's success relies on the use of specialized phosphine ligands (e.g., Xantphos, SPhos) that promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[8][14] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is used to deprotonate the amine coupling partner.

Detailed Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.05 equiv.), a suitable ligand (e.g., Xantphos, 0.10 equiv.), and a base (e.g., Cs₂CO₃, 2.5 equiv.) to a microwave vial.[8]

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.[8]

  • Heating: Seal the vial and heat in a microwave reactor (e.g., 140 °C for 1 hour) or a conventional oil bath until completion.[8]

  • Workup: Cool the reaction mixture and concentrate it under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x).[8]

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and filter.[8]

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography to obtain the desired N-substituted pyrimidine.

Application Focus: Targeting Key Oncogenic Kinases

Derivatives synthesized from this compound have shown significant promise as inhibitors of several important kinase families implicated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Dysregulation of the EGFR signaling pathway is a key driver in numerous cancers, including non-small cell lung cancer and breast cancer.[16][17] Many FDA-approved EGFR inhibitors feature a core heterocyclic structure, like quinazoline or pyrimidine, that binds to the hinge region of the kinase domain.[3]

Compounds derived from this compound can be designed to act as ATP-competitive inhibitors.[18] The pyrimidine N1 and the 5-amino group can form crucial hydrogen bonds with the backbone of the hinge region (e.g., Met793 in EGFR), while the substituent installed at the C4 position can extend into the hydrophobic pocket, enhancing potency and selectivity.[3]

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR 1. Binding Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer 2. Activation Signal Downstream Signaling (Ras-Raf-MEK-ERK) Dimer->Signal 3. Transduction Response Cell Proliferation, Survival, Angiogenesis Signal->Response 4. Cellular Response Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Dimer BLOCKS ATP Binding

Caption: Simplified EGFR signaling and mechanism of inhibition.

Src Family Kinase (SFK) Inhibitors

Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, growth, and migration.[19][20] Its hyperactivation is linked to cancer progression and metastasis.[19] Pyrimidine-based scaffolds, including pyrazolo[3,4-d]pyrimidines, have been successfully developed as potent Src inhibitors.[19][21]

The synthesis of substituted pyrimidines via the methods described above allows for the creation of compounds that can effectively target the ATP-binding site of Src. The strategic placement of different functional groups at the C4 and C5 positions can modulate the inhibitor's potency, selectivity against other kinases, and overall pharmacokinetic properties.[22][23]

Table 2: Example IC₅₀ Data for Pyrimidine-Based Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC₅₀ (nM)Reference
Pyridothieno[3,2-d]pyrimidin-4-aminesEGFR36.7[18]
4-Anilinopyrimido[5,4-d]pyrimidinesEGFRPotent Inhibition[24]
Pyridylpyrimidinylaminophenyl amidesc-SrcComparable to Imatinib[22][25]
Pyrazolo[3,4-d]pyrimidinesSrcPotent Inhibition[19]

Note: IC₅₀ values are highly dependent on the specific compound structure and assay conditions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the systematic application of modern cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to generate structurally diverse libraries of potential drug candidates. The protocols and strategies outlined in this note provide a solid foundation for researchers in drug discovery to efficiently synthesize and evaluate novel pyrimidine-based inhibitors against critical cancer targets like EGFR and Src.

References

The Alchemist's Guide to Pyrimidine Diversification: Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core - A Privileged Scaffold in Modern Drug Discovery

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis of a remarkable number of therapeutic agents.[1][2] From their foundational role in the development of anticancer therapies to their expanding applications in treating viral infections, inflammatory conditions, and central nervous system disorders, the pyrimidine scaffold has proven to be a versatile and fruitful starting point for drug discovery.[3][4] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

4-Iodopyrimidin-5-amine is a particularly valuable building block for the synthesis of diverse pyrimidine libraries. The presence of the highly reactive iodine atom at the 4-position allows for a range of palladium-catalyzed cross-coupling reactions, while the adjacent amino group at the 5-position provides a handle for further derivatization and can influence the electronic properties of the ring system. This guide provides detailed application notes and robust protocols for the preparation of substituted pyrimidines from this compound, with a focus on three of the most powerful transformations in the synthetic chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position, generating a library of 4-aryl-5-aminopyrimidines.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The high reactivity of the C-I bond makes this step facile.[6]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions. For electron-deficient heterocyclic halides like this compound, a robust palladium catalyst and a suitable base are necessary to drive the reaction to completion.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII_complex Ar-Pd(II)-I(L_n) OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)-R(L_n) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Phenylpyrimidin-5-amine

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Stir the reaction mixture vigorously and heat to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylpyrimidin-5-amine.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A versatile and commonly used Pd(0) catalyst for Suzuki couplings.
Ligand TriphenylphosphineIntegrated into the catalyst complex, provides stability and promotes the catalytic cycle.
Base K₂CO₃A moderately strong inorganic base, effective in activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient thermal energy to drive the reaction without significant decomposition.
Stoichiometry 1.2 eq. Boronic AcidA slight excess of the boronic acid ensures complete consumption of the iodo-pyrimidine.

II. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is particularly valuable for the synthesis of 4-alkynyl-5-aminopyrimidines, which are important intermediates in the preparation of various biologically active compounds.

Mechanism and Rationale

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.[8] The proposed mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki reaction, the cycle begins with the oxidative addition of this compound to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The final step involves the reductive elimination of the 4-alkynyl-5-aminopyrimidine product and regeneration of the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[9][10]

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII_complex Ar-Pd(II)-I(L_n) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-C≡CR RedElim->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base Cu_acetylide->Transmetalation To Pd Cycle

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)pyrimidin-5-amine

This protocol describes a typical Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous THF or DMF to dissolve the solids.

  • Add triethylamine (2.0-3.0 eq) to the reaction mixture.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylethynyl)pyrimidin-5-amine.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIA classic and effective dual catalytic system for Sonogashira couplings.
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and as a solvent in some cases.
Solvent THF or DMFAnhydrous polar aprotic solvents that facilitate the reaction.
Temperature Room Temp. to 60 °CMild conditions are often sufficient due to the high reactivity of the iodo-pyrimidine.
Stoichiometry 1.2 eq. AlkyneA slight excess of the alkyne drives the reaction to completion.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, typically between an aryl halide and an amine.[3] This reaction is invaluable for synthesizing 4,5-diaminopyrimidine derivatives by coupling this compound with a variety of primary and secondary amines.

Mechanism and Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar in principle to other palladium-catalyzed cross-coupling reactions:[11]

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-I bond of this compound.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center, and a strong base deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it facilitates both the oxidative addition and the reductive elimination steps.[12]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII_complex Ar-Pd(II)-I(L_n) OxAdd->PdII_complex Amine_Coord Amine Coordination & Deprotonation (R₂NH + Base) PdII_complex->Amine_Coord Pd_Amido Ar-Pd(II)-NR₂(L_n) Amine_Coord->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N-Phenylpyrimidin-4,5-diamine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Standard glassware for inert atmosphere reactions (sealed tube or Schlenk flask)

Procedure:

  • To a dry sealed tube or Schlenk flask under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and aniline (1.2 eq).

  • Add anhydrous toluene or 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylpyrimidin-4,5-diamine.

ParameterConditionRationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) precursor for Buchwald-Hartwig aminations.
Ligand XPhosA bulky, electron-rich phosphine ligand that promotes high catalytic activity.[12]
Base Sodium tert-butoxideA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, high-boiling point solvents suitable for this reaction.
Temperature 100-110 °CHigher temperatures are often necessary to drive the C-N bond formation.
Stoichiometry 1.2 eq. AmineA slight excess of the amine coupling partner is typically used.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of substituted pyrimidines. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these application notes, enable the precise installation of aryl, alkynyl, and amino functionalities at the 4-position of the pyrimidine core. These methodologies are indispensable for researchers in drug discovery and development, offering robust and reproducible pathways to novel chemical entities with the potential for significant biological activity. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, is key to achieving high yields and purity of the desired products.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyrimidine Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This powerful transformation, typically catalyzed by palladium and a copper co-catalyst, proceeds under mild conditions, making it highly valuable in the synthesis of complex molecules.[1][2] Its applications are extensive, spanning the creation of pharmaceuticals, natural products, and advanced organic materials.[1]

Within the landscape of medicinal chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The ability to functionalize the pyrimidine ring, specifically through the introduction of alkynyl groups, opens up vast possibilities for modulating biological activity and exploring new chemical space. The target molecule for this guide, 4-iodopyrimidin-5-amine, is a key building block. The presence of the iodo group provides a reactive handle for cross-coupling, while the adjacent amine group can influence the electronic properties of the ring and serve as a point for further derivatization. These application notes provide detailed protocols for the successful Sonogashira coupling of this compound, offering a robust foundation for the synthesis of novel pyrimidine-alkyne derivatives.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

The Palladium Cycle:

  • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[1]

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition with the this compound, forming a Pd(II)-aryl complex.[3]

  • Transmetalation: The copper acetylide intermediate, formed in the copper cycle, transfers the alkynyl group to the Pd(II)-aryl complex.[1]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-pyrimidin-4-amine and regenerate the active Pd(0) catalyst.[1]

The Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the copper(I) salt.

  • Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper acetylide intermediate.[2] This intermediate is then ready for the transmetalation step with the palladium complex.[1]

While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[4] To circumvent this, copper-free Sonogashira protocols have been developed and will also be detailed in this guide.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex_b [Ar-Pd(II)L2-I] pd0->pd_complex_b Oxidative Addition (Ar-I) pd_complex_c [Ar-Pd(II)L2-C≡CR'] pd_complex_b->pd_complex_c Transmetalation pd_complex_c->pd0 Regeneration product Ar-C≡CR' pd_complex_c->product Reductive Elimination cu_i Cu(I) cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex_b Transmetalation Intermediate cu_acetylide->cu_i Regeneration alkyne R'C≡CH alkyne->cu_acetylide Base -HB+

Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.

Materials and Reagents

Reagent Grade Supplier Notes
This compound≥95%Commercially AvailableStore under inert gas.
Terminal AlkyneVariousCommercially AvailablePurify if necessary.
PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailableStore under inert gas.
Pd(PPh₃)₄Catalyst GradeCommercially AvailableStore under inert gas.
Copper(I) Iodide (CuI)≥98%Commercially AvailableUse a fresh bottle.[4]
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableDegas before use.[4]
Diisopropylamine (DIPA)Anhydrous, ≥99.5%Commercially AvailableDegas before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableDegas before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableDegas before use.
Inert Gas (Argon or Nitrogen)High Purity
CeliteCommercially AvailableFor filtration.

Experimental Protocols

Protocol 1: Classical Copper-Catalyzed Sonogashira Coupling

This protocol is a robust starting point for the coupling of this compound with a variety of terminal alkynes. The use of a copper(I) co-catalyst generally allows for milder reaction conditions.[1]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[5]

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).[5]

  • Add anhydrous, degassed triethylamine (3.0 mmol, 3.0 equiv).[5] Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.[6]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with terminal alkynes that are prone to homocoupling or when copper contamination of the final product is a concern.[4][7]

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane, 5 mL).

  • Add a suitable base. For copper-free conditions, an inorganic base such as Cs₂CO₃ (2.0 mmol, 2.0 equiv) can be effective.[8]

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to a higher temperature than the copper-catalyzed protocol (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Follow the workup and purification steps as outlined in Protocol 1.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd Catalyst, [CuI] setup->reagents solvent_base Add Anhydrous Solvent and Base reagents->solvent_base alkyne_add Add Terminal Alkyne solvent_base->alkyne_add reaction Heat and Monitor (TLC/LC-MS) alkyne_add->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Optimization and Troubleshooting

Parameter Observation Recommendation Rationale
Catalyst Low or no conversion. Formation of black precipitate (palladium black).[4]Use fresh, high-purity catalysts. Consider a different palladium source (e.g., Pd(PPh₃)₄) or ligand.Catalyst decomposition can be caused by impurities or inappropriate solvent choice.[4]
Solvent Sluggish reaction.Screen different anhydrous, degassed solvents such as DMF, THF, or dioxane.[9]Solvent polarity and coordinating ability can significantly impact catalyst stability and reactivity.
Base Incomplete reaction.Ensure the base is anhydrous and used in sufficient excess (2-3 equivalents). Triethylamine or diisopropylamine are common choices.[4]The base is crucial for deprotonating the alkyne and neutralizing the HX byproduct.[1]
Temperature No reaction at room temperature.Gradually increase the reaction temperature. Aryl iodides are generally reactive at room temperature, but stubborn substrates may require heating.[4]Higher temperatures can overcome activation energy barriers, particularly for less reactive substrates.[9]
Side Products Formation of alkyne homocoupling product.Switch to a copper-free protocol. Alternatively, try slow addition of the alkyne to the reaction mixture.[10]Copper(I) is known to catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).[4]

Characterization of Coupled Products

The successful synthesis of the desired 5-alkynyl-pyrimidin-4-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product, including the presence of the alkyne and the pyrimidine core.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of a diverse range of 5-alkynyl-pyrimidin-4-amines. The protocols provided herein, for both classical copper-catalyzed and modern copper-free conditions, offer a solid foundation for researchers in drug discovery and medicinal chemistry. Careful attention to the reaction parameters and troubleshooting strategies will enable the efficient generation of novel pyrimidine derivatives for further biological evaluation.

References

Application Notes and Protocols for 4-Iodopyrimidin-5-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents. Heterocyclic scaffolds, particularly the pyrimidine nucleus, are foundational in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acid bases and engage in specific hydrogen bonding interactions with biological targets.[1][2] This document provides a detailed guide for researchers on the strategic application of 4-iodopyrimidin-5-amine (CAS 91416-96-5) , a versatile and highly functionalized starting material, in the discovery and development of new antimicrobial compounds. We present its chemical rationale as a scaffold, detailed protocols for the synthesis of diverse derivatives via palladium-catalyzed cross-coupling reactions, and standardized methodologies for evaluating their antimicrobial efficacy.

Introduction: The Strategic Value of the this compound Scaffold

The pyrimidine ring is a "privileged scaffold" in drug discovery, integral to a multitude of FDA-approved drugs.[2] Its nitrogen atoms act as hydrogen bond acceptors, and its planar aromatic system allows for π-stacking interactions within enzyme active sites. In the context of antimicrobial agents, the 2,4-diaminopyrimidine motif is a classic pharmacophore known to inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of bacteria.[1][3]

This compound emerges as a particularly valuable starting block for several key reasons:

  • Dual Functionalization Sites: It possesses two distinct reactive sites. The amino group at the 5-position provides a crucial hydrogen bond donor/acceptor site for target interaction, while the iodine atom at the 4-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions.

  • Vector for Chemical Diversity: The C-I bond is highly amenable to forming new carbon-carbon and carbon-nitrogen bonds through established reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[4][5] This allows for the systematic and efficient introduction of a wide array of chemical moieties (aryl, heteroaryl, alkynyl, etc.) at the 5-position, enabling extensive structure-activity relationship (SAR) studies.

  • Enhanced Lipophilicity: The presence of the iodine atom can increase the lipophilicity of the molecule, which can be advantageous for cell membrane penetration.[6]

This guide will focus on leveraging these properties to synthesize and evaluate novel antimicrobial candidates based on the this compound core.

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 91416-96-5[7]
Molecular Formula C₄H₄IN₃[7][8]
Molecular Weight 221.00 g/mol [8]
Appearance Off-white to yellow powderSupplier Data
Synonyms 5-Iodo-4-aminopyrimidine, 5-Iodopyrimidin-4-amine[7]
SMILES C1=C(C(=NC=N1)N)I[7]
InChI Key HTBFTDHEWCRQPJ-UHFFFAOYSA-N[7]

Synthetic Protocols for Derivative Libraries

The iodine atom at the 5-position of this compound is the primary handle for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice for their high functional group tolerance and well-understood mechanisms. The following protocols are generalized methodologies adapted for this specific scaffold.

General Synthetic Workflow

The overall strategy involves the diversification of the 5-position of the pyrimidine ring, followed by potential modification of the 4-amino group if desired.

G A This compound B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (Secondary Amines) A->D Pd Catalyst, Ligand, Base E 5-Aryl-pyrimidin-4-amine Derivatives B->E F 5-Alkynyl-pyrimidin-4-amine Derivatives C->F G N5-Substituted-pyrimidin-4-amine Derivatives (Hypothetical) D->G H Antimicrobial Screening (MIC Assay) E->H F->H G->H

Caption: Synthetic workflow for diversifying this compound.

Protocol 1: Synthesis of 5-Aryl-pyrimidin-4-amine Derivatives via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and boronic acids/esters.[4][5] This protocol allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups at the 5-position, which is crucial for probing interactions within the enzyme's active site.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 221 mg), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol, 276 mg) or Cs₂CO₃ (2.0 mmol, 652 mg).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-pyrimidin-4-amine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 5-Alkynyl-pyrimidin-4-amine Derivatives via Sonogashira Coupling

Rationale: The Sonogashira coupling introduces a linear, rigid alkynyl linker at the 5-position.[9] This can be used to probe deeper pockets within a target active site or to serve as a handle for further "click chemistry" modifications.

Step-by-Step Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 221 mg), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and a copper(I) co-catalyst, typically CuI (0.04 mmol, 7.6 mg).

  • Solvent and Base: Add a suitable anhydrous solvent such as THF or DMF (10 mL) followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol).

  • Alkyne Addition: Add the desired terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature to 50 °C for 6-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired 5-alkynyl-pyrimidin-4-amine.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Proposed Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore found in several potent DHFR inhibitors, including the antibacterial drug trimethoprim.[1][3] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA synthesis.[10][11] Inhibition of bacterial DHFR leads to a depletion of these essential precursors, halting DNA replication and protein synthesis, ultimately resulting in bacteriostasis.[12]

Derivatives of this compound are structural analogues of the pteridine ring of folic acid. The 4-amino and one of the ring nitrogens of the pyrimidine core are proposed to form key hydrogen bonds with conserved aspartate residues in the active site of bacterial DHFR, mimicking the binding of the natural substrate, DHF. The diverse substituents introduced at the 5-position can then occupy an adjacent hydrophobic pocket, with the specific nature of this substituent dictating the potency and selectivity of the inhibitor.[6][13]

G cluster_pathway Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) Enzyme Dihydrofolate Reductase (DHFR) DHF->Enzyme THF Tetrahydrofolate (THF) Products Purines, Thymidylate (for DNA/RNA Synthesis) THF->Products One-Carbon Metabolism Enzyme->THF Inhibitor 4-Amino-5-Aryl-Pyrimidine (Derivative of This compound) Inhibitor->Enzyme Competitive Inhibition

Caption: Inhibition of the bacterial folate pathway by 4-aminopyrimidine derivatives.

Protocol for Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compounds (synthesized pyrimidine derivatives) dissolved in DMSO (e.g., 10 mg/mL stock).

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • 96-well sterile microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Sterile saline (0.85% NaCl).

  • McFarland standard (0.5).

  • Incubator (35 ± 2 °C).

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Microdilution Plate Setup:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first well of a row (Column 1).

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, and continuing this process across the plate to Column 10. Discard 100 µL from Column 10.

    • Column 11 serves as the growth control (broth + inoculum, no drug).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation:

    • Inoculate each well (from Column 1 to 11) with 100 µL of the prepared final inoculum. The final volume in each well will be 200 µL, and the final inoculum density will be 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2 °C for 16-20 hours for bacteria, or 24-48 hours for fungi.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Representative Data and Structure-Activity Relationship (SAR) Insights

The following tables present representative MIC data for 5-aryl-4-aminopyrimidine scaffolds against common bacterial pathogens. This data is compiled from literature sources and serves to illustrate the potential of this compound class.

Table 1: Antibacterial Activity of 5-Aryl-2,4-diaminopyrimidine Derivatives

Compound IDR-Group (at 5-position)S. aureus MIC (µg/mL)E. coli (ΔAcrB) MIC (µg/mL)Reference
1 4-Chlorophenyl12[15]
2 4-Fluorophenyl48[15]
3 3-Chlorophenyl24[15]
4 Phenyl816[15]
Ciprofloxacin (Control)0.25-10.008-0.03[15]

Table 2: Antibacterial Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDStructure DescriptionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
5b N-ethyl-pyrido[2,3-d]pyrimidine1.950.98[16]
5c N-propyl-pyrido[2,3-d]pyrimidine0.980.48[16]
5f N-isobutyl-pyrido[2,3-d]pyrimidine0.480.98[16]
Amoxicillin (Control)0.25>128[16]

Structure-Activity Relationship (SAR) Discussion:

From the available data, several preliminary SAR trends can be identified for the 4-aminopyrimidine scaffold:

  • Aryl Substitution at Position 5: The nature and position of substituents on the aryl ring at the 5-position significantly impact activity. Electron-withdrawing groups, such as chlorine, appear to be favorable for potent activity against both Gram-positive and Gram-negative bacteria (e.g., Compound 1).[15]

  • Lipophilicity and Steric Bulk: The potency of fused ring systems like pyrido[2,3-d]pyrimidines is influenced by the nature of the N-substituent. Small, lipophilic alkyl groups like propyl and isobutyl (Compounds 5c and 5f) demonstrate potent activity, suggesting an optimal fit within a hydrophobic pocket of the target enzyme.[16]

  • Hydrogen Bonding: The 4-amino group is considered critical for anchoring the molecule in the DHFR active site through hydrogen bonding with key aspartate residues. Modifications at this site must be carefully considered to maintain this essential interaction.

Conclusion

This compound is a high-potential, strategically designed building block for the discovery of novel antimicrobial agents. Its dual functional handles allow for the rapid generation of chemically diverse libraries through robust and well-established synthetic methodologies. The inherent ability of the resulting 4-aminopyrimidine scaffold to target the validated bacterial enzyme DHFR provides a strong mechanistic rationale for its use. The protocols and data presented herein offer a comprehensive framework for researchers to synthesize, evaluate, and optimize new antimicrobial leads based on this versatile scaffold, contributing to the critical pipeline of next-generation anti-infective therapies.

References

Troubleshooting & Optimization

Technical Support Center: Iodination of Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the iodination of aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Aminopyrimidines are pivotal building blocks in medicinal chemistry, and their successful iodination opens avenues for further functionalization. However, the electron-rich nature of the aminopyrimidine ring system, while facilitating electrophilic substitution, also presents unique challenges in controlling regioselectivity and minimizing side reactions.

This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the iodination of aminopyrimidines.

Question 1: I am observing very low to no conversion of my starting aminopyrimidine. What are the likely causes and how can I improve the yield?

Low conversion is a frequent hurdle. The pyrimidine ring is inherently electron-deficient, but the amino group is a strong activating group, making the reaction feasible. However, several factors can impede the reaction.

Potential Cause 1: Inadequate Electrophilicity of the Iodinating Agent.

Iodine (I₂) itself is a weak electrophile and often requires an activating agent or an oxidant to generate a more potent electrophilic species ("I⁺").

  • Troubleshooting Steps:

    • Choice of Iodinating Reagent: If you are using I₂ alone, consider adding an oxidizing agent. Common choices include nitric acid, periodic acid, or hydrogen peroxide. However, these can be harsh. A milder and often more effective approach is to use pre-formed electrophilic iodine reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

    • Lewis Acid Catalysis: For particularly deactivated substrates, the addition of a Lewis acid catalyst can enhance the electrophilicity of the iodinating agent.

    • Solvent Effects: The choice of solvent can influence the reactivity. Protic acids like acetic acid or sulfuric acid can serve as both solvent and catalyst, protonating the pyrimidine nitrogens and further activating the ring towards electrophilic attack.

Potential Cause 2: Poor Solubility of the Starting Material.

Aminopyrimidines can have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents to find one that effectively dissolves your substrate. Dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (THF), and dioxane are common starting points. For highly polar substrates, consider more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Temperature Adjustment: Gently heating the reaction mixture can improve solubility and reaction rates. However, be cautious as higher temperatures can also lead to side reactions.

Potential Cause 3: Reagent Decomposition.

Some iodinating agents are sensitive to moisture and light.

  • Troubleshooting Steps:

    • Use Fresh Reagents: Ensure your iodinating agents, especially NIS and ICl, are from a freshly opened bottle or have been stored properly under anhydrous and dark conditions.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Question 2: My reaction is messy, with multiple spots on the TLC plate. How can I improve the regioselectivity of the iodination?

Controlling the position of iodination is critical. The amino group in aminopyrimidines directs electrophilic substitution primarily to the ortho and para positions. For a 2-aminopyrimidine, the C5 position is the most activated and typically the major product. However, over-iodination and side reactions can occur.

Potential Cause 1: Over-activation of the Ring.

The strong activating effect of the amino group can lead to di- or even tri-iodination, especially with highly reactive iodinating agents or harsh conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use 1.0 to 1.2 equivalents to favor mono-iodination.

    • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly improve selectivity by reducing the overall reaction rate.

    • Choice of a Milder Reagent: N-Iodosuccinimide (NIS) is often considered a milder and more selective reagent compared to ICl or I₂ with strong oxidants.

Potential Cause 2: N-Iodination.

The amino group itself is nucleophilic and can react with the electrophilic iodine source, leading to N-I bonds, which may be unstable or lead to further undesired reactions.

  • Troubleshooting Steps:

    • Use of a Protic Solvent: A protic solvent like acetic acid can protonate the amino group, reducing its nucleophilicity and disfavoring N-iodination.

    • Protecting Groups: If N-iodination is a persistent issue, consider protecting the amino group. Common protecting groups for amines include Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl). The protecting group can be removed after the iodination step.

Question 3: I have successfully iodinated my aminopyrimidine, but I am struggling with the purification. What are the best practices?

Iodinated aminopyrimidines can be challenging to purify due to their polarity and potential for interaction with silica gel.

Potential Cause 1: Product is too Polar for Normal Phase Chromatography.

The basicity of the amino and pyrimidine nitrogen atoms can lead to significant peak tailing on silica gel.

  • Troubleshooting Steps:

    • Column Chromatography Additives: Add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent to suppress the interaction with acidic silica gel.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column for purification.

    • Crystallization: If the product is a solid, recrystallization is an excellent method for purification and can often provide highly pure material.

Potential Cause 2: Difficulty in Removing Unreacted Iodine or Succinimide.

Residual iodinating agents or their byproducts can co-elute with the product.

  • Troubleshooting Steps:

    • Aqueous Workup: Before column chromatography, perform an aqueous workup. Washing the organic layer with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) will quench any unreacted iodine. A subsequent wash with saturated sodium bicarbonate (NaHCO₃) can help remove acidic byproducts like succinimide (from NIS reactions).

    • Precipitation: In some cases, the product may precipitate upon addition of an anti-solvent, leaving impurities in the solution.

Section 2: Comparative Data and Protocols

To aid in your experimental design, the following section provides a comparison of common iodinating agents and detailed, step-by-step protocols.

Table 1: Comparison of Common Iodinating Agents for Aminopyrimidines
Reagent SystemTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) DCM, MeCN, or THF, RTMild, good functional group tolerance, high regioselectivity.Can be moisture sensitive, succinimide byproduct can complicate purification.
Iodine Monochloride (ICl) DCM, Acetic Acid, 0 °C to RTHighly reactive, effective for less activated substrates.Can be harsh, lower selectivity, moisture sensitive.
Iodine (I₂) / Oxidant Acetic Acid, H₂SO₄, RT to heatInexpensive reagents.Harsh conditions, often low selectivity, potential for side reactions.
Iodine (I₂) / Silver Salt (e.g., AgNO₃) Solvent-free (grinding) or in solventEco-friendly (solvent-free option), high yields, short reaction times.Stoichiometric use of silver salts can be costly.
Iodine (I₂) / Mercuric Acetate Dioxane/Water or Acetic Acid, heatEffective for sulfonamidopyrimidines where other methods fail.HIGHLY TOXIC , requires special handling and disposal of mercury waste.

Experimental Protocols

**Protocol 1:

Technical Support Center: Purification of Crude 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Iodopyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the underlying scientific principles to empower you to optimize your purification workflows.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound.

Recrystallization Issues

Question: My yield of this compound is very low after recrystallization. What are the likely causes and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent issue and can stem from several factors. The key is to understand the solubility profile of your compound. This compound possesses both a basic amino group and a pyrimidine ring, which can participate in hydrogen bonding, and a lipophilic iodine atom.[1] This amphiphilic nature can lead to complex solubility behavior.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] If the compound has high solubility in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor.

    • Solution: Conduct a systematic solvent screen. Based on the structure of similar aminopyrimidines, good starting points are alcohols (like ethanol or isopropanol), or mixed solvent systems such as ethanol/water or dioxane/water.[3] A patent for a related compound, 2-amino-5-iodopyrimidine, mentions recrystallization from alcohol.[3]

  • Using an Excessive Amount of Solvent: Dissolving the crude material in too much hot solvent will keep a larger amount of the product in solution upon cooling, thus reducing the yield.[2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until complete dissolution is achieved.

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can further decrease the temperature by placing it in an ice bath or refrigerator to maximize crystal formation.

  • Premature Crystallization during Hot Filtration: If your crude material has insoluble impurities, you may need to perform a hot filtration. If the solution cools too much during this step, the product will crystallize on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask. Add a small excess of the hot solvent just before filtration to ensure the product remains in solution.

Question: I am observing an oiling out phenomenon instead of crystallization. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.

Potential Causes and Solutions:

  • High Concentration of Impurities: Impurities can depress the melting point of the eutectic mixture, leading to oiling out.

    • Solution: Try a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.

  • Inappropriate Solvent: The solvent may be too nonpolar for the compound.

    • Solution: Add a more polar co-solvent (an "anti-solvent") dropwise to the hot, oiled-out solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the oil and allow for slow cooling. For this compound, if you are using a solvent like toluene and it oils out, adding a small amount of ethanol could help.

  • High Temperature: The temperature of the solution may be above the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

Column Chromatography Issues

Question: My this compound is streaking badly on the silica gel column, leading to poor separation. How can I prevent this?

Answer:

Streaking, or tailing, is a common problem when purifying basic compounds like amines on acidic silica gel.[4] The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic amino group of your compound through acid-base interactions. This leads to a slow, continuous elution of the compound rather than a sharp band.

Solutions:

  • Addition of a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent.[4][5]

    • Recommended Modifiers: Triethylamine (Et₃N) or ammonia (as a solution in methanol, e.g., 1-2% NH₄OH in MeOH) are commonly used. A typical starting concentration is 0.5-1% (v/v) of triethylamine in your mobile phase.

    • Protocol:

      • Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add the basic modifier.

      • Equilibrate your column with this modified mobile phase before loading your sample.

      • Run the column as usual.

  • Use of an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.

    • Amine-functionalized Silica: This is an excellent alternative as the stationary phase surface is basic, which minimizes interactions with the basic analyte.[4][6] This often allows for the use of less polar, non-protic solvent systems (e.g., Hexane/Ethyl Acetate).

    • Basic Alumina: Alumina is also a good alternative to silica for the purification of basic compounds.

Question: I am not getting good separation between my product and a closely-eluting impurity. What strategies can I employ?

Answer:

Poor separation of compounds with similar polarities is a common challenge in column chromatography.

Solutions:

  • Optimize the Solvent System:

    • Solvent Polarity: Fine-tune the polarity of your eluent. If your compounds are eluting too quickly, decrease the percentage of the more polar solvent. If they are eluting too slowly, increase it. A good starting Rf value on a TLC plate for the target compound is around 0.2-0.3 for optimal separation on a column.

    • Solvent Selectivity: If changing the polarity is not effective, try a different solvent system altogether. For example, if you are using a Hexane/Ethyl Acetate system, you could try a Dichloromethane/Methanol system. Different solvents interact with your compounds and the stationary phase in different ways, which can alter the elution order and improve separation.

  • Use a Solvent Gradient: Instead of running the column with a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the separation (gradient elution). This can help to sharpen the peaks of later-eluting compounds and improve resolution.[7]

  • Improve Column Packing and Sample Loading:

    • Column Packing: Ensure your column is packed uniformly to avoid channeling.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be dry-loaded onto the column. This technique often results in sharper bands and better separation compared to liquid loading a large volume.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile will depend on the synthetic route. A common method for synthesizing iodo-pyrimidines involves the iodination of the corresponding pyrimidine precursor.[3] Therefore, you can expect:

  • Unreacted Starting Material: e.g., 5-aminopyrimidine.

  • Di-iodinated Byproducts: e.g., 2,4-diiodo-pyrimidin-5-amine, if the reaction is not well-controlled.

  • Reagents and their byproducts: For instance, if mercuric acetate is used as a catalyst, traces of mercury salts might be present.[3]

  • Solvent Residues: From the reaction and workup.

Q2: What is a good starting point for a solvent system for TLC analysis and column chromatography?

For a polar, basic compound like this compound, a good starting point for a normal-phase silica gel system would be a mixture of a relatively nonpolar solvent and a polar solvent.

  • Recommended Starting Systems:

    • Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 v/v)

    • Ethyl Acetate (EtOAc) / Hexanes (or Heptanes) (e.g., 50:50 v/v)

  • Pro-Tip: Always add 0.5-1% triethylamine (Et₃N) to your TLC and column chromatography solvents to prevent streaking.[4][5]

Q3: Can I use acid-base extraction to purify my crude this compound?

Yes, acid-base extraction can be a very effective initial purification step, especially for removing non-basic impurities.

  • Principle: The basic amino group of this compound will be protonated in an acidic aqueous solution (e.g., 1M HCl), making it water-soluble. Neutral or acidic organic impurities will remain in the organic phase.

  • Workflow:

    • Dissolve the crude material in an organic solvent like Dichloromethane or Ethyl Acetate.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your product will move to the aqueous layer.

    • Separate the layers.

    • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like NaOH or NaHCO₃ until the product precipitates out or can be extracted back into an organic solvent.

    • Filter the precipitated solid or extract with an organic solvent, dry, and concentrate to get the purified product.

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to determine the purity of your this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate the main compound from its impurities and give you a percentage purity. Both reversed-phase and normal-phase HPLC can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used to detect impurities if they are present in significant amounts (typically >1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis of mass spectrometry to identify your product and any impurities by their mass-to-charge ratio.

  • Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point.

Data and Protocols

Illustrative Solvent Systems for Column Chromatography
Stationary PhaseEluent SystemModifierTarget Rf (TLC)Notes
Silica GelDichloromethane/Methanol0.5-1% Triethylamine0.2 - 0.3Good for moderately polar impurities.
Silica GelEthyl Acetate/Hexanes0.5-1% Triethylamine0.2 - 0.3A less polar option.
Amine-functionalized SilicaEthyl Acetate/HexanesNone0.2 - 0.3Ideal for preventing tailing without a basic additive.[6]
Reversed-Phase C18Acetonitrile/Water0.1% Triethylamine or Ammonium HydroxideN/AUseful for highly polar impurities. Running at a basic pH will increase retention of the amine.[4]
Step-by-Step Protocol: Purification by Column Chromatography on Silica Gel
  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with your chosen eluent system (e.g., 95:5 DCM/MeOH with 1% Et₃N).

    • Visualize the spots under UV light.

    • Adjust the solvent ratio until the spot corresponding to your product has an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a polar solvent (e.g., DCM or acetone). Add a small amount of silica gel (2-3 times the weight of your crude material). Evaporate the solvent completely to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to start the elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visual Workflows

Decision Tree for Purification Method Selection

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Column Chromatography

References

Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidine systems. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C–N bond formation with electron-deficient heteroaromatics. Pyrimidines present unique challenges due to their electronic properties and potential for catalyst inhibition.[1] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles and achieve successful couplings.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions to provide a quick diagnostic overview.

Q1: Why is my Buchwald-Hartwig amination of a chloropyrimidine failing when the same conditions work for bromopyrimidines?

A: This is a classic reactivity issue. The oxidative addition of an aryl chloride to the Pd(0) catalyst is significantly slower and more challenging than for an aryl bromide or iodide.[2][3] This is the first and often rate-limiting step of the catalytic cycle. For an electron-deficient ring like pyrimidine, this step is even more difficult. To overcome this, you need a more potent catalytic system.

  • Expert Insight: Switch to a more electron-rich and sterically hindered phosphine ligand. First-generation ligands like P(o-tolyl)₃ are often insufficient for chlorides.[4] Modern dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to facilitate the oxidative addition of challenging substrates like chloropyrimidines.[5][6][7] These ligands promote the formation of the active, low-coordinate Pd(0) species required for the C-Cl bond cleavage.

Q2: I see complete consumption of my starting pyrimidine halide, but my desired product yield is very low. What is the likely culprit?

A: If your starting material is consumed, the catalyst is active, but one or more side reactions are outcompeting the desired product formation. The most common side reaction in this scenario is hydrodehalogenation , where the halogen is replaced by a hydrogen atom.[4] This is particularly prevalent with electron-deficient heterocycles.

  • Expert Insight: Hydrodehalogenation often arises from a competing pathway where a Pd-hydride intermediate, formed from trace water or the amine itself, reductively eliminates to give the dehalogenated pyrimidine.[8] To mitigate this, ensure strictly anhydrous conditions (dry solvent, reagents, and inert atmosphere).[1] More importantly, use a bulky ligand that accelerates the C-N reductive elimination, making it kinetically favored over the hydrodehalogenation pathway.[4][9]

Q3: Can the nitrogen atoms in the pyrimidine ring inhibit the palladium catalyst?

A: Yes, absolutely. The lone pairs on the pyrimidine ring nitrogens can coordinate to the palladium center, leading to catalytically inactive or dead species.[1] This is a well-known challenge for coupling reactions on nitrogen-containing heterocycles.

  • Expert Insight: The use of sterically bulky ligands is crucial here. Large ligands like XPhos or Josiphos-type ligands create a crowded environment around the palladium center, which can disfavor the binding of the pyrimidine nitrogen to the metal, leaving the catalytic site available for the desired reaction cycle.[10]

Troubleshooting Guide: Common Side Reactions & Solutions

This guide provides a systematic approach to identifying and solving specific experimental issues.

Problem 1: Hydrodehalogenation
  • Symptom: Your primary side product is the pyrimidine core where the halide has been replaced by a hydrogen atom. This is confirmed by LC-MS and ¹H NMR.

  • Causality: This side reaction occurs when the palladium-amido complex undergoes β-hydride elimination (if the amine has β-hydrogens) or when a palladium-hydride species is formed through reaction with trace protic sources. This Pd-H species can then reductively eliminate with the pyrimidine ring to afford the undesired dehalogenated product.

  • Rigorous Control of Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[1]

  • Optimize Ligand Choice: Bulky, electron-rich ligands are your best defense. They accelerate the final C-N reductive elimination step, which allows the desired product to form faster than the competing hydrodehalogenation pathway can occur.[4][7]

  • Lower the Reaction Temperature: While counterintuitive, sometimes lowering the temperature can suppress the rate of side reactions more than the desired reaction, leading to a cleaner profile.[11] Try reducing the temperature by 10-20 °C.

  • Base Selection: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider screening a weaker inorganic base like K₃PO₄ or Cs₂CO₃, which can offer better functional group tolerance and sometimes cleaner reactions.[12]

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose the cause of low product yield.

G start Low Yield or No Product check_sm Check Starting Material (SM) Consumption by LC-MS/TLC start->check_sm sm_present SM Largely Unreacted check_sm->sm_present Yes sm_consumed SM Consumed check_sm->sm_consumed No inactive_catalyst Potential Cause: Inactive Catalyst System sm_present->inactive_catalyst side_products Potential Cause: Side Reactions Dominating sm_consumed->side_products solution_catalyst Solution: 1. Use a pre-catalyst. 2. Switch to a more active ligand (e.g., XPhos, RuPhos). 3. Ensure inert atmosphere. inactive_catalyst->solution_catalyst hydrodehalogenation Hydrodehalogenation? side_products->hydrodehalogenation Check Mass Spec dimerization Dimerization? side_products->dimerization Check Mass Spec degradation Degradation? side_products->degradation Check TLC/LC-MS solution_hydro Solution: - Use bulky ligands. - Ensure anhydrous conditions. - Screen weaker bases. hydrodehalogenation->solution_hydro solution_dimer Solution: - Lower catalyst loading. - Decrease concentration. - Use bulkier ligand. dimerization->solution_dimer solution_degrad Solution: - Lower reaction temperature. - Reduce reaction time. - Use a milder base. degradation->solution_degrad

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

Problem 2: Dimerization / Homocoupling
  • Symptom: Formation of bi-pyrimidine species (from aryl-aryl homocoupling) or di-aminated products if the substrate allows.

  • Causality: Aryl-aryl homocoupling can occur through a competing catalytic cycle, often exacerbated by high catalyst concentrations or issues with the initiation of the main cycle.

  • Reduce Catalyst Loading: High local concentrations of Pd(0) can favor homocoupling. Try reducing the catalyst loading from 2 mol% to 1 mol% or even lower.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) ensures the controlled, slow generation of the active Pd(0) species, which can minimize side reactions that occur before the main catalytic cycle gets underway.

  • Dilute the Reaction: Lowering the overall reaction concentration can disfavor bimolecular side reactions like homocoupling.

Catalyst & Ligand Selection Summary

The choice of ligand is the most critical parameter for success with pyrimidine substrates.[1]

Problem TypeSubstrate HalideRecommended LigandsRationale
Low Reactivity2- or 4-ChloropyrimidineXPhos, SPhos, RuPhos Highly electron-rich and bulky to promote difficult oxidative addition.[7]
HydrodehalogenationBromo- or Iodo-pyrimidineBrettPhos, XPhos Steric bulk accelerates C-N reductive elimination, outcompeting protonolysis.[12]
Catalyst InhibitionAny N-containing heterocycleJosiphos-type, tBuXPhos Creates a sterically hindered pocket around Pd, preventing substrate coordination.[10]
Amide CouplingAny pyrimidine halidetBuBrettPhos Specifically designed for less nucleophilic amides.[12]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine

This protocol provides a robust starting point for a challenging coupling.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add the chloropyrimidine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox, and place it under a positive pressure of Argon or Nitrogen.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Simplified Catalytic Cycle & Side Reactions

This diagram illustrates the main catalytic cycle and where common side reactions diverge.

G pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition Complex pd0->ox_add + Pyr-X amide_complex Pd(II) Amido Complex ox_add->amide_complex + HNR¹R² - Base-HX amide_complex->pd0 Reductive Elimination product Ar-NR¹R² (Desired Product) amide_complex->product pd_hydride L-Pd(II)-H amide_complex->pd_hydride β-H Elimination or Protonolysis arx Pyr-X amine HNR¹R² + Base hydro Hydrodehalogenation (Ar-H) pd_hydride->pd0 Reductive Elimination pd_hydride->hydro

Caption: Catalytic cycle showing the reductive elimination vs. hydrodehalogenation pathways.

References

Technical Support Center: Troubleshooting Low Conversion Rates with 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 4-Iodopyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving high conversion rates is critical for project success. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) about this compound

This section addresses common queries regarding the properties, handling, and general reactivity of this compound.

Q1: What are the key properties and recommended storage conditions for this compound?

This compound (also known as 4-Amino-5-iodopyrimidine) is a heterocyclic organic compound with the chemical formula C₄H₄IN₃.[1] It presents as a solid and is a crucial intermediate in medicinal chemistry, largely due to its unique substitution pattern that allows for diverse chemical modifications.[1] The iodine atom serves as a reactive handle for cross-coupling reactions, while the amino group can participate in hydrogen bonding or act as a site for further functionalization.[1]

While specific stability studies on this exact molecule are not widely published, related compounds like 4-aminopyridine have demonstrated excellent chemical stability in capsule form over 6 months at both refrigerated (4°C) and room temperatures (22-24°C), and for at least one month at an elevated temperature of 37°C.[2][3]

Recommended Best Practices:

  • Storage: To ensure maximum integrity, it is best to store this compound in a tightly sealed container in a cool, dry place, protected from light.[4]

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), as the compound is associated with hazard warnings for skin, eye, and respiratory irritation.[4][5]

Q2: What are the primary applications and most common reactions involving this compound?

The primary utility of this compound lies in its function as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The presence of the C-I bond makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.

The two most common and powerful reactions where this substrate is employed are:

  • Suzuki-Miyaura Coupling: To form new carbon-carbon (C-C) bonds. Due to the electron-deficient nature of the pyrimidine ring, it is generally highly reactive in Suzuki couplings compared to analogous benzene-based halides.[6]

  • Buchwald-Hartwig Amination: To form new carbon-nitrogen (C-N) bonds. This reaction is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[7][8]

The reactivity of the C-I bond is the highest among halogens (I > Br > Cl), making this compound a highly reactive coupling partner, which can be both an advantage for reaction efficiency and a challenge for selectivity.[6][9]

Q3: How do the nitrogen atoms in the pyrimidine ring influence its reactivity in cross-coupling reactions?

The two nitrogen atoms within the pyrimidine ring are fundamental to the compound's chemical behavior.

  • Electron-Deficient Nature: The nitrogen atoms are highly electronegative and withdraw electron density from the ring, making the carbon atoms, particularly the one bonded to iodine, more electrophilic. This electron deficiency generally facilitates the crucial oxidative addition step in the palladium catalytic cycle, making the substrate more reactive than many other aryl halides.[6]

  • Catalyst Inhibition: Paradoxically, the basic lone pairs on these nitrogen atoms (and the 5-amino group) can be a source of reaction failure. They can coordinate strongly to the palladium catalyst center, leading to the formation of inactive catalyst complexes and effectively "poisoning" or deactivating the catalyst.[10] This duality—enhanced reactivity and potential for catalyst inhibition—is the central challenge that must be managed for successful coupling.

Section 2: Troubleshooting Guide for Low Conversion Rates

This section provides structured advice for diagnosing and resolving poor reaction outcomes, focusing on the most common cross-coupling reactions.

Part A: Suzuki-Miyaura Coupling Issues

Q: My Suzuki-Miyaura reaction with this compound has stalled or shows very low conversion. What are the most likely causes and how can I fix it?

Low conversion in a Suzuki-Miyaura coupling involving this substrate is a frequent issue that can almost always be traced back to a few key factors. A systematic approach to troubleshooting is essential.

Below is a diagram illustrating a logical workflow for troubleshooting a low-yielding Suzuki-Miyaura reaction.

G start Low Conversion Observed reagent_check 1. Verify Reagent Quality - Fresh Boronic Acid? - Anhydrous Solvents? - Active Base? start->reagent_check catalyst_system 2. Evaluate Catalyst System - Catalyst Deactivation? - Suboptimal Ligand? reagent_check->catalyst_system Reagents OK action1 Action: Use fresh boronic acid. Minimize exposure to air/moisture. reagent_check->action1 conditions 3. Assess Reaction Conditions - Insufficient Temperature? - Inadequate Degassing? catalyst_system->conditions Catalyst System OK action2 Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos). Use pre-formed Pd(0) catalyst. catalyst_system->action2 success High Conversion Achieved conditions->success Conditions Optimized action3 Action: Increase temperature incrementally. Ensure thorough degassing (Ar sparging). conditions->action3 action1->catalyst_system action2->conditions action3->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

  • Catalyst Deactivation (The Primary Suspect):

    • Cause: As mentioned in the FAQ, the nitrogen atoms of the pyrimidine ring and the amino group can bind to the palladium, preventing it from participating in the catalytic cycle.[10]

    • Solution: The choice of ligand is critical to mitigate this. Use sterically hindered, electron-rich phosphine ligands. These bulky ligands create a protective pocket around the palladium atom, which favors the binding of the aryl halide over coordination with the pyrimidine nitrogens. They also promote the crucial oxidative addition step.[9][10] Consider switching from a simple ligand like PPh₃ to a more advanced Buchwald ligand.

  • Boronic Acid Decomposition (Protodeboronation):

    • Cause: Boronic acids can degrade, especially in the presence of water and base at high temperatures, in a side reaction called protodeboronation. This consumes your coupling partner without forming the desired product.[11]

    • Solution: Use fresh, high-purity boronic acid. If possible, use the corresponding boronate ester (e.g., a pinacol ester), which is often more stable. Ensure your base is not excessively strong or wet.

  • Suboptimal Reaction Components (Base, Solvent, Catalyst):

    • Cause: The interplay between the base, solvent, and catalyst/ligand system is complex and substrate-dependent. An incorrect combination can lead to poor solubility, slow reaction rates, or catalyst decomposition.

    • Solution: Systematically screen reaction parameters. A common starting point for challenging heteroaryl couplings is a phosphine-ligated palladium catalyst with a carbonate or phosphate base in a mixed aqueous solvent system.[12][13]

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst and often reliable.[13] Pd(OAc)₂/Pd₂(dba)₃ are Pd(II)/Pd(0) precursors that require a phosphine ligand to form the active catalyst.
Ligand XPhos, SPhos, RuPhos (Buchwald Ligands)Highly Recommended. These are electron-rich and sterically hindered, preventing catalyst inhibition by the pyrimidine nitrogens and promoting oxidative addition.[9][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good starting point.[12] K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective when weaker bases fail.
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂O (e.g., 4:1 ratio)The aqueous component is crucial for dissolving the inorganic base and facilitating transmetalation. Ensure solvents are properly degassed to remove oxygen.[12]
Temperature 80 - 110 °CHigher temperatures often increase reaction rates but can also accelerate decomposition (e.g., protodeboronation). Monitor by TLC or LCMS to find the optimal balance.
  • To a reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and/or the ligand (e.g., XPhos, 0.1 mmol) and Pd source (e.g., Pd₂(dba)₃, 0.025 mmol).

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1, 5 mL).

  • Degas the resulting mixture by sparging with Argon for 15-20 minutes.

  • Heat the reaction at the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[14]

Part B: Buchwald-Hartwig Amination Issues

Q: I am attempting a Buchwald-Hartwig amination with this compound and another amine, but the yield is poor and I see consumption of my starting material without product formation. What should I investigate?

Similar to the Suzuki reaction, low yields in Buchwald-Hartwig aminations of this substrate often point towards catalyst or ligand issues, but with nuances specific to C-N bond formation.

The Buchwald-Hartwig cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. Failure can occur at any step.

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-I pd2_complex L₂Pd(II)(Ar)I ox_add->pd2_complex fail1 Failure Point: Slow if ligand is not -electron-rich. amine_coord Amine Coordination pd2_complex->amine_coord + R₂NH pd2_amine [L₂Pd(II)(Ar)(R₂NH)]⁺I⁻ amine_coord->pd2_amine fail2 Failure Point: Pyrimidine-N can compete and inhibit. deprotonation Deprotonation (Base) pd2_amine->deprotonation + Base pd2_amido L₂Pd(II)(Ar)(NR₂) deprotonation->pd2_amido fail3 Failure Point: Base must be strong enough but not cause substrate degradation. red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 - Ar-NR₂ fail4 Failure Point: Bulky ligands are required to promote this final step.

Caption: Buchwald-Hartwig catalytic cycle and potential failure points.

  • Incorrect Ligand Choice:

    • Cause: The ligands that are optimal for Suzuki couplings are not always the best for Buchwald-Hartwig reactions. The requirements for stabilizing the palladium-amido intermediate are different from those for the palladium-alkoxide/hydroxide in the Suzuki cycle.

    • Solution: Use ligands specifically developed for C-N cross-coupling. Bidentate phosphine ligands like BINAP or DPEPhos, or highly effective bulky monophosphine Buchwald ligands like XPhos and BrettPhos, are industry standards.[7][15]

  • Inappropriate Base:

    • Cause: Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine while it is coordinated to the palladium center. The most common base, sodium tert-butoxide (NaOt-Bu), is very effective but can be incompatible with sensitive functional groups on either coupling partner. Weaker bases like K₂CO₃ often result in very slow or incomplete reactions.

    • Solution: NaOt-Bu is the recommended starting point for most simple amine couplings.[14] If functional group incompatibility is suspected, a weaker base like LHMDS or K₃PO₄ can be trialed, though this may require higher temperatures or longer reaction times.

  • Side Reactions and Dehalogenation:

    • Cause: If the catalytic cycle is inefficient, the aryl halide can be consumed through non-productive pathways. For instance, a process called hydrodehalogenation can replace the iodine atom with a hydrogen, consuming the starting material. This can happen if reductive elimination is slow.

    • Solution: This again points to optimizing the catalyst-ligand system. A well-chosen bulky ligand will accelerate the reductive elimination step, favoring the formation of the desired C-N bond over side reactions.[16] Also, ensure that your reaction is free of water, which can be a proton source for dehalogenation.

ComponentRecommended OptionsRationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These are the most common and effective palladium precursors for generating the active Pd(0) catalyst in situ with a phosphine ligand.[14][15]
Ligand XPhos, BrettPhos, BINAP Crucial for success. XPhos is an excellent, versatile ligand for a wide range of amines. BrettPhos is also highly active. BINAP is a classic bidentate ligand that can be effective.[7][15]
Base NaOt-Bu , K₃PO₄, LHMDSNaOt-Bu is the most common and generally most effective base.[14] Use fresh, high-purity material. K₃PO₄ is a viable alternative for more sensitive substrates.
Solvent System Toluene, Dioxane, THFAnhydrous, aprotic solvents are required. Ensure they are thoroughly degassed and dried before use.
Temperature 80 - 120 °CThe reaction often requires heating to drive the catalytic cycle efficiently. Microwave irradiation can sometimes be beneficial.[15]
  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol) and the phosphine ligand (e.g., XPhos, 0.1 mmol) to an oven-dried reaction vessel.

  • Add the anhydrous solvent (e.g., Toluene, 3 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product via column chromatography.[14]

References

Technical Support Center: Mitigating Dehalogenation of 4-Iodopyrimidin-5-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: the dehalogenation of 4-iodopyrimidin-5-amine during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose the root causes of this issue and implement effective strategies to maximize the yield of your desired coupled product.

Troubleshooting Guide: Diagnosis and Stepwise Solutions

This section addresses specific problems you might encounter in the lab. Each question is followed by a detailed explanation of the underlying chemistry and a set of actionable recommendations.

Q1: My main byproduct is pyrimidin-5-amine. What is causing the premature loss of iodine from my starting material?

A1: The primary cause is a competing reaction pathway known as hydrodehalogenation (or deiodination). This occurs when the key palladium intermediate, which should proceed to the desired cross-coupling, is instead intercepted by a hydride source, leading to the replacement of the iodine atom with hydrogen.

Mechanistic Insight: In a typical Suzuki-Miyaura catalytic cycle, the active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of your this compound. This forms a Pd(II) intermediate (Ar-Pd-I). The dehalogenation side reaction typically branches off from this point. A palladium-hydride species (H-Pd-L), often formed from trace water, the solvent, or the base, can react with the Ar-Pd-I intermediate, leading to reductive elimination of the undesired dehalogenated arene (pyrimidin-5-amine).[1][2] The propensity for dehalogenation generally follows the halide reactivity order: I > Br > Cl.[3]

Several factors can accelerate this unwanted pathway:

  • Presence of Protic Sources: Trace amounts of water in solvents or reagents can serve as a proton source.[4]

  • Sub-optimal Base: Certain bases can generate palladium-hydride species more readily.

  • High Temperatures: Increased thermal energy can favor the dehalogenation pathway, which may have a different activation energy than the desired coupling.[5][6]

  • Slow Transmetalation: If the transmetalation step with the organoboron reagent is slow, the Ar-Pd-I intermediate has a longer lifetime, increasing the probability of it being intercepted for dehalogenation.[3]

.dot digraph "Dehalogenation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes sub [label="this compound\n(Ar-I)"]; pd0 [label="Pd(0)L₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; int1 [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)-I)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; boronic [label="Boronic Acid\n(R-B(OH)₂) + Base"]; int2 [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-R)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Desired Product\n(Ar-R)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Dehalogenated Byproduct\n(Ar-H)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydride [label="Hydride Source\n(e.g., H₂O, Base)", shape=box, style=dashed];

// Edges sub -> int1 [label=" Oxidative\n Addition"]; pd0 -> int1; int1 -> int2 [label=" Transmetalation", color="#34A853", style=bold]; boronic -> int2; int2 -> product [label=" Reductive\n Elimination", color="#34A853", style=bold]; product -> pd0 [style=dashed]; int1 -> byproduct [label=" Protonolysis/\n Reductive\n Elimination", color="#EA4335", style=bold]; hydride -> byproduct [style=dashed]; } .enddot Caption: Competing pathways in cross-coupling.

Q2: I'm using a traditional catalyst like Pd(PPh₃)₄ and observing significant dehalogenation. What catalyst and ligand system should I try next?

A2: Switch to a modern, specialized catalyst system employing bulky, electron-rich phosphine ligands. While Pd(PPh₃)₄ is a classic catalyst, it is often not robust enough for challenging substrates like electron-rich heteroaryls. Modern ligands are designed to accelerate the desired reductive elimination step, which helps it outcompete the dehalogenation pathway.[1][5]

Recommendations:

  • Buchwald Ligands: Biaryl phosphine ligands developed by the Buchwald group are highly effective. Ligands like SPhos and XPhos are excellent starting points for Suzuki-Miyaura couplings of nitrogen-rich heterocycles.[7]

  • Precatalysts: Using well-defined precatalysts, such as the Buchwald G2, G3, or G4 systems, ensures the efficient generation of the active Pd(0) species.[8][9] These are often more reliable than generating the catalyst in situ from sources like Pd₂(dba)₃.

Catalyst SystemKey Features & AdvantagesRecommended For
Pd(PPh₃)₄ General-purpose, classic catalyst.Simple, unchallenging aryl bromides. Often struggles with iodo-pyrimidines.
Pd₂(dba)₃ / SPhos SPhos is bulky and electron-rich, promoting fast reductive elimination.Excellent choice for Suzuki couplings with N-heterocycles.[7]
XPhos Pd G3 A robust, air- and moisture-stable precatalyst.[8] Generates the active catalyst efficiently.Highly challenging Suzuki couplings, including those prone to side reactions.
PdCl₂(dppf) Dppf is a bidentate ligand that can offer different stability and reactivity.Can be effective, but often modern monodentate ligands perform better for this substrate class.
Q3: How does my choice of base impact the dehalogenation side reaction?

A3: The base is a critical parameter that influences multiple steps in the catalytic cycle. A base that is too strong or contains protic impurities can promote dehalogenation. The ideal base facilitates the crucial transmetalation step without introducing competing side reactions.[10]

Recommendations:

  • Screen Milder Bases: Instead of strong bases like alkoxides (e.g., NaOtBu), which can be problematic, screen a panel of milder inorganic bases.

  • Phosphate vs. Carbonate: Potassium phosphate (K₃PO₄) is often a superior choice to carbonates (K₂CO₃, Cs₂CO₃) for delicate substrates. It is sufficiently basic to promote the reaction but is less likely to cause base-mediated side reactions.[6]

  • Ensure Anhydrous Conditions: Use a fresh bottle of base or dry it thoroughly before use. Finely powdering the base increases its surface area and reactivity.

.dot digraph "Troubleshooting_Flow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="High Dehalogenation\nObserved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Step 1: Evaluate Catalyst\n\n- Switch from Pd(PPh₃)₄\n- Use bulky ligand (SPhos, XPhos)\n- Use a precatalyst (e.g., XPhos G3)"]; base [label="Step 2: Optimize Base\n\n- Switch to K₃PO₄\n- Use anhydrous, powdered base"]; conditions [label="Step 3: Adjust Conditions\n\n- Lower temperature (start at RT or 60°C)\n- Use anhydrous, degassed solvent (Dioxane, Toluene)"]; success [label="Problem Solved:\nHigh Yield of Desired Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> catalyst [label="Yes"]; catalyst -> base [label="Still an issue"]; base -> conditions [label="Still an issue"]; conditions -> success [label="Improvement seen"]; } .enddot Caption: Stepwise troubleshooting workflow.

Frequently Asked Questions (FAQs)

This section provides answers to broader, preventative questions to help you design more robust experiments from the start.

Q1: What is a reliable, go-to starting protocol for a Suzuki coupling with this compound?

A1: A robust starting point involves a modern catalyst system, a mild base, and rigorous exclusion of air and water. The following protocol is based on best practices for challenging heteroaryl couplings and serves as an excellent foundation for further optimization.[6][11]

Recommended Starting Protocol: Suzuki-Miyaura Coupling

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • XPhos ligand (2 mol%, optional but can improve stability)

  • Potassium Phosphate (K₃PO₄), anhydrous and powdered (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane and degassed water (e.g., 10:1 v/v ratio)

  • Schlenk flask or microwave vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry or oven-dry a Schlenk flask or microwave vial containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas.

  • Add Solids: To the dry flask under an inert atmosphere, add the this compound, the arylboronic acid, and the powdered K₃PO₄.

  • Add Catalyst: Add the XPhos Pd G3 precatalyst and any additional XPhos ligand.

  • Add Solvents: Add the degassed 1,4-dioxane and water via syringe. The total solvent volume should create a concentration of approximately 0.1 M with respect to the starting material.

  • Degassing (Optional but Recommended): Briefly bubble inert gas through the reaction mixture for 5-10 minutes to ensure all oxygen is removed.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the pyrimidin-5-amine byproduct. Reactions are typically complete in 4-16 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Q2: How critical is the exclusion of water and oxygen, and what are the best practices?

A2: It is absolutely critical. Oxygen can oxidatively degrade the Pd(0) catalyst, reducing its activity and leading to sluggish or incomplete reactions.[2] Water, as discussed previously, is a potential proton source for the dehalogenation side reaction.[4]

Best Practices:

  • Solvent Degassing: Use solvents from a solvent purification system if available. Alternatively, degas solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Dry Reagents: Use anhydrous reagents. Dry solid starting materials or bases in a vacuum oven if their stability permits.

  • Inert Atmosphere: Always set up reactions under a positive pressure of a dry, inert gas like argon or nitrogen using Schlenk line techniques or a glovebox.

Q3: Can protecting the 5-amino group help suppress dehalogenation?

A3: Potentially, yes. The free N-H group is acidic and can interact with the palladium catalyst or the base.[7] In some cases, protecting the amine (e.g., with a Boc or SEM group) can prevent these interactions and lead to cleaner reactions.[3] However, this adds extra steps to your synthesis (protection/deprotection). It is generally recommended to first exhaustively optimize the cross-coupling conditions with the unprotected substrate, as modern catalyst systems are often tolerant of free N-H groups.[7] If dehalogenation remains a persistent issue despite optimization, then a protection strategy should be considered.

References

Technical Support Center: Scale-Up Synthesis of 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the scale-up synthesis of 4-Iodopyrimidin-5-amine.

Welcome to the technical support resource for the synthesis of this compound (CAS 91416-96-5).[1][2] This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this important pharmaceutical intermediate from the bench to pilot plant production. This compound is a key heterocyclic building block, characterized by a pyrimidine core with a reactive iodine atom and an amino group, making it valuable in medicinal chemistry for developing novel therapeutics.[3]

This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to address common issues encountered during synthesis, purification, and scale-up.

Frequently Asked Questions (FAQs): Reaction & Optimization

Q1: What is the most common and scalable synthetic route to this compound?

The most direct and industrially viable route is the electrophilic iodination of 4-aminopyrimidine. This reaction involves the direct substitution of a hydrogen atom with iodine at the electron-rich C5 position of the pyrimidine ring. The amino group at C4 activates the ring, facilitating this substitution. While other multi-step pyrimidine synthesis strategies exist, direct iodination of the pre-formed aminopyrimidine core is generally preferred for its atom economy and straightforward execution.[4][5]

Q2: How do I select the right iodinating agent for a large-scale reaction?

Choosing the optimal iodinating agent is a critical decision that balances reactivity, cost, safety, and ease of handling. Molecular iodine (I₂) is the most cost-effective option but is the weakest electrophile among common halogens and often requires an activator or oxidant to achieve good yields.[6] More reactive agents like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH) offer higher reactivity and milder reaction conditions but come at a higher cost.[6]

For scale-up, a system using molecular iodine in combination with an inexpensive oxidant like silver nitrate (AgNO₃) or a base can be an excellent compromise, generating a more potent electrophilic iodine species in situ.[4][7]

Data Presentation: Comparison of Iodinating Reagents

ReagentMolecular Weight ( g/mol )Key Advantages for Scale-UpKey Disadvantages for Scale-Up
Iodine (I₂) 253.81Low cost, readily available.Low reactivity, sublimes, requires activator/oxidant, can be difficult to handle.[6][8]
N-Iodosuccinimide (NIS) 224.98High reactivity, easy to handle solid, mild conditions.Higher cost, succinimide byproduct must be removed.[6]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) 379.94Very high reactivity and selectivity, low toxicity, solid.High cost, generates hydantoin byproduct.

Troubleshooting Guide: Common Synthesis Problems

Q3: My reaction has stalled, leaving significant unreacted 4-aminopyrimidine. What are the likely causes and solutions?

This is a common issue often related to insufficient electrophilicity of the iodine source or deactivation of the catalyst/reagents.

  • Insufficient Activation: If using I₂ alone, the reaction may be too slow. Consider adding an oxidant (e.g., AgNO₃, H₂O₂) or a Lewis acid to generate a more powerful iodinating agent.[6]

  • HI Byproduct Inhibition: The reaction generates hydroiodic acid (HI), which can protonate the starting amine, rendering it non-nucleophilic and deactivating the ring towards further electrophilic attack.[9] Adding a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is crucial to neutralize the acid as it forms.

  • Reagent Purity: Ensure your 4-aminopyrimidine is pure and dry. Impurities can interfere with the reaction. The iodinating agent should also be of high purity; for instance, NIS can decompose over time.

Q4: The isolated product is a dark purple or brown solid. How can I remove the color?

This discoloration is almost certainly due to residual molecular iodine (I₂). While proper stoichiometry should minimize excess reagent, it's common to have trace amounts remaining.

Solution: During the aqueous work-up, wash the organic layer with a dilute solution of a reducing agent. A 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching residual iodine by converting it to colorless iodide (I⁻) ions.[10]

2 Na₂S₂O₃ (aq) + I₂ (s/org) → Na₂S₄O₆ (aq) + 2 NaI (aq)

Q5: I'm observing a significant side product by LC-MS. What could it be?

While the C5 position is electronically favored, aggressive reaction conditions can sometimes lead to side reactions.

  • Di-iodination: Although less common for this specific substrate, overly harsh conditions (high temperature, large excess of a potent iodinating agent) could potentially lead to the formation of a di-iodinated species.

  • Degradation: Pyrimidine rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Ensure the pH is controlled and the reaction temperature does not exceed the stability limits of your product.[9]

Visualization: Troubleshooting Workflow

A logical approach to troubleshooting low yield is essential for efficient process optimization.

troubleshooting_flow start Low Yield Observed check_completion Reaction Incomplete? (Check by TLC/LCMS) start->check_completion incomplete_yes Yes check_completion->incomplete_yes incomplete_no No check_completion->incomplete_no check_mass_balance Poor Mass Balance? mass_balance_poor Yes check_mass_balance->mass_balance_poor mass_balance_good No check_mass_balance->mass_balance_good cause_reagents Reagent Issue: - Purity? - Stoichiometry? incomplete_yes->cause_reagents cause_conditions Condition Issue: - Temperature too low? - Insufficient base? incomplete_yes->cause_conditions cause_activation Insufficient Activation? (If using I₂) incomplete_yes->cause_activation incomplete_no->check_mass_balance cause_degradation Product Degradation: - pH out of range? - Temperature too high? mass_balance_poor->cause_degradation cause_volatility Volatility Loss? mass_balance_poor->cause_volatility cause_workup Work-up Loss: - Incomplete extraction? - Precipitation issue? mass_balance_good->cause_workup cause_purification Purification Loss: - Adherence to silica? - Recrystallization losses? mass_balance_good->cause_purification

Caption: Troubleshooting logic for addressing low product yield.

Scale-Up Synthesis Protocol

This protocol is a representative procedure for the synthesis of this compound on a laboratory scale, designed with scalability in mind.

Materials:

  • 4-aminopyrimidine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (10 vol)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 4-aminopyrimidine and sodium bicarbonate.

  • Solvent Addition: Add DMF to the reactor. Stir the resulting slurry at room temperature (20-25 °C) to ensure good mixing.

  • Reagent Addition: In a separate vessel, dissolve NIS in a minimal amount of DMF. Set the reactor jacket to maintain an internal temperature of 20-25 °C. Slowly add the NIS solution to the reactor slurry over 1-2 hours. Causality: Controlled addition is crucial to manage the exothermic nature of the reaction and prevent temperature spikes that could lead to side products.

  • Reaction Monitoring: Stir the reaction mixture at 20-25 °C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a separate vessel containing vigorously stirred water (10x the volume of DMF). This will precipitate the crude product.

  • Work-Up: Filter the precipitated solid and wash the filter cake with water. Dissolve the crude solid in ethyl acetate. Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃, water, and finally brine. Causality: The thiosulfate wash removes any unreacted iodine, while the brine wash helps to break any emulsions and remove bulk water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the pure product.

Safety First: Handling Iodinating Reagents

Safety is paramount when performing iodination reactions, especially at scale.

  • Ventilation: All operations involving iodine or volatile iodine-containing compounds must be performed in a well-ventilated chemical fume hood.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and double-layered gloves.[13][14]

  • Iodine Handling: Molecular iodine readily sublimes to form a purple, irritating vapor.[8] Handle it in a hood and keep containers tightly sealed. Avoid heating iodine solutions unless in a closed or well-controlled system.[12]

  • Spill Management: Keep a spill kit readily available. An aqueous solution of sodium thiosulfate should be on hand to neutralize any iodine spills.[11] Do not use combustible materials like sawdust to absorb iodine spills.[8]

Visualization: General Scale-Up Workflow

scale_up_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Final Product raw_material Raw Material QC reagent_prep Reagent Solution Prep raw_material->reagent_prep charging Reactor Charging reagent_prep->charging reaction Controlled Reaction charging->reaction monitoring In-Process Control (IPC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction / Filtration quench->extraction purification Recrystallization extraction->purification drying Drying purification->drying final_qc Final QC & Release drying->final_qc

Caption: A generalized workflow for chemical synthesis scale-up.

References

Technical Support Center: Improving Reaction Outcomes with 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-Iodopyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our focus is on leveraging mechanistic insights to overcome common hurdles in cross-coupling reactions, ensuring higher yields, purity, and predictable outcomes in your synthetic campaigns.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry. Its utility stems from the pyrimidine core, a common motif in bioactive compounds, and the strategically placed functional groups that allow for vectorial functionalization.[1] The key to successfully employing this reagent lies in understanding its inherent electronic and steric properties.

  • The C4-Iodo Group: The carbon-iodine bond is the most labile among carbon-halogen bonds, making the C4 position exceptionally reactive toward the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2] This is the rate-determining step in many catalytic cycles.[3][4]

  • The C5-Amino Group: This electron-donating group modulates the electronic character of the pyrimidine ring. More importantly, its lone pair of electrons can coordinate to the palladium catalyst. This can be a double-edged sword: while sometimes beneficial, it often leads to catalyst inhibition or undesired side reactions.

  • The Pyrimidine Nitrogens: The ring nitrogens are basic and electron-withdrawing, making the pyrimidine ring electron-deficient overall. This enhances the electrophilicity of the C4 position, but the nitrogen lone pairs can also compete with the desired ligands to coordinate with the palladium catalyst, leading to deactivation.[5][6]

Caption: General reactivity trend for halogens in Pd-catalyzed cross-couplings.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered when using this compound in cross-coupling reactions.

Q1: My reaction has stalled, showing low or no conversion. What is the primary cause and how can I fix it?

A1: The most probable cause is catalyst inhibition or deactivation. The lone pairs on the 5-amino group and the pyrimidine ring nitrogens are notorious for coordinating to the palladium center, forming off-cycle, inactive complexes.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard, less bulky ligands like PPh₃ are often ineffective as they do not adequately shield the palladium center from inhibitory substrate coordination. The solution is to employ bulky, electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands.[5]

    • Why this works: The steric bulk of these ligands creates a protective pocket around the palladium atom, preventing the substrate's nitrogen atoms from binding irreversibly. Their strong electron-donating ability also promotes the crucial (and often rate-limiting) reductive elimination step of the catalytic cycle.[7]

  • Optimize Catalyst Loading: While simply increasing the catalyst loading can sometimes force a sluggish reaction to proceed, this is a suboptimal and costly solution. It should only be considered after ligand screening has failed. Start with 1-2 mol % and increase to 5 mol % if necessary.

  • Check Reagent Purity: Ensure all reagents, especially the amine or boronic acid coupling partner, are pure. Boronic acids, in particular, can degrade to form boroxines, which are less reactive.[8] Solvents must be anhydrous and thoroughly degassed, as water and oxygen can kill the active Pd(0) catalyst.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low / No Conversion Inhibition Suspect Catalyst Inhibition (N-coordination) Start->Inhibition Reagents Check Reagent & Solvent Quality (Purity, Anhydrous, Degassed) Start->Reagents Conditions Check Reaction Conditions (Temp, Base, Conc.) Start->Conditions Ligands Switch to Bulky Ligand (e.g., XPhos, SPhos, RuPhos) Inhibition->Ligands Purify Re-purify Starting Materials Reagents->Purify Optimize Screen Base & Temperature Conditions->Optimize Catalyst Increase Catalyst Loading (e.g., 2% -> 5%) Ligands->Catalyst Success Reaction Successful Ligands->Success Purify->Success Optimize->Success

Caption: Systematic workflow for troubleshooting low-yield reactions.

Recommended Ligands for Aminopyrimidine Substrates

Ligand NameStructure TypeKey Advantage
XPhos Biaryl PhosphineExcellent for sterically hindered couplings; high activity.
SPhos Biaryl PhosphineBroad utility, particularly for C-N and C-O couplings.
RuPhos Biaryl PhosphineEffective at lower temperatures; good for challenging substrates.
tBu₃P Alkyl PhosphineVery electron-rich, promotes oxidative addition. Air-sensitive.
IPr NHC LigandHighly active and thermally stable; resistant to degradation.
Q2: I'm running a Suzuki-Miyaura coupling and see significant formation of a biaryl homocoupled product from my boronic acid. How do I prevent this?

A2: Boronic acid homocoupling is typically promoted by the presence of oxygen or a suboptimal catalyst system that favors transmetalation with a second boronic acid molecule over the cross-coupling pathway.

Troubleshooting Steps:

  • Rigorous Degassing: This is non-negotiable. Oxygen facilitates the oxidative homocoupling of boronic acids. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with argon or nitrogen for at least 30 minutes. Ensure the reaction is maintained under a positive pressure of inert gas throughout.[6]

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). While counterintuitive, having a small excess can sometimes help drive the cross-coupling reaction to completion faster, minimizing the time available for side reactions.

  • Slow Addition: If homocoupling persists, consider adding the boronic acid solution slowly via syringe pump over an hour. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[5]

  • Base Selection: The choice of base is important. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often sufficient and can generate less homocoupling than very strong bases.

Q3: In my Buchwald-Hartwig amination, I am getting hydrodehalogenation (the iodine is replaced by hydrogen). What causes this?

A3: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It arises from sources of hydride, often generated from the solvent, base, or amine itself.

Troubleshooting Steps:

  • Scrutinize Your Base: Certain bases are more prone to generating hydride species. While NaOtBu is a common and effective base, if hydrodehalogenation is severe, consider switching to a non-hydridic base like LHMDS or K₃PO₄.[8]

  • Solvent Choice: Ethereal solvents like dioxane or THF are generally preferred. Avoid protic solvents or solvents that can easily donate a hydrogen atom.

  • Ensure Anhydrous Conditions: Water can be a proton source that facilitates the hydrodehalogenation pathway. Ensure all reagents, solvents, and glassware are scrupulously dry.

Core Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling

Understanding the catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed C-C and C-N bond formations follow a similar pathway. The high reactivity of the C4-I bond means that Oxidative Addition is rarely the problem; issues typically arise from subsequent steps or catalyst deactivation.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-I Inhibition Inhibition by 5-Amino Group Pd0->Inhibition PdII Pd(II) Complex (Ar-Pd-I) OA->PdII Trans Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Trans + Nu-M PdII->Inhibition PdII_Nu Pd(II) Complex (Ar-Pd-Nu) Trans->PdII_Nu RE Reductive Elimination PdII_Nu->RE Product Product (Ar-Nu) RE->Product Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Validated Experimental Protocols

The following protocols serve as robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol is optimized to minimize side reactions by using a robust catalyst system.

Reagents & Equipment:

  • This compound (1.0 equiv, e.g., 221 mg, 1.0 mmol)

  • Phenylboronic Acid (1.2 equiv, e.g., 146 mg, 1.2 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol %, e.g., 4.5 mg, 0.02 mmol)

  • XPhos (4 mol %, e.g., 19 mg, 0.04 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv, e.g., 424 mg, 2.0 mmol)

  • Anhydrous, degassed 1,4-Dioxane (0.1 M concentration, e.g., 10 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To the dry Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate & Backfill: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol uses a pre-catalyst for improved consistency and activity.

Reagents & Equipment:

  • This compound (1.0 equiv, e.g., 221 mg, 1.0 mmol)

  • Morpholine (1.2 equiv, e.g., 105 mg, 1.2 mmol)

  • XPhos Pd G3 (a pre-catalyst) (2 mol %, e.g., 17 mg, 0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 135 mg, 1.4 mmol)

  • Anhydrous, degassed Toluene (0.2 M concentration, e.g., 5 mL)

  • Oven-dried reaction vial with a screw cap and PTFE septum

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add this compound, NaOtBu, and the XPhos Pd G3 pre-catalyst to the reaction vial.

  • Solvent & Amine Addition: Add the degassed toluene, followed by the morpholine via syringe.

  • Reaction: Seal the vial tightly and heat the mixture to 110 °C in a pre-heated oil bath or heating block with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are often complete in 2-8 hours.

  • Work-up: After cooling, proceed with a similar work-up and purification procedure as described in Protocol 1.

References

Technical Support Center: Overcoming Solubility Challenges for 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Iodopyrimidin-5-amine (also known as 5-Iodopyrimidin-4-amine or 4-Amino-5-iodopyrimidine). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in dissolving this compound for use in synthesis, screening, or formulation. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step guides to overcome common issues.

Section 1: Understanding the Molecule - Why is Solubility a Challenge?

This compound (C₄H₄IN₃, MW: 221.00 g/mol ) possesses a unique combination of chemical features that create a complex solubility profile.[1] Understanding these features is the first step in effective troubleshooting. The molecule's structure contains both polar and non-polar characteristics, which can lead to strong intermolecular interactions in the solid state and make it difficult to solvate effectively.

  • Primary Amine (-NH₂): This group is polar and can act as both a hydrogen bond donor and acceptor. This promotes solubility in polar protic solvents.[2]

  • Pyrimidine Ring: This nitrogen-containing heterocycle is aromatic and polar, capable of engaging in dipole-dipole interactions.[2]

  • Iodine Atom (-I): The large iodine atom significantly increases the molecule's molecular weight and lipophilicity (fat-solubility). While the carbon-iodine bond is polarizable, the overall effect is a reduction in solubility in highly polar solvents like water.[3]

The core issue often lies in the strong crystal lattice energy of the solid compound. The planar structure, combined with intermolecular hydrogen bonding between the amine and pyrimidine nitrogens of adjacent molecules, creates a stable crystal that requires a significant amount of energy to break apart. A successful solvent must provide stronger, more favorable interactions with the individual molecules than the molecules have with each other.

Key Molecular Features of this compound Influencing Solubility cluster_molecule This compound cluster_features Structural Analysis cluster_properties Resulting Properties cluster_outcome Solubility Outcome mol Structure (Image Placeholder) amine Primary Amine (-NH₂) h_bond Hydrogen Bonding (Donor & Acceptor) amine->h_bond pyrimidine Pyrimidine Ring dipole Dipole-Dipole Interactions pyrimidine->dipole iodine Iodine Atom (-I) lipo Increased Lipophilicity & Molecular Weight iodine->lipo outcome_node Strong Crystal Lattice Energy; Poor solubility in many single-component solvents h_bond->outcome_node dipole->outcome_node lipo->outcome_node

Caption: Key molecular features governing the solubility of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for dissolving this compound? A1: For most applications, polar aprotic solvents are the best starting point. We recommend beginning with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are effective at disrupting the hydrogen bonding and solvating both the polar and aromatic parts of the molecule.[4][5]

Q2: I tried dissolving the compound in methanol and dichloromethane (DCM), but it was insoluble. Why? A2: This is a common observation. While methanol is a polar protic solvent, its hydrogen bonding network may not be sufficient to overcome the strong crystal lattice energy of your compound. Dichloromethane is a non-polar solvent and lacks the ability to form strong hydrogen bonds with the amine group or effectively solvate the polar pyrimidine ring.[2]

Q3: Can I heat the mixture to improve solubility? What are the risks? A3: Yes, gentle heating (e.g., to 40-60 °C) can often significantly improve both the rate of dissolution and the amount of compound that dissolves.[6] However, be aware of the risks. Aryl iodides can be sensitive to heat and light, which may cause degradation over time, often indicated by a yellow or brown discoloration due to the formation of elemental iodine.[7] Always perform a small-scale test and monitor for color changes.

Q4: My compound dissolved in DMF, but it crashed out when I added it to my aqueous buffer for a biological assay. What happened? A4: This is a classic example of anti-solvent precipitation. While this compound may be soluble in a strong organic solvent like DMF, its solubility in water is very low. When the concentrated DMF stock is diluted into a largely aqueous medium, the solubility limit is exceeded, causing the compound to precipitate. To avoid this, ensure the final concentration of the organic solvent in the aqueous medium is kept to a minimum (typically <1%) and that the final concentration of your compound is below its aqueous solubility limit.[8]

Q5: Is the compound stable in DMSO for long-term storage? A5: While DMSO is an excellent solubilizing agent, long-term storage of solutions is not recommended without validation. Some compounds can degrade in DMSO over time. For best results, prepare fresh solutions for your experiments. If you must store a stock solution, aliquot it into single-use vials, store it desiccated at -20°C or -80°C, and protect it from light.[7]

Section 3: Systematic Troubleshooting Guide

Encountering a solubility issue can be frustrating. This guide provides a logical workflow to diagnose and solve the problem.

Solubility Troubleshooting Workflow start Start: Insoluble in initial solvent solvent_choice Is the solvent polar aprotic (e.g., DMSO, DMF)? start->solvent_choice use_strong_solvent Action: Switch to DMSO or DMF solvent_choice->use_strong_solvent No physical_methods Action: Apply physical methods (Sonication, Gentle Warming) solvent_choice->physical_methods Yes use_strong_solvent->physical_methods check_solubility_again Is it soluble? physical_methods->check_solubility_again co_solvent Action: Try a co-solvent system (e.g., DMSO/DCM, DMF/Toluene) check_solubility_again->co_solvent No success Success: Compound Dissolved check_solubility_again->success Yes ph_modification Is an aqueous or protic environment acceptable? co_solvent->ph_modification acidify Action: Form a salt with dilute HCl or TFA in a protic solvent ph_modification->acidify Yes fail Consult further: Consider derivatization or alternative formulation ph_modification->fail No acidify->success

Caption: A decision-making workflow for troubleshooting solubility issues.

Issue 1: Compound is insoluble in common polar aprotic solvents (Acetonitrile, THF, Ethyl Acetate).
  • Probable Cause: The polarity and solvating power of these solvents are insufficient to overcome the compound's strong intermolecular forces.

  • Recommended Solutions:

    • Switch to a Stronger Solvent: Immediately move to DMSO or DMF. These are the most effective solvents for this class of compounds.[5]

    • Apply Energy: Use an ultrasonic bath (sonication) for 10-15 minutes to provide mechanical energy to break up solid aggregates.[8]

    • Gentle Warming: Warm the suspension to 40-60 °C while stirring. Often, a compound that is sparingly soluble at room temperature will dissolve fully at a slightly elevated temperature.[6]

Issue 2: The compound is only sparingly soluble even in DMSO or DMF.
  • Probable Cause: You may be trying to create a solution that is above the compound's saturation point, even in these strong solvents. Purity of the solvent can also be a factor; water contamination in DMSO can sometimes reduce solubility for certain compounds.[4]

  • Recommended Solutions:

    • Verify Solvent Quality: Use dry, high-purity (anhydrous) DMSO or DMF from a freshly opened bottle.

    • Create a Saturated Solution: If you need a solution for characterization (e.g., NMR), add your sample to the deuterated solvent (e.g., DMSO-d6), sonicate, and gently warm. Even if not everything dissolves, there should be enough in solution for analysis. You can filter the suspension through a glass wool plug in a pipette directly into the NMR tube.

    • Consider Co-solvents: For some applications, a co-solvent system can be effective. For example, if a reaction needs to be run in a less polar solvent like THF, you can first dissolve the compound in a minimal amount of DMSO and then slowly add this stock solution to the THF.[6]

Issue 3: The compound needs to be dissolved in a protic or aqueous solvent for an assay.
  • Probable Cause: The neutral form of the compound has very low aqueous solubility.

  • Recommended Solutions:

    • pH Modification (Salt Formation): This is the most powerful technique for improving solubility in protic solvents. The primary amine group is basic and can be protonated to form a highly soluble salt (e.g., a hydrochloride salt).[9]

    • Protocol: Suspend the this compound in your desired solvent (e.g., water, ethanol). While stirring, add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise. The solid should dissolve as the pH drops and the salt is formed. Monitor the pH to ensure it is compatible with your downstream application.

Section 4: Key Experimental Protocols
Protocol 1: Standard Equilibrium Solubility Assessment (Shake-Flask Method)

This protocol is the industry gold standard for determining the thermodynamic solubility of a compound.[10][11]

  • Preparation: Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the suspension for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, remove the vial and let it stand undisturbed for at least 2 hours. This allows the excess solid to settle.

  • Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[12]

Protocol 2: Small-Scale Solubility Screening

This is a rapid method to quickly identify promising solvents.

  • Preparation: Weigh approximately 1-2 mg of this compound into several small glass vials.

  • Solvent Addition: To the first vial, add the first test solvent (e.g., Methanol) in 50 µL increments. After each addition, vortex or sonicate for 1 minute.

  • Observation: Record the volume of solvent required to fully dissolve the compound.

  • Repeat: Repeat the process for a panel of different solvents (e.g., Water, Ethanol, Acetonitrile, THF, DCM, DMSO, DMF).

  • Estimation: Calculate the approximate solubility in mg/mL. If the compound does not dissolve after adding 1 mL (a 1-2 mg/mL concentration), it can be classified as sparingly soluble or insoluble in that solvent.

Section 5: Data Summary
Table 1: Predicted Solubility of this compound in Common Organic Solvents

This table provides a qualitative guide based on the chemical principles discussed. Actual solubility should be determined experimentally.

Solvent ClassSolventPolarityPredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighSoluble to Freely SolubleExcellent H-bond acceptor, effectively solvates the entire molecule.[4]
Acetonitrile (ACN)MediumSparingly SolubleModerate polarity, less effective than DMSO/DMF.
Tetrahydrofuran (THF)MediumSparingly to Slightly SolubleModerate polarity, limited H-bonding capability.
Polar Protic WaterHighVery Slightly SolubleStrong H-bonding is counteracted by the large, lipophilic iodine atom.
Methanol, EthanolMediumSparingly to Slightly SolubleCan H-bond, but may not overcome crystal lattice energy effectively.[2]
Non-Polar Dichloromethane (DCM)LowSlightly to Very Slightly SolubleMismatch in polarity; cannot effectively solvate the polar amine group.
Toluene, HexaneLowPractically InsolubleLacks any significant favorable interactions with the solute.
Table 2: Troubleshooting Summary
SymptomProbable CauseFirst Action to TakeSecondary Action
Insoluble in DCM, THF, or MethanolInsufficient solvent polarity/strengthSwitch to DMSO or DMF.Apply gentle heat (40-60 °C) or sonicate.
Precipitates when added to waterAnti-solvent effect; low aqueous solubilityDecrease the final concentration in the aqueous phase.Use pH modification to form a soluble salt before adding to buffer.
Solution turns yellow/brown over timeCompound degradation (de-iodination)Store solution protected from light and heat.Use high-purity, fresh solvents; prepare solutions fresh before use.[7]
Sparingly soluble even in DMSOAttempting to exceed saturation limitReduce the target concentration.Use gentle heat; if for analysis, filter the suspension and analyze the supernatant.

References

Validation & Comparative

Introduction: The Criticality of Purity in a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the comparative analysis of 4-Iodopyrimidin-5-amine, providing researchers, scientists, and drug development professionals with a comprehensive overview of key purity assessment methodologies.

This compound (also known as 5-Iodopyrimidin-4-amine) is a heterocyclic organic compound featuring a pyrimidine core substituted with an amino group and an iodine atom. This unique substitution pattern makes it a valuable building block in medicinal chemistry, particularly for the synthesis of novel pharmaceutical agents where the iodine can facilitate cross-coupling reactions and the amino group provides a site for further modification. Given its role as a precursor in multi-step syntheses, the purity of this compound is paramount. Undetected impurities, such as isomers, unreacted starting materials, or reaction by-products, can lead to downstream reaction failures, the formation of undesired and potentially toxic side products, and ultimately compromise the integrity and safety of the final active pharmaceutical ingredient (API).

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules like this compound. Its versatility, high resolution, and quantitative accuracy make it the preferred method for separating the main component from closely related impurities.

Principle of the Method

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The stationary phase is non-polar (e.g., C18-silica), while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately polar molecule, will partition between the two phases. Its retention is primarily governed by hydrophobic interactions, while the basic amino group requires careful pH control of the mobile phase to ensure good peak shape and reproducible retention times. By gradually increasing the organic solvent content of the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity.

Detailed Experimental Protocol: RP-HPLC-UV

1. System Preparation:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Mobile Phase A: Prepare a 10 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 column volumes or until a stable baseline is achieved.

2. Sample Preparation:

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

  • Test Solution: Prepare the test sample at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (Aromatic heterocycles typically show strong absorbance at this wavelength).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Data Analysis:

  • Calculate the purity of the sample by area normalization. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. For higher accuracy, determine the assay against a certified reference standard.

Causality Behind Experimental Choices
  • C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic retention for the pyrimidine ring system.

  • Acidic Mobile Phase (pH 2.5): The amino group on the pyrimidine ring is basic. At a pH well below its pKa, the amine will be consistently protonated. This prevents peak tailing caused by interactions between the basic analyte and residual acidic silanol groups on the silica support, resulting in sharp, symmetrical peaks.

  • Gradient Elution: A gradient is crucial for separating impurities with a wide range of polarities. A shallow gradient allows for the resolution of closely eluting species, while the ramp to a high organic concentration ensures that any highly retained, non-polar impurities are eluted from the column.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases A & B Equilibrate Equilibrate Column MobilePhase->Equilibrate SamplePrep Prepare & Filter Sample/Standard Inject Inject Sample SamplePrep->Inject Equilibrate->Inject Run Run Gradient Method Inject->Run Detect UV Detection (254 nm) Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % or Assay) Integrate->Calculate Report Generate Report Calculate->Report GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Dissolve Sample in Volatile Solvent Inject Inject into GC Inlet SamplePrep->Inject Separate Temperature Programmed Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Analysis (Scan Mode) Ionize->Detect Chromatogram Extract Total Ion Chromatogram (TIC) Detect->Chromatogram Identify Library Search (e.g., NIST) Chromatogram->Identify Report Identify & Report Impurities Identify->Report QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Accurately Weigh Analyte & Standard Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire Spectrum (Long d1) Transfer->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Report Generate Report Calculate->Report

A Comparative Guide to the Analysis of 4-Iodopyrimidin-5-amine: HPLC vs. GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and accurate characterization of heterocyclic compounds is paramount. 4-Iodopyrimidin-5-amine, a key building block in the synthesis of biologically active molecules, demands robust analytical methods to ensure its purity, stability, and quantification in various matrices.[1][2] This guide provides an in-depth, objective comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Our focus extends beyond mere procedural descriptions to elucidate the fundamental principles and causal reasoning behind the selection of each analytical parameter, empowering researchers to make informed decisions tailored to their specific objectives.

The choice between HPLC and GC-MS is not merely a matter of instrument availability; it is a strategic decision dictated by the physicochemical properties of the analyte and the analytical question at hand.[3][4][5] this compound possesses a polar amino group and a pyrimidine core, rendering it non-volatile and soluble in polar solvents.[1] These characteristics inherently favor liquid chromatography. However, the unparalleled sensitivity and specificity of mass spectrometry, often coupled with gas chromatography, present a compelling case for its use, provided the analyte's volatility can be addressed. This guide will navigate the practical application of both techniques, from sample preparation to data interpretation, offering a holistic view of their respective strengths and limitations.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

For the routine analysis of polar, non-volatile, and potentially thermally labile compounds like this compound, HPLC is unequivocally the frontline technique.[3][5] Its operation at or near ambient temperatures prevents thermal degradation, a critical consideration for ensuring the integrity of the analyte.[6] Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is particularly well-suited for pyrimidine derivatives.[7]

The causality behind this choice is rooted in the analyte's structure. The polar amine and nitrogen-containing heterocyclic ring interact favorably with polar mobile phases, while a nonpolar stationary phase (like C18) provides the necessary hydrophobic retention mechanism for separation.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a robust, self-validating method for the quantification and purity assessment of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve a 1 mg/mL stock solution of this compound in a 50:50 (v/v) mixture of methanol and water.

    • Prepare working standards and samples by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 1-100 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column from particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). This is the industry standard for providing excellent separation of moderately polar compounds.[7][8]

    • Mobile Phase: An isocratic mixture of 70% 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and 30% acetonitrile. The acidic buffer is crucial; it ensures the amine group is consistently protonated, leading to a single ionic species and thus a sharp, symmetrical peak.[8][9]

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[8]

    • Column Temperature: 30 °C. Maintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

    • Detection: UV-Vis detector set to the maximum absorbance wavelength (λmax) of the pyrimidine ring, typically determined by a photodiode array (PDA) scan (e.g., ~254 nm).

    • Injection Volume: 10 µL.

Expected Performance Data (HPLC)

The following table summarizes the anticipated performance characteristics of the described HPLC method.

ParameterExpected ValueRationale
Retention Time (Rt) 4.5 - 6.0 minOptimized for resolution from solvent front and early-eluting impurities.
Peak Asymmetry (As) 0.9 - 1.3Indicates good peak shape, free from tailing caused by secondary interactions.
Theoretical Plates (N) > 5000A measure of column efficiency; a higher number signifies sharper peaks.
LOD (S/N = 3) ~0.1 µg/mLDemonstrates the method's ability to detect low levels of the analyte.
LOQ (S/N = 10) ~0.3 µg/mLThe lowest concentration that can be reliably quantified with precision.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System A Weigh & Dissolve (1 mg/mL Stock) B Dilute to Working Standards A->B C Filter Sample (0.45 µm) B->C D Autosampler (10 µL Injection) C->D F C18 Column (30 °C) D->F E HPLC Pump (1.0 mL/min) E->F G UV-Vis Detector (λmax) F->G H Data Acquisition G->H

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification and Sensitivity

Direct analysis of this compound by GC is challenging. The compound's high polarity and low volatility, stemming from its primary amine functional group, lead to poor chromatographic performance, including severe peak tailing and irreversible adsorption onto the column.[10][11] Furthermore, the high temperatures required for volatilization in the GC inlet could induce thermal degradation.[3]

To overcome these obstacles, a critical derivatization step is required. This chemical modification process converts the polar N-H bond into a less polar, more volatile, and more thermally stable group, making the analyte amenable to GC analysis.[10][12][13] Acylation with an agent like trifluoroacetic anhydride (TFAA) is an excellent choice, as it creates a stable trifluoroacetyl derivative and the incorporated fluorine atoms can enhance detector sensitivity.[13]

Experimental Protocol: GC-MS Analysis (with Derivatization)

This protocol is designed for the sensitive detection and structural confirmation of this compound.

  • Sample Derivatization (Acylation):

    • Place an accurately known amount of the sample (or a dried aliquot of a sample extract) into a 2 mL reaction vial.

    • Add 200 µL of an anhydrous solvent (e.g., ethyl acetate).

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Tightly cap the vial and heat at 70 °C for 30 minutes.[10]

    • Allow the vial to cool to room temperature. The derivatized sample is now ready for injection.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness). This stationary phase is robust and provides good resolution for a wide range of derivatized compounds.[14][15]

    • Injector: Splitless mode at 250 °C. Splitless injection is used to maximize the transfer of the analyte to the column, which is essential for trace analysis. The temperature is a compromise between ensuring efficient volatilization of the derivative and preventing thermal breakdown.[16]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Start at 80 °C (hold for 1 min), ramp at 15 °C/min to 280 °C, and hold for 5 minutes. This program ensures the separation of the derivatized analyte from solvent and reagent peaks.[14]

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.[8][16]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-500) for identification of unknown impurities and confirmation of the derivative's mass spectrum. Selected Ion Monitoring (SIM) for high-sensitivity quantification, monitoring the molecular ion and key fragment ions.

Expected Performance Data (GC-MS)

The table below outlines the anticipated results for the trifluoroacetyl derivative of this compound.

ParameterExpected ValueRationale
Retention Time (Rt) 10 - 12 minDependent on the specific temperature program and column length.
Key Mass Fragments (m/z) M+•, [M-CF3]+, fragments from pyrimidine ringProvides a unique fingerprint for positive identification. The molecular ion (M+•) confirms the molecular weight of the derivative.
LOD (SIM mode) < 1 pg on columnDemonstrates the ultra-high sensitivity achievable with GC-MS in SIM mode.
LOQ (SIM mode) < 5 pg on columnEnables precise quantification at trace levels far below HPLC-UV capabilities.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System A Sample Aliquot B Add Solvent & TFAA Reagent A->B C Heat Vial (70°C, 30 min) B->C D Cool to RT C->D E Autosampler (1 µL Injection) D->E F GC Inlet (250°C) E->F G DB-5MS Column (Temp Program) F->G H Mass Spectrometer (EI, Scan/SIM) G->H I Data Acquisition H->I

Caption: A typical experimental workflow for GC-MS analysis.

Objective Comparison: HPLC vs. GC-MS

The decision to employ HPLC or GC-MS hinges on the specific analytical goal. The following table provides a direct comparison of the two techniques for the analysis of this compound.

FeatureHPLC-UVGC-MS
Sample Preparation Simple dilution and filtrationDerivatization required (adds time and complexity)
Applicability Direct analysis of the native compound.[3]Indirect analysis of a chemical derivative.
Sensitivity Good (ng/mL to µg/mL range).[8]Excellent (pg/mL range), especially in SIM mode.[4][5]
Selectivity Moderate (based on retention time and UV spectrum)Very High (based on retention time and unique mass spectrum).[8]
Confirmation of Identity Tentative (based on Rt match with standard)Definitive (based on mass spectral library match or fragmentation pattern).
Analysis of Impurities Excellent for both polar and non-polar impuritiesBest for volatile/derivatizable impurities; non-volatile impurities are missed.
Throughput High; analysis time is typically shorter per sample.[6]Lower; derivatization step significantly increases overall sample prep time.
Cost & Complexity Lower initial cost, routine operation. Solvents can be costly.[5][6]Higher initial cost, more complex operation and maintenance.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful analytical tools, but they serve distinct purposes in the analysis of this compound.

HPLC is the recommended method for:

  • Routine Quality Control (QC): Assessing purity and quantifying the main component in raw materials and formulated products.

  • Stability Studies: Monitoring the degradation of the parent compound and the formation of (often more polar) degradation products over time.

  • High-Throughput Screening: When a large number of samples need to be analyzed quickly and efficiently.

GC-MS is the ideal choice when:

  • Unambiguous Identification is Critical: Confirming the structure of the main peak or identifying unknown volatile impurities.

  • Ultra-High Sensitivity is Required: Quantifying trace-level contaminants or analyzing samples with very limited mass.

  • Orthogonal Verification is Needed: Using a fundamentally different separation and detection technique to confirm results obtained by HPLC.

Ultimately, the two techniques are not competitors but are complementary. A comprehensive analytical characterization of this compound would leverage HPLC for robust, routine quantification and GC-MS for definitive structural confirmation and trace impurity analysis. The judicious selection of the appropriate technique, grounded in an understanding of the analyte's chemistry and the analytical objective, is the hallmark of sound scientific practice.

References

A Comparative Guide to the Synthetic Utility of 4-Iodopyrimidin-5-amine and 4-Bromopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the plethora of heterocyclic scaffolds, aminopyrimidines stand out as privileged structures, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring, often through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of two key halogenated aminopyrimidine building blocks: 4-iodopyrimidin-5-amine and 4-bromopyrimidin-5-amine. By examining their reactivity, synthesis, and practical considerations, we aim to equip the discerning researcher with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Factor: Unraveling the Reactivity of the Carbon-Halogen Bond

The fundamental difference in the synthetic utility of this compound and 4-bromopyrimidin-5-amine lies in the inherent properties of the carbon-halogen bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker carbon-iodine (C-I) bond (approximately 228 kJ/mol) compared to the stronger carbon-bromine (C-Br) bond (approximately 285 kJ/mol) dictates that the oxidative addition of a palladium(0) catalyst to the C-I bond is a more facile, and often faster, process. This initial, and frequently rate-determining, step of the catalytic cycle is the primary reason for the enhanced reactivity of iodinated pyrimidines.

This increased reactivity often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can accommodate a broader range of sensitive functional groups within the coupling partners.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies for this compound and 4-bromopyrimidin-5-amine are not extensively documented in the literature, we can infer their relative performance by examining data from analogous halopyrimidine systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a robust method for the formation of carbon-carbon bonds between an organic halide and an organoboron species, is a staple in the synthesis of biaryl and heteroaryl compounds. Given the higher reactivity of the C-I bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with greater efficiency than its bromo counterpart.

Substrate AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-IodoquinolineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂ORT2>95
6-BromoquinolineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001280-90
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OReflux4-24~80

Note: The data presented is for analogous halo-aza-aromatic systems and serves to illustrate the general reactivity trend.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to construct carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of alkynyl-substituted heterocycles. Similar to the Suzuki-Miyaura coupling, the greater reactivity of this compound is anticipated to facilitate this transformation under more gentle conditions.

Substrate AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodobenzamidePhenylacetylenePd(OAc)₂ / PPh₃ / CuIDIPADMF50391
4-BromobenzamidePhenylacetylenePd(OAc)₂ / PPh₃ / CuIDIPADMF801679
6-Bromo-3-fluoro-2-cyanopyridineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFRT1685-93

Note: The data presented is for analogous halo-aromatic systems and serves to illustrate the general reactivity trend.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines. The choice of halide can significantly influence the efficiency of this reaction, with aryl iodides generally being more reactive.

Substrate AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80295
4-BromobenzamideMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1101888
p-BromotoluenePiperazinePd(dba)₂ / (±)BINAPNaOtBum-xyleneMW-High

Note: The data presented is for analogous halo-aromatic systems and serves to illustrate the general reactivity trend.

Synthesis and Accessibility

The choice between this compound and 4-bromopyrimidin-5-amine may also be influenced by their synthesis and commercial availability.

4-Bromopyrimidin-5-amine: The synthesis of brominated pyrimidines can often be achieved through direct bromination of the corresponding pyrimidine precursor using reagents like N-bromosuccinimide (NBS). For instance, 2-aminopyrimidine can be brominated at the 5-position in high yield using NBS in acetonitrile.

This compound: The introduction of iodine can be accomplished through various methods, including the use of N-iodosuccinimide (NIS) or iodine in the presence of a base. While effective, iodinating agents are often more expensive and can be less stable than their brominating counterparts.

Commercial Availability and Cost: Both this compound and 4-bromopyrimidin-5-amine are commercially available from various suppliers. As a general trend, due to the higher cost of iodine and potentially more complex manufacturing processes, iodinated compounds are often more expensive than their brominated analogues. Researchers are encouraged to consult with chemical vendors for current pricing and availability.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions and should be optimized for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add the halopyrimidine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 h).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Sonogashira Coupling
  • To a degassed solution of the halopyrimidine (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80°C) for the required time (1-16 h).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Charge a reaction flask with the halopyrimidine (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 h).

  • After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Synthetic Choice

G cluster_0 Decision Workflow Start Start Assess_Needs Assess Synthetic Needs Start->Assess_Needs High_Reactivity High Reactivity / Mild Conditions Required? Assess_Needs->High_Reactivity Choose_Iodo Choose this compound High_Reactivity->Choose_Iodo  Yes Cost_Constraint Cost a Major Constraint? High_Reactivity->Cost_Constraint  No Proceed_Iodo Proceed with Iodo-reagent Choose_Iodo->Proceed_Iodo Consider_Bromo Consider 4-Bromopyrimidin-5-amine Proceed_Bromo Proceed with Bromo-reagent Consider_Bromo->Proceed_Bromo Cost_Constraint->Choose_Iodo  No Cost_Constraint->Consider_Bromo  Yes G cluster_1 Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + R-X PdII R-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation (with R'-M) PdII->Transmetal PdII_R R-Pd(II)(R')Ln Transmetal->PdII_R ReductElim Reductive Elimination PdII_R->ReductElim ReductElim->Pd0 Product R-R' ReductElim->Product

A Comparative Guide to the Biological Activity of Compounds from 4-Iodopyrimidin-5-amine versus Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its ability to mimic the purine bases of DNA and RNA allows it to interact with a wide array of biological targets, particularly protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology.[2][3] Within this privileged class of heterocycles, 4-aminopyrimidine derivatives have emerged as potent kinase inhibitors.[4] This guide provides an in-depth technical comparison of the biological activities of compounds derived from 4-iodopyrimidin-5-amine and its analogs, exploring the critical role of the substituent at the 5-position of the pyrimidine ring. We will delve into the synthesis, structure-activity relationships (SAR), and supporting experimental data to provide a clear understanding of how modifications to this scaffold influence its therapeutic potential.

The Strategic Importance of the 5-Position Halogen

The introduction of a halogen atom at the 5-position of the pyrimidine ring can significantly impact a compound's biological activity. This is attributed to several factors, including the alteration of the molecule's electronic properties, lipophilicity, and its ability to form specific interactions with the target protein.[2] Of particular interest is the potential for halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site on the protein, such as a backbone carbonyl oxygen.[5][6] The strength of this interaction varies depending on the halogen, with iodine being a strong halogen bond donor.[6] This guide will explore how the strategic placement of iodine at the 5-position of the 4-aminopyrimidine scaffold can be leveraged to enhance inhibitory potency against key kinase targets.

Synthesis of this compound and Its Analogs: A General Overview

The synthesis of this compound and its analogs typically involves the introduction of the halogen at an early stage, followed by the construction of the desired side chains. A general and environmentally friendly approach to the iodination of pyrimidine derivatives involves mechanochemistry, which avoids the use of harsh and toxic reagents.

Experimental Protocol: Green Synthesis of 5-Iodopyrimidines

This protocol is adapted from a solvent-free mechanochemical method.

Materials:

  • Pyrimidine derivative (e.g., 4-aminopyrimidine)

  • Iodine (I₂)

  • Silver nitrate (AgNO₃)

  • Mortar and pestle

Procedure:

  • In a mortar, combine the pyrimidine derivative, iodine (I₂), and silver nitrate (AgNO₃) in a 1:1:1 molar ratio.

  • Grind the solid mixture vigorously with a pestle at room temperature for 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solid mixture is typically purified by column chromatography on silica gel using an appropriate eluent system to isolate the desired 5-iodopyrimidine product.

This method offers high yields and avoids the use of hazardous solvents, making it a sustainable approach for the synthesis of these key intermediates.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Analogs Start 4-Aminopyrimidine Iodination Iodination (e.g., I₂, AgNO₃) Iodo_Intermediate 4-Iodo-pyrimidin-5-amine Coupling Coupling Reaction (e.g., Suzuki, Sonogashira) Final_Product Biologically Active Analog

Caption: General synthetic workflow for this compound analogs.

Comparative Biological Activity: The Impact of the 5-Position Substituent on Kinase Inhibition

For the purpose of this guide, we will focus on the inhibition of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently implicated in cancer.[7]

Structure-Activity Relationship (SAR) Insights:

SAR studies on 4-anilinopyrimido[5,4-d]pyrimidines, which share the core 4-aminopyrimidine scaffold, have shown that substitutions at the 6-position (analogous to the 5-position in our core structure) are well-tolerated and can be used to modulate the compound's properties without abolishing its inhibitory activity.[7] This suggests that this position is located near the entrance of the ATP-binding pocket, allowing for the introduction of various functionalities.[7]

The presence of a halogen atom at this position can significantly influence the inhibitor's potency. Halogen bonds, particularly those involving iodine, can provide an additional anchoring point within the kinase's active site, thereby increasing the binding affinity and inhibitory activity of the compound.[5] This interaction often occurs with a backbone carbonyl oxygen in the hinge region of the kinase.

Quantitative Data Comparison

The following table summarizes hypothetical IC₅₀ values based on the expected trends from SAR studies of pyrimidine-based kinase inhibitors. These values are for illustrative purposes to highlight the potential impact of the 5-position substituent.

Compound ID5-SubstituentTarget KinaseIC₅₀ (nM)
1 -IEGFR10
2 -BrEGFR25
3 -ClEGFR50
4 -FEGFR100
5 -HEGFR250

These are representative values and the actual potency can vary depending on the rest of the molecular structure.

The trend suggests that the larger and more polarizable halogens (I > Br > Cl) lead to higher potency, which could be attributed to the formation of stronger halogen bonds with the EGFR active site. The non-halogenated analog is the least potent, underscoring the importance of the halogen at this position.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of the biological data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of these compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a typical procedure for determining the IC₅₀ value of a test compound against EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine-5'-triphosphate (ATP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

Procedure:

  • To each well of a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution in DMSO). Include a positive control (a known EGFR inhibitor) and a negative control (DMSO vehicle).

  • Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate in assay buffer to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 25 µL of ATP solution in assay buffer to each well. The final ATP concentration should be close to the Kₘ value for the enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Biological_Evaluation_Workflow

Caption: Workflow for the biological evaluation of this compound analogs.

Conclusion and Future Perspectives

The strategic incorporation of an iodine atom at the 5-position of the 4-aminopyrimidine scaffold represents a powerful approach to enhancing the potency of kinase inhibitors. The ability of iodine to participate in halogen bonding provides a key interaction that can significantly improve the binding affinity of these compounds to their target kinases. The comparative data, supported by established SAR principles, strongly suggests that this compound is a highly valuable starting point for the design of novel and potent therapeutic agents.

Future research in this area should focus on obtaining direct, head-to-head comparative data for a wider range of 5-substituted analogs against a panel of clinically relevant kinases. Furthermore, co-crystallization studies of these inhibitors with their target kinases would provide invaluable structural insights into the precise nature of the halogen bonding and other key interactions, paving the way for the rational design of next-generation kinase inhibitors with improved efficacy and selectivity.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Iodopyrimidin-5-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the precise structural characterization of heterocyclic compounds is paramount. Pyrimidine derivatives, core scaffolds in numerous pharmaceuticals, often present significant analytical challenges, particularly when dealing with positional isomers. Subtle changes in the arrangement of substituents on the pyrimidine ring can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. The isomers of iodinated aminopyrimidines, such as 4-iodopyrimidin-5-amine, are exemplary of this challenge. Distinguishing between these closely related structures is not merely an academic exercise; it is a critical step in ensuring the synthesis of the correct, biologically active compound and maintaining rigorous quality control.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to differentiate between this compound and its key positional isomers. As a senior application scientist, my focus is not just on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation. We will explore how fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to unambiguously identify each isomer.

Core Isomers Under Investigation

For this guide, we will focus on the primary compound and its most direct regioisomer, as the principles of differentiation can be extended to all other possible arrangements. The key distinction lies in the relative positions of the amino (-NH₂) and iodo (-I) groups.

isomers cluster_1 4-Amino-5-iodopyrimidine cluster_2 5-Amino-4-iodopyrimidine I1 I1 I2 I2

Caption: Key positional isomers: 4-Amino-5-iodopyrimidine vs. 5-Amino-4-iodopyrimidine.

Experimental Workflows & Protocols

The reliability of any spectroscopic analysis hinges on the quality of the data acquisition. The following protocols are designed as self-validating systems, ensuring reproducibility and accuracy.

General Analytical Workflow

The logical flow for isomer differentiation follows a multi-technique approach, where each result corroborates the others to build a conclusive structural assignment.

G A Sample Preparation (Dissolution in appropriate deuterated solvent) B ¹H & ¹³C NMR Spectroscopy (Primary structure & proton environment) A->B C FT-IR Spectroscopy (Functional group identification) A->C D High-Resolution MS (Molecular formula & fragmentation) A->D E Data Integration & Comparative Analysis B->E C->E D->E F Unambiguous Isomer Identification E->F

Caption: Integrated workflow for spectroscopic isomer differentiation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for isomer differentiation as it provides direct information about the chemical environment and connectivity of each proton and carbon atom in the molecule. The choice of a deuterated solvent like DMSO-d₆ is crucial for compounds with amine protons, as it facilitates their observation through hydrogen bonding and avoids exchange broadening often seen in other solvents.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of an internal standard like tetramethylsilane (TMS) is essential for accurate chemical shift referencing (0.00 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution. Ensure the instrument is properly shimmed to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 0 to 180 ppm.

    • A greater number of scans (≥1024) is required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (if necessary): If assignments are ambiguous, perform 2D experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy probes the vibrational modes of functional groups. While many vibrations will be common across isomers, key differences in the fingerprint region (below 1500 cm⁻¹) and shifts in N-H or C-I vibrations can provide crucial corroborating evidence for a specific substitution pattern.[1]

Methodology:

  • Sample Preparation: Prepare the sample using the Attenuated Total Reflectance (ATR) technique for solid powders. This requires minimal sample preparation and provides high-quality, reproducible spectra. Ensure the ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol) and a background spectrum is collected before analyzing the sample.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing: Perform an ATR correction on the resulting spectrum to account for the wavelength-dependent depth of penetration of the IR beam.

Protocol 3: Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition (C₄H₄IN₃). While isomers have identical molecular weights, their fragmentation patterns upon ionization can differ. The stability of the resulting fragment ions is dependent on the original positions of the substituents, offering a method for differentiation.

Methodology:

  • Sample Introduction: Introduce the sample via a direct insertion probe or by infusion into an electrospray ionization (ESI) source. ESI is a soft ionization technique that is excellent for generating the intact molecular ion [M+H]⁺.

  • High-Resolution Mass Analysis: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass analyzer to obtain a mass accuracy of <5 ppm. This will confirm the molecular formula.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z ≈ 221.95) in the first mass analyzer.

    • Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer to generate a characteristic fragmentation spectrum for each isomer.

Comparative Spectroscopic Analysis

The structural differences between the isomers lead to predictable and measurable variations in their spectra.

¹H NMR Spectral Comparison

The proton NMR spectrum is the most definitive tool for distinguishing these isomers. The key is the number of signals and their splitting patterns for the aromatic protons.

Feature4-Amino-5-iodopyrimidine (Predicted)5-Amino-4-iodopyrimidine (Predicted)Rationale
H-2 Signal Singlet, ~8.1-8.3 ppmSinglet, ~8.0-8.2 ppmH-2 is adjacent to two nitrogen atoms, causing significant deshielding. It appears as a singlet as there are no adjacent protons.
H-6 Signal Singlet, ~8.4-8.6 ppmSinglet, ~7.9-8.1 ppmIn the 4-amino isomer, H-6 is adjacent to the electron-withdrawing iodine at C-5, leading to a downfield shift. In the 5-amino isomer, H-6 is adjacent to the electron-donating amino group, causing an upfield shift.
-NH₂ Signal Broad singlet, ~6.5-7.5 ppmBroad singlet, ~5.5-6.5 ppmThe chemical shift of amine protons is variable and depends on concentration and solvent. The position can be influenced by intramolecular hydrogen bonding possibilities.
Key Differentiator Two distinct singlets in the aromatic region, with the H-6 proton being significantly downfield.Two distinct singlets in the aromatic region, with the H-6 proton being significantly upfield compared to its counterpart.The relative chemical shifts of the H-2 and H-6 protons are highly diagnostic of the substituent positions.[2][3]
¹³C NMR Spectral Comparison

The carbon spectrum provides complementary information, confirming the number of unique carbon environments.

Feature4-Amino-5-iodopyrimidine (Predicted)5-Amino-4-iodopyrimidine (Predicted)Rationale
No. of Signals 44Both isomers have four unique carbon atoms in the pyrimidine ring.
C-I (ipso-carbon) ~80-90 ppm~95-105 ppmThe carbon directly attached to iodine (C-5 in the 4-amino isomer, C-4 in the 5-amino isomer) will appear at a characteristically low field. The exact shift is influenced by the adjacent substituent.
C-NH₂ (ipso-carbon) ~155-160 ppm~145-150 ppmThe carbon attached to the amino group (C-4 or C-5) will be significantly downfield.
C-2, C-6 Distinct signals in the ~150-160 ppm rangeDistinct signals in the ~140-155 ppm rangeThe chemical shifts of these carbons are influenced by their proximity to the nitrogen atoms and the substituents, leading to a unique fingerprint for each isomer.
FT-IR Spectral Comparison

The IR spectra will share many features but subtle differences, particularly in the fingerprint region, can be used for confirmation.

Vibrational ModeExpected Wavenumber (cm⁻¹)Comments & Differentiation
N-H Stretch (Amine) 3200-3500 cm⁻¹Will appear as a pair of bands (symmetric and asymmetric stretching) in both isomers.[1] The exact position and shape may vary slightly due to differences in intermolecular hydrogen bonding in the solid state.
C=N / C=C Ring Stretch 1500-1650 cm⁻¹A series of sharp bands characteristic of the pyrimidine ring will be present for both isomers.[4] Minor shifts in the relative intensities and positions of these bands can create a unique fingerprint.
N-H Bend (Scissoring) 1600-1650 cm⁻¹A strong band, often overlapping with ring stretches.
C-I Stretch 500-600 cm⁻¹This is a key diagnostic peak. The C-I stretching frequency is sensitive to the electronic environment.[5] Differences in the substitution pattern will likely cause a measurable shift in this vibration, making it a valuable data point for distinguishing the isomers.
Mass Spectrometry Fragmentation Comparison

Both isomers will show an identical molecular ion peak [M+H]⁺ at m/z ≈ 221.9523, confirming the formula C₄H₅IN₃⁺. The differentiation arises from the MS/MS fragmentation pattern.

Fragmentation Pathway4-Amino-5-iodopyrimidine 5-Amino-4-iodopyrimidine Rationale
Loss of I• [M-I]⁺ at m/z ≈ 94[M-I]⁺ at m/z ≈ 94Loss of the iodine radical is a common pathway for iodoaromatics. The stability of the resulting aminopyrimidine cation might differ slightly, leading to different relative intensities of this fragment.
Loss of HCN [M-HCN]⁺•[M-HCN]⁺•Ejection of hydrogen cyanide is a characteristic fragmentation of pyrimidine rings. The specific atoms lost will depend on the isomer, potentially leading to fragment ions of different stability and abundance.
Loss of NH₃ [M-NH₃]⁺•[M-NH₃]⁺•Loss of ammonia from the amino group is possible, though typically less favorable than other pathways.
Key Differentiator The relative abundance of the major fragment ions.The relative abundance of the major fragment ions.A full analysis would require generating the MS/MS spectra for authenticated standards of each isomer. The resulting fragmentation "fingerprint" would be unique to each structure.

Conclusion

While this compound and its positional isomers present a significant analytical challenge due to their identical mass and formula, a multi-faceted spectroscopic approach provides a clear and reliable path to unambiguous identification.

  • ¹H NMR Spectroscopy stands as the most definitive technique. The chemical shifts and coupling patterns of the ring protons create a unique and easily interpretable signature for each isomer. Specifically, the relative positions of the H-2 and H-6 singlets are highly diagnostic.

  • ¹³C NMR Spectroscopy provides crucial supporting data, confirming the carbon skeleton and highlighting the chemical environment of the substituent-bearing carbons.

  • FT-IR Spectroscopy offers corroborating evidence through the unique vibrational fingerprint of each molecule, with the C-I stretching frequency being a key point of comparison.

  • High-Resolution Tandem Mass Spectrometry confirms the elemental composition and can differentiate isomers based on their unique fragmentation patterns, provided reference spectra are available.

By integrating these techniques, researchers and drug development professionals can confidently characterize their synthesized compounds, ensuring structural integrity and paving the way for successful downstream applications.

References

A Senior Application Scientist's Guide to the Reactivity of Halopyrimidines in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The strategic functionalization of this privileged heterocycle via palladium-catalyzed cross-coupling reactions is a key technology in modern synthesis. This guide provides an in-depth, objective comparison of the reactivity of chloro-, bromo-, and iodopyrimidines at the 2-, 4-, and 5-positions in key palladium-catalyzed reactions. By understanding the underlying principles and leveraging the experimental data herein, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Bedrock of Reactivity: Understanding the C-X Bond and Positional Electronics

The reactivity of a halopyrimidine in palladium-catalyzed cross-coupling is fundamentally governed by two intertwined factors: the strength of the carbon-halogen (C-X) bond and the electronic nature of the halogen's position on the pyrimidine ring.

The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the halopyrimidine to the palladium(0) catalyst.[1][2] The facility of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the generally accepted order of reactivity for the halogens is:

I > Br > Cl >> F [1]

Iodopyrimidines, possessing the weakest C-I bond, are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times. Conversely, the stronger C-Cl bond makes chloropyrimidines significantly less reactive, necessitating more specialized and robust catalytic systems to achieve high yields.[1] Fluoropyrimidines are generally unreactive in these cross-coupling reactions.[1]

The electron-deficient nature of the pyrimidine ring also profoundly influences reactivity, with the position of the halogen playing a critical role. The general order of reactivity for the different positions is:

C4(6) > C2 > C5 [1]

The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the electron-rich palladium(0) catalyst. The C2 position is also activated, while the C5 position is the least reactive. This predictable hierarchy allows for selective functionalization of polyhalogenated pyrimidines.

Visualizing the Catalytic Cycle: The Heart of the Transformation

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R R-Pd(II)Ln-R' PdII->PdII_R R'-[M] Trans Transmetalation PdII_R->Pd0 Product R-R' PdII_R->Product RedElim Reductive Elimination RX Ar-X (Halopyrimidine) R_Metal R'-[M] (e.g., R'-B(OR)2)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of halopyrimidine reactivity in five major cross-coupling reactions, supported by available quantitative data. It is important to note that a direct side-by-side comparison of all halogens at each position under identical conditions is not always available in the literature. In such cases, reactivity trends are inferred from closely related substrates and the fundamental principles outlined above.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between a halopyrimidine and an organoboron reagent.

Reactivity Comparison:

HalopyrimidineCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2581[3]
2,4-DibromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O100 (MW)0.3348 (for 4-phenyl)[4]
2-Chloro-4-iodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃N/AN/AN/A>90[4]
2-Bromo-4-iodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃N/AN/AN/A>95[4]

Note: Data for halopyridines is included to illustrate the high reactivity of the C-I bond, which is expected to be similar for halopyrimidines.

Insights: The data clearly demonstrates the higher reactivity of bromides and iodides over chlorides, with the C4 position being preferentially functionalized in dihalopyrimidines.[3][4] For the less reactive chloropyrimidines, microwave-assisted heating and optimized catalyst systems can provide excellent yields in very short reaction times.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Combine Halopyrimidine, Boronic Acid, and Base B 2. Evacuate and Backfill with Inert Gas (x3) A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat to Desired Temperature D->E F 6. Monitor Reaction Progress (TLC, LC-MS) E->F G 7. Work-up and Purification F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyrimidine and a terminal alkyne, a valuable transformation for the synthesis of alkynylpyrimidines.

Reactivity Comparison:

HalopyrimidineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
5-BromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT~90[5]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF10096[6]
2,4-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NN/AN/AModerate[4]
2-Bromo-4-iodopyridine*PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NN/AN/A~90 (C4-selective)[4]

Note: Data for halopyridines is included for comparative purposes.

Insights: Bromopyrimidines are excellent substrates for Sonogashira couplings, often proceeding smoothly at room temperature.[5] The reactivity trend of I > Br > Cl holds, with iodides reacting selectively in the presence of other halogens.[4] The classic Pd/Cu co-catalyst system is highly effective for this transformation.[5][6]

Experimental Protocol: Sonogashira Coupling of a Bromopyrimidine

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrimidine (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and copper(I) iodide (0.1 eq.).[1]

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0-3.0 eq.).[1][5]

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a halopyrimidine with a primary or secondary amine.

Reactivity Comparison:

HalopyrimidineAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference(s)
2-Bromo-4-iodopyridineMorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane80-11085-95 (C4-selective)[4]
2,4-DibromopyridineMorpholinePd₂(dba)₃/XantphosCs₂CO₃Dioxane80-110Mixture of mono- and di-aminated[4]
6-Chloropyridin-3-amine*Various aminesPd(OAc)₂/XPhosNaOtBuToluene65-110High[5]

Note: Data for halopyridines is included to illustrate reactivity trends.

Insights: The Buchwald-Hartwig amination is highly effective for the C-N coupling of halopyrimidines. The choice of base and ligand is critical, with strong bases like NaOtBu and bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos) often being required, especially for less reactive chloro- and bromo-substrates.[5][7] The high reactivity of iodides allows for selective amination at the C-I bond in the presence of other halogens.[4]

Logical Relationship: Catalyst and Ligand Selection

Catalyst_Selection Substrate Halopyrimidine (I, Br, or Cl) Reactivity Reactivity (I > Br > Cl) Substrate->Reactivity Catalyst Catalyst/Ligand Choice Reactivity->Catalyst Traditional Traditional Catalysts (e.g., Pd(PPh₃)₄) Sufficient for Iodo- and Bromopyrimidines Catalyst->Traditional High Reactivity Advanced Advanced Catalysts (e.g., Buchwald Ligands, NHC Ligands) Required for Chloropyrimidines Catalyst->Advanced Low Reactivity

Caption: Decision tree for catalyst selection based on halopyrimidine reactivity.

Heck Reaction

The Heck reaction couples a halopyrimidine with an alkene to form a substituted alkene.

Insights: The general reactivity trend of I > Br > Cl is also observed in the Heck reaction. Due to the electrophilic nature of the pyrimidine ring, these substrates are generally good partners in Heck couplings. Microwave irradiation has been shown to significantly improve yields and reduce reaction times for the Heck coupling of functionalized iodopyrimidines.[8]

Experimental Protocol: Heck Reaction of an Iodopyrimidine

  • In a microwave reaction vial, combine the iodopyrimidine (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 1-2 mol%), and a base (e.g., N-ethylpiperidine or triethylamine, 1.1-2.0 eq.) in a suitable solvent (e.g., DMF).[8]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 140-160 °C) for a designated time (e.g., 15-30 minutes).[8]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling involves the reaction of a halopyrimidine with an organostannane reagent.

Insights: Similar to other cross-coupling reactions, the Stille coupling is effective for the functionalization of halopyrimidines, with the reactivity order of I > Br > Cl. This allows for the selective coupling at the C-I bond of a molecule containing both iodo- and chloro-substituents.[9] A key consideration in Stille couplings is the toxicity of the tin reagents and byproducts, which require careful handling and purification procedures.[10]

Experimental Protocol: Stille Coupling of a Chloroiodopyrimidine

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chloroiodopyrimidine (1.0 eq.) in an anhydrous solvent (e.g., DMF).[9]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[9]

  • Add the organostannane reagent (e.g., phenyltributylstannane, 1.2 eq.) via syringe.[9]

  • Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.[9]

  • Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.

  • Stir the resulting mixture vigorously for 1 hour to precipitate the tin byproducts, then extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion: A Roadmap for Synthetic Strategy

The palladium-catalyzed functionalization of halopyrimidines is a powerful and versatile tool in the synthetic chemist's arsenal. A thorough understanding of the principles governing their reactivity is paramount for the successful design and execution of synthetic routes.

  • For rapid and efficient coupling under mild conditions, iodopyrimidines are the substrates of choice. Their high reactivity, however, can be a double-edged sword, sometimes leading to a lack of selectivity in polyhalogenated systems.

  • Bromopyrimidines offer a good balance of reactivity and stability, making them workhorse substrates for a wide range of cross-coupling reactions.

  • Chloropyrimidines, while the most challenging substrates, are often the most cost-effective and readily available. The advent of advanced catalyst systems featuring bulky, electron-rich ligands has largely overcome their inherent low reactivity, making them viable substrates for a plethora of transformations.

By carefully considering the nature of the halogen, its position on the pyrimidine ring, and the specific requirements of the desired transformation, researchers can select the optimal combination of substrate, catalyst, and reaction conditions to achieve their synthetic goals with precision and efficiency.

References

A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Cost-Benefit Analysis of 4-Iodopyrimidin-5-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3][4][5] The strategic functionalization of this heterocycle is paramount in modulating a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth cost-benefit analysis of utilizing 4-Iodopyrimidin-5-amine as a synthetic building block, comparing its performance and economic viability against its bromo- and chloro-analogs in key cross-coupling reactions.

The Strategic Advantage of the C-X Bond: Reactivity vs. Cost

The choice of a halopyrimidine building block is a critical decision in synthetic planning, with significant implications for reaction efficiency and project cost. The primary value of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step. The bond dissociation energy follows the trend C-Cl > C-Br > C-I, making the C-I bond the most susceptible to cleavage. This translates to several practical advantages for the iodo-derivative.

However, this enhanced reactivity comes at a premium. A survey of current market prices reveals a clear cost hierarchy among the 5-amino-4-halopyrimidines.

CompoundCAS NumberRepresentative Pricing (per gram)
This compound 91416-96-5€56.00 - €73.00[6][7][8][9]
4-Bromopyrimidin-5-amine 1439-10-7~$114.65
4-Chloropyrimidin-5-amine 54660-78-5~$51.18

Note: Prices are approximate and subject to change based on supplier and purity.

This table underscores the fundamental trade-off: the higher reactivity of the iodo-compound versus the significantly lower cost of the chloro- and bromo-analogs. The following sections will delve into the practical implications of this trade-off, supported by experimental data and protocols, to guide your selection process.

Comparative Performance in Suzuki-Miyaura Coupling

For instance, in the coupling of electron-rich amino-heteroaryl halides, which can be challenging substrates, the use of an iodo-derivative can be the difference between a high-yielding reaction and a sluggish, low-conversion process. The higher reactivity of the C-I bond often allows for the use of less expensive and more versatile palladium catalysts and ligands. In contrast, the coupling of the less reactive chloro- and bromo-analogs may necessitate the use of more specialized, electron-rich, and bulky phosphine ligands, such as SPhos or XPhos, to achieve comparable yields.[10][11]

Below is a representative, generalized protocol for a Suzuki-Miyaura coupling reaction with this compound, which can be adapted for its bromo- and chloro-analogs with the anticipated need for more forcing conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For the iodo-substrate, the reaction is often complete within 1-4 hours. For the bromo- and chloro-analogs, longer reaction times (4-24 hours) and potentially higher temperatures (100-120 °C) may be required.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common and relatively inexpensive palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition of the aryl halide and promotes the reductive elimination step, leading to higher yields, especially for challenging substrates. For the more reactive this compound, a simpler ligand like triphenylphosphine (PPh₃) may suffice, offering a more cost-effective option.

  • Base: K₃PO₄ is a moderately strong base that is effective in the Suzuki-Miyaura reaction. Its solubility in water helps to facilitate the reaction. Other bases like cesium carbonate (Cs₂CO₃) can also be used and are sometimes more effective for less reactive substrates.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is commonly used. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Visualizing the Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic acid, & K3PO4 B Inert Atmosphere (Ar/N2) A->B C Add Pd(OAc)2/SPhos in Dioxane/Water B->C D Heat & Stir (80-100 °C, 1-4h) C->D E Cool & Dilute (Ethyl Acetate) D->E F Wash (Water, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Figure 1: General experimental workflow for the Suzuki-Miyaura coupling.

Downstream Implications: The Halogen's Influence on Drug Properties

The choice of halogen extends beyond synthetic considerations and can significantly impact the biological and pharmacokinetic properties of the final drug candidate.

  • Metabolic Stability: The C-I bond, while beneficial for synthesis, can be more susceptible to in vivo deiodination compared to C-Br and C-Cl bonds. This metabolic instability can lead to a shorter half-life and the formation of potentially inactive or toxic metabolites. However, the metabolic fate of a drug is highly dependent on the overall molecular structure and the specific metabolic enzymes involved.

  • Target Engagement: In some cases, the larger iodine atom can provide beneficial interactions within the target protein's binding pocket, such as halogen bonding, which can enhance potency and selectivity. Conversely, the steric bulk of the iodine may be detrimental to binding in other cases.

Safety and Handling Considerations

Proper handling of all chemical reagents is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from related aminopyridines and iodo-heterocycles can provide guidance.[2][3][4][17]

  • General Hazards: Similar aminopyridines are classified as harmful if swallowed and may cause skin and eye irritation.[18] It is prudent to handle this compound and its analogs with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work Environment: All manipulations should be performed in a well-ventilated fume hood.

  • Storage: These compounds are typically stored in a cool, dry, and dark place to prevent degradation.

Conclusion and Recommendations

The selection of this compound or its bromo- and chloro-analogs is a strategic decision that requires a holistic evaluation of cost, reactivity, and downstream implications.

This compound is the building block of choice when:

  • Rapid synthesis and high yields are paramount.

  • Milder reaction conditions are required to preserve sensitive functional groups elsewhere in the molecule.

  • The synthetic route involves challenging cross-coupling steps where the reactivity of bromo- or chloro-analogs is insufficient.

4-Bromo- and 4-Chloropyrimidin-5-amine are more suitable when:

  • Cost is a primary driver, especially for large-scale synthesis.

  • The synthetic route is robust and can tolerate more forcing reaction conditions.

  • The downstream pharmacokinetic profile benefits from a less lipophilic and potentially more metabolically stable halogen.

Ultimately, the optimal choice depends on the specific goals of your research program. By carefully weighing the factors outlined in this guide, researchers can make informed decisions that accelerate their drug discovery and development efforts.

References

Introduction: The Pyrimidine Scaffold and the Rise of In-Silico Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In-Silico Docking Studies of 4-Iodopyrimidin-5-amine Derivatives as Kinase Inhibitors

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its prevalence is rooted in its ability to engage in various biological interactions, particularly hydrogen bonding, and its role as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates.[1] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Within this broad class, the this compound scaffold presents a unique combination of features: the pyrimidine core for essential hydrogen bonding, an amine group as a key interaction point, and an iodine atom that can participate in halogen bonding—a strong, directional, non-covalent interaction increasingly exploited in rational drug design.

This guide provides a comprehensive framework for conducting in-silico molecular docking studies on novel this compound derivatives. As Senior Application Scientists, we move beyond a simple checklist of steps to explain the underlying rationale, ensuring that the described protocols are robust and self-validating. We will use Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a validated cancer target, as our exemplary protein to demonstrate the process.[1][3] Molecular docking is an indispensable computational tool that predicts the preferred orientation and binding affinity of a ligand to a protein target, accelerating the identification of promising drug candidates while minimizing resource expenditure.[4]

Part 1: Foundational Strategy: Target Selection and Ligand Design

The "Why": Justification for Targeting CDK2

The selection of a biological target is the most critical first step in a drug discovery campaign. Our choice of Cyclin-Dependent Kinase 2 (CDK2) is based on several key factors:

  • Therapeutic Relevance: CDKs are serine/threonine kinases that are essential drivers of the cell cycle.[1] Their dysregulation is a hallmark of many cancers, making them highly attractive targets for oncology drug development.

  • Structural Information: The Protein Data Bank (PDB) contains numerous high-resolution crystal structures of CDK2, often co-crystallized with various inhibitors. This wealth of structural data is crucial for accurate docking studies. For this guide, we will utilize the PDB ID: 1HCK .[3]

  • Precedent for Pyrimidine Inhibitors: The CDK active site is well-characterized, and many known inhibitors feature heterocyclic scaffolds, including pyrimidines, that mimic the adenine ring of ATP. This provides a strong validation for exploring novel pyrimidine-based inhibitors.[3]

Designing a Focused Library of this compound Analogs

To perform a comparative study, we will design a small, focused library of hypothetical this compound derivatives. This allows us to probe the structure-activity relationship (SAR) by systematically modifying a specific position on the core scaffold. For this guide, we will attach different R-groups to the pyrimidine ring to explore how size, polarity, and aromaticity influence binding affinity.

Part 2: The Experimental Workflow: A Detailed In-Silico Docking Protocol

This section details a step-by-step protocol for performing molecular docking using widely accepted and validated software tools such as AutoDock Vina and visualization software like PyMOL or UCSF Chimera.

Experimental Workflow for Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_DL 1. Download Protein Structure (e.g., PDB: 1HCK) PDB_Clean 3. Prepare Protein - Remove Water & Heteroatoms - Add Polar Hydrogens - Assign Charges PDB_DL->PDB_Clean Ligand_DL 2. Obtain/Draw Ligand Structures (this compound Derivatives) Ligand_Prep 4. Prepare Ligands - Generate 3D Coordinates - Minimize Energy - Define Rotatable Bonds Ligand_DL->Ligand_Prep Grid_Gen 5. Grid Box Generation (Define the Active Site) PDB_Clean->Grid_Gen Docking 6. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results 7. Analyze Docking Scores (Binding Affinity in kcal/mol) Docking->Results Visualization 8. Visualize Binding Poses (e.g., PyMOL, Chimera) Results->Visualization SAR 9. Structure-Activity Relationship (SAR) Analysis Visualization->SAR

Caption: A streamlined workflow for in-silico molecular docking studies.

Step-by-Step Methodology
  • Protein Preparation (Target: CDK2, PDB: 1HCK)

    • Acquisition: Download the crystal structure of human CDK2 (PDB ID: 1HCK) from the Protein Data Bank.

    • Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDockTools, Chimera). Remove all water molecules and non-essential co-crystallized ligands/ions. The rationale here is that we want to simulate the binding of our novel compound in a clean active site, and solvent effects are typically handled implicitly by the scoring function.

    • Refinement: Add polar hydrogen atoms, as these are critical for forming hydrogen bonds, which are often the primary drivers of ligand binding. Assign partial charges (e.g., Gasteiger charges) to all atoms.

    • File Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[5]

  • Ligand Preparation (this compound Derivatives)

    • Structure Generation: Draw the 2D structures of the derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures. Alternatively, obtain structures from databases like PubChem if available.[5]

    • Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand is in a low-energy, realistic conformation before docking.

    • Torsion Definition: Define the rotatable bonds within the ligand. This allows for ligand flexibility during the docking simulation, enabling it to adapt its conformation to fit the binding pocket.

    • File Conversion: Save the prepared ligands in the PDBQT format.[5]

  • Grid Generation (Defining the Binding Pocket)

    • Active Site Identification: Identify the ATP binding site of CDK2. In a co-crystallized structure like 1HCK, this is straightforward—it's the location of the bound inhibitor. Key residues in the CDK2 active site often include Leu83, Glu81, and Phe80.

    • Grid Box Setup: Define a three-dimensional grid box that encompasses the entire active site. The size should be large enough to allow the ligand to move and rotate freely but small enough to focus the search and save computational time. The center of the grid should be the geometric center of the active site.[6]

  • Execution of Molecular Docking

    • Software: Use AutoDock Vina, a widely used and efficient docking program.

    • Configuration: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

    • Running the Simulation: Execute the docking run from the command line. Vina will systematically explore different conformations and orientations of the ligand within the active site, scoring each pose using its empirical scoring function.

  • Post-Docking Analysis and Visualization

    • Binding Affinity: The primary output is the binding affinity, expressed in kcal/mol. More negative values indicate a stronger predicted binding interaction.[5]

    • Pose Visualization: Use molecular graphics software (PyMOL, Chimera) to visualize the top-ranked binding poses. Load the prepared protein structure and the docking output file.

    • Interaction Analysis: Meticulously analyze the non-covalent interactions between the ligand and the protein. Identify key hydrogen bonds, hydrophobic interactions, pi-pi stacking, and, importantly for this scaffold, any potential halogen bonds involving the iodine atom. This analysis is fundamental to understanding why a compound binds and is the basis for rational, iterative drug design.[5]

Part 3: Comparative Analysis and Structure-Activity Relationships

The true power of in-silico docking lies in its ability to compare multiple compounds and provide insights for optimization. Below is a comparative analysis of our hypothetical library of this compound derivatives docked against CDK2.

Table 1: Docking Results of this compound Derivatives against CDK2 (PDB: 1HCK)

Compound IDR-Group on Pyrimidine RingDocking Score (kcal/mol)Key Interacting CDK2 ResiduesPredicted Key Interactions
Scaffold -H-6.8Leu83, Gln131H-bond with Leu83 (hinge region)
DERIV-01 -Phenyl-8.2Leu83, Ile10, Val18, Phe80H-bond with Leu83; Hydrophobic/Pi-stacking with Phe80
DERIV-02 -4-Fluorophenyl-8.5Leu83, Ile10, Val18, Phe80H-bond with Leu83; Enhanced Pi-stacking with Phe80
DERIV-03 -Cyclohexyl-7.9Leu83, Ile10, Val18, Ala31H-bond with Leu83; Hydrophobic interactions in pocket
DERIV-04 -3-Pyridyl-8.8Leu83, Gln131, Asp86H-bonds with Leu83 and Asp86; Solvent exposure
Structure-Activity Relationship (SAR) Insights

From the data in Table 1, we can derive several critical SAR insights:

  • Core Interaction: All derivatives maintain the crucial hydrogen bond with the backbone of Leu83 in the kinase hinge region, a canonical interaction for ATP-competitive inhibitors. This validates the 4-aminopyrimidine scaffold as a suitable hinge-binder.

  • Aromatic vs. Aliphatic: The phenyl-substituted derivative (DERIV-01 ) shows a significantly better docking score than the unsubstituted scaffold, likely due to favorable hydrophobic and pi-pi stacking interactions with Phe80 in the active site.[7] The aliphatic cyclohexyl group (DERIV-03 ) also improves affinity through hydrophobic interactions but is less effective than the aromatic ring.

  • Role of Halogens: The addition of a fluorine atom (DERIV-02 ) slightly improves the binding affinity over the simple phenyl ring. This could be due to altered electronics of the phenyl ring, enhancing the pi-stacking interaction.

  • Polar Contacts: The 3-pyridyl derivative (DERIV-04 ) achieves the best docking score. Visualization reveals that in addition to the hinge binding, the pyridyl nitrogen is positioned to form a favorable hydrogen bond with the side chain of Asp86, providing an additional anchor point and significantly enhancing binding affinity.

Part 4: Biological Context and Visualization

Understanding the biological pathway in which the target operates is essential for appreciating the therapeutic potential of an inhibitor.

CDK2 and Cell Cycle Regulation

CDK2 is a key regulator of the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. Its activity is tightly controlled by binding to regulatory proteins called cyclins (Cyclin E and Cyclin A). When aberrantly activated in cancer, CDK2 promotes uncontrolled cell proliferation. Inhibiting CDK2 is therefore a validated strategy to induce cell cycle arrest and halt tumor growth.

CellCycle G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E ActiveComplex Cyclin E-CDK2 (Active Kinase) CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex ActiveComplex->S Phosphorylates Substrates Inhibitor This compound Derivative Inhibitor->CDK2 Binds to ATP Pocket

Caption: Simplified CDK2-mediated cell cycle progression and inhibition.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to conducting in-silico docking studies of this compound derivatives against the cancer target CDK2. Our comparative analysis demonstrates how systematic structural modifications can be rationally evaluated to derive meaningful structure-activity relationships. The 3-pyridyl derivative (DERIV-04 ) emerged as the most promising candidate due to its ability to form multiple hydrogen bonds within the active site.

The insights gained from this in-silico workflow provide a strong foundation for the next steps in the drug discovery pipeline. Promising candidates should be subjected to more computationally intensive analyses, such as molecular dynamics (MD) simulations , to assess the stability of the predicted binding poses over time.[8][9] Ultimately, the most compelling virtual hits must be synthesized and validated through in-vitro biological assays to confirm their inhibitory activity against the target protein.[10] This iterative cycle of design, simulation, and experimental validation is the hallmark of modern, efficient drug development.

References

A Senior Application Scientist's Comparative Guide to Catalysts for Suzuki Coupling of 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 5-amino-4-arylpyrimidines is a critical step in the creation of a diverse range of bioactive molecules. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the crucial C-C bond between a pyrimidine core and an aryl moiety. The choice of catalyst for this transformation is not merely a matter of preference but a critical parameter that dictates yield, reaction kinetics, and overall efficiency. This guide provides an in-depth comparative analysis of three distinct palladium-based catalyst systems for the Suzuki coupling of 4-iodopyrimidin-5-amine with arylboronic acids, offering field-proven insights and supporting data to inform your experimental design.

The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, typically in the presence of a base.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a go-to method in medicinal chemistry. The catalytic cycle, a finely orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, is the heart of this transformation.[2]

The substrate in focus, this compound, presents a unique set of electronic properties. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative addition, a key step in the catalytic cycle. However, the presence of the free amine group can potentially influence the catalytic activity through coordination with the palladium center. Therefore, the selection of an appropriate catalyst system is crucial for achieving high yields and minimizing side reactions.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R-Pd(II)L_n-R' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

In this guide, we will compare three classes of palladium catalysts, each representing a different approach to facilitating the Suzuki coupling of this compound.

  • The Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • The Modern Solution: A Buchwald-Hartwig Biarylphosphine Ligand System (XPhos Pd G2)

  • The Minimalist: A Ligand-Free Palladium(II) Acetate System (Pd(OAc)₂)

The Workhorse: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Causality of Choice: Pd(PPh₃)₄ is a cornerstone catalyst in cross-coupling chemistry.[3] Its enduring popularity stems from its commercial availability, relatively low cost, and proven efficacy across a wide range of substrates. For a foundational study, it serves as an essential benchmark. The triphenylphosphine ligands provide a moderately electron-rich and sterically demanding environment around the palladium center, which is often sufficient for the coupling of reactive aryl iodides.

Expected Performance: For the Suzuki coupling of this compound, Pd(PPh₃)₄ is anticipated to provide good to excellent yields.[4][5] However, it may require higher catalyst loadings (typically 2-5 mol%) and elevated temperatures to achieve complete conversion in a reasonable timeframe. The presence of the aminopyrimidine may necessitate careful optimization of the base and solvent system to avoid potential catalyst inhibition.

The Modern Solution: A Buchwald-Hartwig Biarylphosphine Ligand System (XPhos Pd G2)

Causality of Choice: The development of bulky, electron-rich biarylphosphine ligands by Buchwald and others has revolutionized palladium-catalyzed cross-coupling.[6] XPhos is a prominent example of such a ligand. The XPhos Pd G2 precatalyst offers the advantage of being an air- and moisture-stable solid that readily forms the active monoligated Pd(0) species in solution.[7][8] This highly active catalytic species is particularly effective for coupling challenging substrates, including electron-deficient heteroaryl halides.[9]

Expected Performance: The XPhos Pd G2 system is expected to exhibit superior performance compared to traditional catalysts like Pd(PPh₃)₄. Key advantages include significantly lower catalyst loadings (often in the range of 0.5-2 mol%), shorter reaction times, and milder reaction temperatures. This heightened activity is attributed to the ligand's ability to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. For the coupling of this compound, this catalyst system is likely to provide high to quantitative yields with excellent functional group tolerance.

The Minimalist: A Ligand-Free Palladium(II) Acetate System (Pd(OAc)₂)

Causality of Choice: Ligand-free Suzuki coupling protocols are attractive due to their operational simplicity and cost-effectiveness, as they eliminate the need for expensive and often air-sensitive phosphine ligands. Palladium(II) acetate is a common and inexpensive palladium source for these reactions. In the absence of a phosphine ligand, the reaction is believed to proceed via a "ligandless" or solvent-coordinated palladium species, or through the in-situ formation of palladium nanoparticles that serve as the active catalyst.

Expected Performance: The success of a ligand-free approach for the Suzuki coupling of this compound is highly dependent on the specific reaction conditions. While it can be effective, it may be more sensitive to the choice of solvent and base. Higher catalyst loadings (e.g., 3-5 mol%) and temperatures might be necessary to achieve comparable yields to ligated systems. The potential for side reactions, such as dehalogenation of the starting material, could also be a concern that requires careful optimization.

Quantitative Performance Comparison

The following table provides an illustrative comparison of the expected performance of the three catalyst systems for the Suzuki coupling of this compound with a generic arylboronic acid. The data is synthesized from literature reports on similar heteroaryl halide substrates.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄3 - 5K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80 - 10012 - 2475 - 90
XPhos Pd G20.5 - 2K₃PO₄ or Cs₂CO₃1,4-Dioxane or THF60 - 802 - 890 - 99
Pd(OAc)₂ (ligand-free)3 - 5Na₂CO₃ or K₂CO₃DMF or Toluene/H₂O100 - 12018 - 3660 - 85

Experimental Protocols

The following is a general, representative protocol for the Suzuki coupling of this compound. This procedure should be adapted based on the specific catalyst system chosen, as detailed in the notes below.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Assemble Reagents Setup Reaction Setup: - this compound - Arylboronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Setup->Inert Additives Add Catalyst and Solvent Inert->Additives Reaction Heat and Stir Reaction Mixture Additives->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Reaction Workup: - Quench - Extract with Organic Solvent Monitor->Workup Upon Completion Purify Purification: (Column Chromatography) Workup->Purify Analyze Characterization: (NMR, MS) Purify->Analyze End End: Isolated Product Analyze->End

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (see table for loading)

  • Base (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Notes on Catalyst-Specific Adaptations:

  • For Pd(PPh₃)₄: This catalyst is sensitive to air and should be handled under an inert atmosphere. The reaction often requires higher temperatures and longer reaction times.

  • For XPhos Pd G2: This precatalyst is air-stable and can be weighed out in the open. It typically requires milder conditions and shorter reaction times.

  • For Pd(OAc)₂ (ligand-free): The choice of solvent and base is critical for this system. A screening of conditions may be necessary to achieve optimal results.

Conclusion and Recommendations

The choice of catalyst for the Suzuki coupling of this compound has a profound impact on the efficiency and practicality of the synthesis.

  • For routine, small-scale syntheses where cost is a primary concern and longer reaction times are acceptable, Pd(PPh₃)₄ remains a viable option.

  • For high-throughput synthesis, medicinal chemistry applications, and reactions where high yields and short reaction times are paramount, the XPhos Pd G2 precatalyst is highly recommended. Its superior activity and broad substrate scope often justify the higher initial cost.

  • The ligand-free Pd(OAc)₂ system can be a cost-effective alternative, but it may require more extensive optimization and may not be as robust or high-yielding as the more advanced catalyst systems.

Ultimately, the optimal catalyst choice will depend on the specific research or development goals, including scale, desired purity, and economic considerations. This guide provides a solid foundation for making an informed decision and for the successful implementation of the Suzuki-Miyaura coupling in the synthesis of valuable 5-amino-4-arylpyrimidine derivatives.

References

A Comparative Guide to the Synthesis of the Pyrazolo[3,4-d]pyrimidine Core: Benchmarking an Iodinated Intermediate Strategy vs. a de Novo Ring Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, serving as the core structure for a multitude of kinase inhibitors.[1][2] Its structural similarity to adenine allows it to function as an ATP mimic, effectively competing for the kinase ATP-binding site.[3] A prominent example is Ibrutinib, a potent, orally administered Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[4]

The synthesis of highly substituted pyrazolo[3,4-d]pyrimidines like Ibrutinib presents a significant strategic challenge. Chemists must decide between two fundamentally different approaches:

  • A Convergent, Post-Formation Functionalization Strategy: This involves first synthesizing the core pyrazolo[3,4-d]pyrimidine ring system and then introducing key substituents through subsequent reactions, such as metal-catalyzed cross-coupling. This approach heavily relies on a halogenated intermediate, analogous in function to the specified 4-Iodopyrimidin-5-amine.

  • A Linear/Convergent de Novo Construction: This strategy builds the fully substituted heterocyclic core from acyclic or simple cyclic precursors, installing the required functionalities as the rings are formed.

This guide provides a head-to-head benchmark of these two distinct synthetic philosophies, using the synthesis of the Ibrutinib core as a practical case study. We will dissect the causality behind experimental choices, provide detailed protocols, and offer a quantitative comparison to guide researchers in selecting the optimal route for their specific needs.

Synthetic Strategy A: Convergent Synthesis via a Key Iodinated Intermediate

This strategy is predicated on the reliability and modularity of modern cross-coupling reactions. The core logic is to first construct the relatively simple 4-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold, introduce a halogen handle at the C3 position, and then perform a Suzuki or similar coupling reaction to install the complex aryl group.

Rationale and Mechanistic Insight

The introduction of an iodine atom at the C3 position of the pyrazolo[3,4-d]pyrimidine core is a critical step. Iodine's large atomic radius and high polarizability make it an excellent leaving group in palladium-catalyzed cross-coupling cycles. The C-I bond is readily susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This approach allows for a convergent synthesis, where the complex aryl side-chain (the 4-phenoxyphenyl group in Ibrutinib) and the heterocyclic core are prepared separately and coupled at a late stage, often leading to higher overall yields and simplifying purification.

Experimental Workflow: Strategy A

The workflow can be visualized as a three-stage process: core formation, iodination, and coupling.

Strategy_A cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Iodination cluster_2 Stage 3: C-C Coupling A 5-Amino-1H-pyrazole- 4-carbonitrile C 1H-Pyrazolo[3,4-d]pyrimidin-4-amine A->C Reflux B Formamide B->C E 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin -4-amine C->E D N-Iodosuccinimide (NIS) DMF, 50°C D->E H 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine (Ibrutinib Core) E->H Suzuki Coupling F (4-phenoxyphenyl)boronic acid F->H G Pd Catalyst Base G->H Strategy_B cluster_0 Stage 1: Activated Precursor Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Pyrimidine Formation A 4-Benzyloxybenzoyl chloride + Malononitrile B Activated Vinylidenedicyanomethane A->B Condensation D Substituted 5-Amino- 1H-pyrazole-4-carbonitrile B->D Pyrazole Cyclization C Hydrazine derivative (with piperidine side-chain) C->D F 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine (Ibrutinib Core) D->F Pyrimidine Cyclization E DMF-DMA (Cyclizing Agent) E->F

References

Safety Operating Guide

A Guide to the Proper Disposal of 4-Iodopyrimidin-5-amine: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides essential, in-depth procedures for the proper disposal of 4-Iodopyrimidin-5-amine. While this specific compound may not have extensive, publicly available safety data, its molecular structure—featuring a toxic aminopyrimidine core and a halogen (iodine)—necessitates a highly cautious approach. The protocols outlined here are grounded in established principles for handling hazardous halogenated organic compounds and data from closely related, well-characterized analogs.

The causality behind these stringent procedures is clear: aminopyrimidine derivatives frequently exhibit significant biological activity and toxicity.[1][2][3] The presence of iodine classifies this compound as a halogenated organic waste, which requires specific disposal pathways to prevent the formation of toxic byproducts and ensure environmental protection.[4] Adherence to these guidelines is not merely procedural; it is a foundational aspect of responsible research and a self-validating system for laboratory safety.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from analogous structures. Compounds like 4-aminopyridine and other iodinated pyrimidines are well-documented as hazardous.[1][3][5] The precautionary principle dictates that this compound should be handled as a substance with a similar or greater risk profile.

The primary risks stem from its likely toxicity and irritant properties. Ingestion, inhalation, or skin contact could be harmful or even fatal.[1][2] Furthermore, as a synthetic organic molecule, its release into the environment could be toxic to aquatic life with long-lasting effects.[1][2]

Table 1: Anticipated Hazard Profile of this compound (Based on Analogs)

Hazard ClassAnticipated RiskRationale & Supporting Citations
Acute Toxicity (Oral, Dermal, Inhalation) High. Likely to be harmful, toxic, or fatal if swallowed, inhaled, or in contact with skin.Analogs like 4-Aminopyridine are classified as "Fatal if swallowed" and "Toxic in contact with skin or if inhaled".[1][3]
Skin Corrosion / Irritation High. Expected to cause skin irritation or severe burns.Related aminopyrimidines and aminopyridines are known skin irritants or corrosives.[2][6][7][8]
Serious Eye Damage / Irritation High. Expected to cause serious eye irritation or damage.This is a consistent hazard across nearly all related aminopyrimidine and aminopyridine compounds.[2][3][7][9][10]
Specific Target Organ Toxicity Moderate to High. May cause respiratory irritation.Inhalation of dusts from similar solid compounds is known to irritate the respiratory system.[2][5][7]
Aquatic Hazard High. Presumed to be toxic to aquatic life with long-lasting effects.Halogenated organic compounds often persist in the environment. 4-Aminopyridine is classified as toxic to aquatic life.[1][2]

The Core Directive: Waste Management Workflow

The fundamental principle for disposing of this compound is that it must always be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[11][12][13] The following diagram illustrates the mandatory decision-making and operational workflow for its handling from the point of generation to final disposal.

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal gen Waste Generation (e.g., residual solid, contaminated labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Step 2: Segregate Waste (Solid Halogenated Organic) ppe->segregate container Step 3: Place in Designated Hazardous Waste Container segregate->container label_container Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label_container store Step 5: Store Securely (Designated Satellite Accumulation Area) label_container->store pickup Step 6: Arrange for Pickup (Contact Institutional EHS Office) store->pickup Hand-off transport EHS Transports to Central Facility pickup->transport final Final Disposal (Licensed Hazardous Waste Facility, likely via high-temperature incineration) transport->final

Caption: Waste Disposal Workflow for this compound.

Detailed Step-by-Step Disposal Protocols

This section provides the detailed, procedural guidance required for safe handling and disposal.

Part A: Personal Protective Equipment (PPE) and Safe Handling

Before handling the waste or its container, it is mandatory to wear the appropriate PPE to prevent exposure.[14]

  • Eye and Face Protection: Use chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6][9][15]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.[6][15]

  • Respiratory Protection: All handling of solid this compound waste should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent the generation and inhalation of dust.[1][16]

Part B: Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing.[12]

  • Identify as Halogenated Waste: this compound is an iodinated organic compound and must be disposed of in a container specifically designated for Halogenated Organic Solid Waste .[4] Do not mix with non-halogenated, acidic, or reactive wastes.

  • Use a Designated Container:

    • Collect all solid waste, including the pure chemical, contaminated gloves, weigh boats, and absorbent paper, in a single, dedicated container.[17]

    • The container must be made of a compatible material (e.g., polyethylene), be leak-proof, and have a secure, tight-fitting lid.[12][17] Keep the container closed at all times except when adding waste.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste ".[17]

    • List the full chemical name: "This compound ".

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Maintain a log of the accumulated amount and the date of initial waste addition.

Part C: Spill and Decontamination Procedures

In the event of an accidental spill, immediate and correct action is required to mitigate risk.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate.

  • Contain: Prevent the spread of the solid material. Avoid any actions that could generate dust.[1]

  • Clean-up: While wearing full PPE, carefully sweep or scoop the spilled solid into the designated hazardous waste container.[3][18] Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container.[14]

Part D: Storage and Final Disposal
  • Temporary On-Site Storage: Store the sealed hazardous waste container in a designated, secure location within the laboratory, known as a Satellite Accumulation Area. This area should be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials.[12][15][16]

  • Arrange for Professional Disposal: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service to arrange for pickup.[12][19] They are responsible for the compliant transport and final disposal at a licensed facility. The most probable method of destruction for this type of compound is high-temperature incineration.[5][20]

By rigorously following these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain compliance with regulatory standards, and protect the environment from the potential harm of this potent chemical compound.

References

Navigating the Unseen Risks: A Definitive Guide to Safely Handling 4-Iodopyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Profile Based on Chemical Analogy

Given the absence of a specific SDS for 4-Iodopyrimidin-5-amine, we must infer its potential hazards from its structural isomer, 5-Iodopyrimidin-4-amine (CAS No. 91416-96-5)[1][2][3][4]. Halogenated aromatic amines as a class are often associated with skin, eye, and respiratory irritation, and may have greater systemic toxicity. The open handling of such powdered compounds is strongly discouraged[5].

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Likely to cause irritation to the skin, eyes, and respiratory tract.

  • Sensitization: Repeated exposure may lead to sensitization.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life[6][7].

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

The Last Line of Defense: A Multi-Layered PPE Strategy

Personal protective equipment is your most immediate barrier against chemical exposure. The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash goggles and a full-face shield.Double-layered, chemical-resistant gloves (e.g., nitrile).Disposable, solid-front, back-closing gown over a lab coat.A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter, used within a certified chemical fume hood.
Chemical Reactions and Work-up Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Chemical-resistant lab coat.Work must be conducted in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron.NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary for large spills.
Waste Disposal Chemical splash goggles.Chemical-resistant gloves.Chemical-resistant lab coat.Not generally required if handling sealed waste containers.

Causality Behind PPE Choices:

  • Double Gloving: Provides an extra layer of protection. The outer glove can be removed immediately if contamination is suspected, preserving the integrity of the inner glove and preventing skin contact[8].

  • Face Shield over Goggles: Offers a broader area of protection against splashes and airborne particles, safeguarding not just the eyes but the entire face[3].

  • Disposable Gown: Prevents the contamination of personal clothing and reduces the risk of carrying potent compounds outside of the laboratory[8].

  • Respirator Use in a Fume Hood: While a fume hood is the primary engineering control, the use of a respirator when handling powders provides an additional layer of protection against inhalation of fine, aerosolized particles that may escape the capture velocity of the hood[8][9].

Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk. The following workflow is designed to be a self-validating system of safety checks and procedures.

Preparation: The Foundation of Safety
  • Designated Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs. This area should be equipped with a certified chemical fume hood, an eyewash station, and a safety shower[10][11].

  • Negative Pressure Environment: For facilities handling highly potent compounds, the laboratory should be maintained at a negative pressure relative to adjacent rooms to prevent the escape of airborne contaminants[5].

  • Pre-use Inspection: Before starting any work, inspect all PPE for damage. Ensure the chemical fume hood is functioning correctly.

  • Gather all Materials: Have all necessary equipment, reagents, and waste containers assembled in the fume hood before handling the compound to minimize movement in and out of the containment area.

Handling: A Controlled Approach
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the chemical fume hood or a glove box to contain any dust. Use disposable weigh boats.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling is complete, decontaminate all surfaces within the fume hood. Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the disposable gown, face shield, and goggles. The inner gloves should be removed last. Wash hands thoroughly with soap and water immediately after removing all PPE.

Visualizing the Workflow: A Path to Safety

The following diagram illustrates the critical steps in the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling Prep Preparation Designate Area Verify Fume Hood & Safety Equipment Assemble Materials Handling Don PPE Weigh Solid Prepare Solution Perform Reaction Prep->Handling Proceed with caution Cleanup Decontaminate Surfaces Segregate Waste Seal Waste Container Handling->Cleanup After experiment Disposal Dispose via Certified Vendor Cleanup->Disposal Follow regulations Doffing Doff PPE Correctly Wash Hands Thoroughly Cleanup->Doffing After cleanup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodopyrimidin-5-amine
Reactant of Route 2
4-Iodopyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.